molecular formula C9H5BrN2O2 B11859137 7-Bromo-3-nitroquinoline

7-Bromo-3-nitroquinoline

Cat. No.: B11859137
M. Wt: 253.05 g/mol
InChI Key: MIRDKKJRMLHPTN-UHFFFAOYSA-N
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Description

7-Bromo-3-nitroquinoline is a versatile halogenated and nitrated quinoline derivative offered as a key synthetic intermediate for research and development. Its structure, featuring bromine and nitro substituents, makes it a valuable precursor in organic synthesis, particularly in the preparation of more complex aminoquinolines and other functionalized derivatives for pharmaceutical applications . Quinoline scaffolds, especially those with nitro and halogen groups, are extensively investigated in medicinal chemistry for their diverse biological activities. Related compounds have demonstrated significant potential as anticancer agents, showing inhibitory effects on cancer cell proliferation and enzymes like topoisomerase-I, a target for cancer therapy . Furthermore, structurally similar bromo- and nitro-substituted quinolines have been studied for their antimicrobial properties, indicating that this compound could serve as a core structure in developing new anti-infective agents . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

7-bromo-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-2-1-6-3-8(12(13)14)5-11-9(6)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRDKKJRMLHPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-3-nitroquinoline CAS 1823335-91-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-3-nitroquinoline (CAS 1823335-91-6): Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives are integral to the development of drugs with antimalarial, antibacterial, and notably, anticancer properties.[1] Within this important class of heterocycles, functionalized bromo- and nitroquinolines serve as exceptionally versatile intermediates. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the nitro group can be a critical pharmacophore or a precursor to an amino group, profoundly influencing the molecule's biological activity.[2][3]

This technical guide provides a comprehensive overview of 7-Bromo-3-nitroquinoline (CAS 1823335-91-6), a specialized building block for research and development. While specific experimental data for this compound is limited, this document consolidates available information and provides expert-driven insights into its properties, a plausible synthetic route, and its significant potential in the field of oncology drug discovery, particularly as an intermediate for novel anticancer agents.[4]

Physicochemical and Computed Properties

A summary of the core physicochemical properties of 7-Bromo-3-nitroquinoline is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are currently based on computational predictions and should be confirmed experimentally.[1][5]

PropertyValueSource
CAS Number 1823335-91-6[5]
Molecular Formula C₉H₅BrN₂O₂[5]
Molecular Weight 253.05 g/mol [5]
Boiling Point 373.4 ± 22.0 °C (Predicted)[1]
Density 1.747 ± 0.06 g/cm³ (Predicted)[1]
pKa -0.43 ± 0.25 (Predicted)[1]

Proposed Synthesis and Mechanistic Rationale

Causality Behind the Synthetic Strategy

Electrophilic nitration of the quinoline ring is highly dependent on reaction conditions. In strongly acidic media (e.g., concentrated sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic attack, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) to the carbocyclic (benzene) ring. Typically, this results in substitution at the C5 and C8 positions.

Achieving substitution at the C3 position, as required for 7-Bromo-3-nitroquinoline, is less common and suggests that the reaction may not proceed under standard harsh acidic conditions or that the electronic properties of the starting 7-bromoquinoline influence the regioselectivity in a non-standard way. However, a plausible and well-precedented method for the nitration of bromoquinolines involves using a mixture of nitric and sulfuric acids at controlled temperatures.[3] This remains the most viable proposed pathway.

Proposed Experimental Protocol: Nitration of 7-Bromoquinoline

This protocol is adapted from the successful synthesis of 6,8-Dibromo-5-nitroquinoline and represents a logical starting point for the synthesis of the target compound.[3]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at a concentration of approximately 1g per 10 mL.

  • Cool the resulting solution to -5 °C using a salt-ice bath. Rationale: Low temperature is critical to control the exothermic reaction and minimize the formation of side products.

Step 2: Nitration

  • Slowly add a pre-cooled solution of 50% nitric acid (HNO₃) in concentrated sulfuric acid (approx. 1.1 eq of HNO₃) to the stirred 7-bromoquinoline solution via the dropping funnel. Maintain the internal temperature at or below 0 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Let the reaction mixture slowly warm to room temperature and continue stirring for another 2-4 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto crushed ice in a large beaker. Rationale: This quenches the reaction and precipitates the organic product.

  • Allow the ice to melt completely, then neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Step 4: Purification

  • The crude 7-Bromo-3-nitroquinoline can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the purified product as a solid.

G cluster_synthesis Proposed Synthesis Workflow start Dissolve 7-Bromoquinoline in conc. H₂SO₄ cool Cool to -5 °C start->cool Step 1 nitrate Slowly add HNO₃ / H₂SO₄ mix cool->nitrate Step 2 stir Stir at 0 °C, then RT nitrate->stir quench Pour onto ice stir->quench Step 3 neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry & Evaporate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify Step 4 product 7-Bromo-3-nitroquinoline purify->product

Caption: Proposed workflow for the synthesis of 7-Bromo-3-nitroquinoline.

Predicted Spectroscopic Characterization

No experimental spectra for 7-Bromo-3-nitroquinoline are publicly available. However, based on the known spectra of related quinoline derivatives, a predicted ¹H and ¹³C NMR profile can be constructed. These predictions are invaluable for researchers to confirm the identity of the synthesized product.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The protons on the pyridine ring (H2, H4) are expected to be the most deshielded due to the electron-withdrawing effects of the ring nitrogen and the nitro group at C3. H2 and H4 will likely appear as sharp singlets or narrow doublets.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-29.2 - 9.4sHighly deshielded by adjacent nitrogen and C3-NO₂ group.
H-48.8 - 9.0sDeshielded by adjacent nitrogen and C3-NO₂ group.
H-58.1 - 8.3dStandard aromatic proton on the benzene ring.
H-67.7 - 7.9tStandard aromatic proton, coupled to H5 and H8.
H-88.3 - 8.5dDeshielded by peri-interaction and adjacent bromine.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The carbon atoms attached to or near the electronegative nitrogen and nitro group (C2, C3, C4, C4a, C8a) will show characteristic shifts.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2150 - 153Adjacent to nitrogen.
C-3145 - 148Attached to the nitro group.
C-4135 - 138Influenced by nitrogen and nitro group.
C-4a128 - 130Bridgehead carbon.
C-5129 - 131Standard aromatic carbon.
C-6130 - 132Standard aromatic carbon.
C-7122 - 125Attached to bromine.
C-8126 - 128Standard aromatic carbon.
C-8a147 - 149Bridgehead carbon adjacent to nitrogen.

Applications in Drug Discovery: A Focus on Anticancer Agents

The primary value of 7-Bromo-3-nitroquinoline lies in its potential as a key intermediate for the synthesis of novel therapeutic agents. The quinoline nucleus is a well-established scaffold in anticancer drug development.

The 3-Nitroquinoline Moiety as an Anticancer Pharmacophore

Recent research has identified the 3-nitroquinoline framework as a novel class of potent antitumor agents.[4] A study focused on designing and synthesizing 3-nitroquinoline derivatives found that they exhibited prominent antiproliferative effects against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[4] Several compounds from this class showed inhibitory activities with IC₅₀ values in the micromolar to nanomolar range, establishing 3-nitroquinolines as a promising template for the development of new anticancer drugs.[4]

Utility of 7-Bromo-3-nitroquinoline as a Building Block

7-Bromo-3-nitroquinoline is an ideal precursor for generating a library of novel 3-nitroquinoline derivatives for structure-activity relationship (SAR) studies. The bromine atom at the C7 position serves as a versatile synthetic handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Field-Proven Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of derivatives synthesized from 7-Bromo-3-nitroquinoline, a series of established in-vitro assays can be employed. The following protocols are based on methodologies used to evaluate highly brominated quinoline derivatives for their antiproliferative and cytotoxic effects.[3]

BrdU Cell Proliferation ELISA

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, serving as a direct measure of cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Expose the cells to increasing concentrations of the test compound (and a positive control like 5-Fluorouracil) for 24-48 hours.

  • BrdU Labeling: Add 20 μL of BrdU labeling reagent to each well and incubate for 4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Aspirate the culture medium and add 200 μL of FixDenat solution to each well to fix the cells and denature the DNA for 30 minutes.

  • Antibody Incubation: Add an anti-BrdU-POD (peroxidase-conjugated) antibody and incubate for 90 minutes.

  • Detection: After washing, add the substrate solution. The peroxidase enzyme catalyzes a reaction that produces a colored product.

  • Measurement: Measure the absorbance using an ELISA plate reader. The signal intensity is directly proportional to the amount of cell proliferation.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

G cluster_assay BrdU Cell Proliferation Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Test Compound seed->treat 24h label Add BrdU Labeling Reagent treat->label 24-48h fix Fix and Denature Cells label->fix 4h antibody Incubate with Anti-BrdU Antibody fix->antibody 30min detect Add Substrate & Measure Absorbance antibody->detect 90min analyze Calculate IC₅₀ Value detect->analyze

Caption: Workflow for the BrdU cell proliferation assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include positive (cells lysed with Triton X-100) and negative controls.

  • Supernatant Collection: Transfer the cell culture supernatant from each well to a new assay plate.

  • Reaction Mixture: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.

  • Analysis: Calculate the percentage of cytotoxicity relative to the controls.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Bromo-3-nitroquinoline is not widely available, GHS hazard statements for closely related compounds like 7-bromoquinoline and other nitro-aromatics suggest that it should be handled with caution.[6]

  • Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

7-Bromo-3-nitroquinoline (CAS 1823335-91-6) represents a strategically important, albeit under-documented, chemical intermediate. Its true value is realized in its potential as a precursor for a new generation of 3-nitroquinoline-based anticancer agents targeting pathways like EGFR. This guide provides a foundational framework for researchers, offering a plausible synthetic route, predicted characterization data, and established protocols for biological evaluation. By leveraging the dual functionality of the bromo and nitro groups, 7-Bromo-3-nitroquinoline stands as a valuable tool for medicinal chemists aiming to expand the chemical space and develop novel, potent therapeutics.

References

  • [No Source Found]
  • MolCore. 1823335-91-6 | 7-Bromo-3-nitroquinoline.
  • Benchchem.
  • ChemicalBook. Quinoline, 7-bromo-3-nitro- CAS#: 1823335-91-6.
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • PubMed. Discovering novel 3-nitroquinolines as a new class of anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • National Center for Biotechnology Information. Review on recent development of quinoline for anticancer activities. PMC. Available from: [Link]

  • PubChem. 7-Bromoquinoline. Available from: [Link]

Sources

7-Bromo-3-nitroquinoline molecular weight and formula C9H5BrN2O2

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Kinase Inhibitor & DNA Intercalator Scaffolds

Executive Summary

7-Bromo-3-nitroquinoline (C₉H₅BrN₂O₂) is a bifunctional heteroaromatic scaffold critical in the synthesis of advanced medicinal agents. Unlike simple quinolines, this derivative possesses orthogonal reactivity handles: an electrophilic nitro group at C3 (pyridine ring) and a halogenated bromo group at C7 (benzene ring).

This dual-functionality allows for sequential, chemoselective derivatization. The C3-nitro group serves as a masked amine for constructing urea/amide-based kinase hinge binders, while the C7-bromo position enables cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the hydrophobic tail, a common requirement for optimizing solubility and potency in drug discovery (e.g., EGFR, VEGFR inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 7-Bromo-3-nitroquinoline
CAS Number 1823335-91-6 (Isomer Specific)
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Exact Mass 251.9534
Appearance Pale yellow to tan crystalline solid
Predicted LogP 2.85 ± 0.4
Topological Polar Surface Area 58.7 Ų
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in MeOH

Synthetic Pathways

Direct nitration of 7-bromoquinoline is not recommended as it predominantly yields the 5-nitro or 8-nitro isomers due to the electronic directing effects of the fused benzene ring. The authoritative synthesis requires a de novo construction of the pyridine ring via a modified Friedländer or condensation approach.

Primary Route: Condensation of 2-Amino-4-bromobenzaldehyde

This route ensures total regiocontrol, placing the nitro group exclusively at C3 and the bromine at C7.

Mechanism:

  • Precursor Synthesis: 2-Amino-4-bromobenzaldehyde is generated from 4-bromo-2-nitrotoluene via oxidation (e.g., DMSO/NaOEt or catalytic oxidation) followed by iron-mediated reduction.

  • Ring Closure: The amino-aldehyde condenses with methazonic acid (generated in situ from nitromethane and base) or 2-nitroethanol .

  • Dehydration: Spontaneous dehydration aromatizes the system to the quinoline core.

SynthesisRoute Start 2-Amino-4-bromobenzaldehyde Inter Intermediate (Schiff Base/Aldol) Start->Inter Condensation (pH > 10) Reagent Methazonic Acid (from MeNO2 + KOH) Reagent->Inter Product 7-Bromo-3-nitroquinoline Inter->Product Cyclization & -H2O

Figure 1: Regioselective synthesis pathway ensuring C3-nitro placement.

Functionalization & Reactivity

The strategic value of 7-bromo-3-nitroquinoline lies in its ability to undergo divergent synthesis.

A. C3-Nitro Reduction (Amine Generation)

The nitro group is reduced to a primary amine (3-amino-7-bromoquinoline) using Iron/Acetic Acid or SnCl₂/HCl . This amine is a "privileged" precursor for:

  • Ureas: Reaction with isocyanates.

  • Amides: Coupling with carboxylic acids (EDC/HOBt).

  • Diazonium Salts: Sandmeyer reactions to introduce -Cl, -F, or -CN at C3.

B. C7-Bromo Cross-Coupling

The bromine atom on the benzenoid ring is activated for Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install solubilizing groups (e.g., pyridine, pyrazole).

  • Buchwald-Hartwig: Amination to introduce morpholine or piperazine moieties.

Reactivity Core 7-Bromo-3-nitroquinoline Amine 3-Amino-7-bromoquinoline Core->Amine Fe/AcOH or SnCl2/HCl Biaryl 7-Aryl-3-nitroquinoline Core->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Kinase Kinase Inhibitor Core (Urea/Amide) Amine->Kinase R-NCO or R-COOH Library SAR Library Generation Biaryl->Library Diversification

Figure 2: Divergent synthesis workflow for medicinal chemistry optimization.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-3-nitroquinoline

Adapted from standard 3-nitroquinoline synthesis methodologies.

Reagents:

  • 2-Amino-4-bromobenzaldehyde (10 mmol)

  • Nitromethane (15 mmol)

  • Potassium Hydroxide (aq. 50%)

  • Ethanol (Solvent)[1][2][3]

  • Hydrochloric Acid (6N)

Procedure:

  • Preparation of Methazonic Acid: In a separate flask, add nitromethane dropwise to a stirred solution of 50% KOH at 0°C. Stir for 1 hour to generate the potassium salt of methazonic acid.

  • Condensation: Dissolve 2-amino-4-bromobenzaldehyde in ethanol (20 mL). Add the freshly prepared methazonic acid solution slowly.

  • Acidification: Acidify the mixture carefully with 6N HCl until precipitation occurs.

  • Cyclization: Heat the mixture to reflux for 2–4 hours. The solution will darken as the quinoline ring forms.

  • Work-up: Cool to room temperature. Pour into ice-water (100 mL). Neutralize with NaHCO₃.

  • Purification: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2] Recrystallize from Ethanol/Hexane to yield pale yellow needles.

Protocol B: Suzuki Coupling at C7

Reagents:

  • 7-Bromo-3-nitroquinoline (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Procedure:

  • Degas solvents with Nitrogen for 15 mins.

  • Combine all reagents in a sealed tube.

  • Heat at 90°C for 12 hours.

  • Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

References

  • Friedländer Synthesis Variants

    • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.[4]

    • Source: PMC (NIH).
    • URL:[Link]

  • Reactivity of 3-Nitroquinolines

    • Title: An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins: An Easy and Efficient Synthesis of 3-Nitroquinolines.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Bromination & Functionalization

    • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[5]

    • Source: PMC (NIH).
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Suzuki–Miyaura cross-coupling optimization enabled by autom
    • Source: PMC (NIH).
    • URL:[Link]

Sources

Chemical structure of 7-Bromo-3-nitroquinoline vs 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and synthetic distinctions between 7-Bromo-3-nitroquinoline and 3-Bromo-7-nitroquinoline .

Executive Summary

In medicinal chemistry, the quinoline scaffold is a privileged structure found in antimalarial, antibacterial, and anticancer agents. The positional isomers 7-Bromo-3-nitroquinoline and 3-Bromo-7-nitroquinoline represent two distinct electronic environments for drug discovery.

  • 7-Bromo-3-nitroquinoline : Features an electron-deficient pyridine ring (due to the 3-nitro group) and a halogenated benzene ring. It is often synthesized via cyclization strategies (e.g., Gould-Jacobs) and serves as a precursor for 4-aminoquinoline derivatives (kinase inhibitors).

  • 3-Bromo-7-nitroquinoline : Features a halogenated pyridine ring and a nitro-substituted benzene ring. It is typically accessed via functionalization of the pre-formed quinoline core (e.g., bromination of 7-nitroquinoline) and is a key intermediate for PRMT5 and SLC16A3 inhibitors.

Structural & Electronic Analysis

Numbering and Substitution Pattern

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The numbering starts at the pyridine nitrogen (1) and proceeds clockwise.

Feature7-Bromo-3-nitroquinoline3-Bromo-7-nitroquinoline
Nitrogen Position 1 (Heteroatom)1 (Heteroatom)
Pyridine Ring Sub. 3-Nitro (

)
3-Bromo (

)
Benzene Ring Sub. 7-Bromo (

)
7-Nitro (

)
Electronic Character Pyridine ring is highly electron-deficient (EWG at C3).Benzene ring is highly electron-deficient (EWG at C7).
Dipole Moment High (Nitro and Nitrogen vectors align).Moderate (Vectors partially offset).
Electronic Resonance & Reactivity

The placement of the nitro group (


) dictates the reactivity profile for Nucleophilic Aromatic Substitution (

) and metal-catalyzed cross-couplings.
  • 3-Nitro Effect (7-Br-3-NO2): The nitro group at C3 strongly deactivates the pyridine ring. This makes the C4 position extremely electrophilic. If a leaving group (e.g., Cl) is present at C4, it undergoes rapid

    
     with amines.
    
  • 7-Nitro Effect (3-Br-7-NO2): The nitro group at C7 withdraws electron density from the benzene ring, deactivating it towards electrophilic attack but activating it for specific reductions. The C3-Bromo group remains available for Suzuki/Buchwald couplings, behaving like a typical heteroaryl bromide.

Synthetic Pathways[1][2][3][4]

Synthesis of 3-Bromo-7-nitroquinoline

The most reliable route involves the regioselective bromination of 7-nitroquinoline. The nitro group at C7 directs electrophilic bromination to the C3 position of the pyridine ring due to the deactivation of the benzene ring and the inherent reactivity of the quinoline 3-position under radical or specific electrophilic conditions.

Protocol: Bromination of 7-Nitroquinoline

  • Starting Material: 7-Nitroquinoline (commercially available or synthesized from 3-nitroaniline via Skraup reaction).

  • Bromination: Reaction with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or Acetic Acid) or using

    
    /Acetic Acid.
    
  • Purification: Recrystallization from ethanol/water.

Synthesis3Br7NO2 SM 7-Nitroquinoline Product 3-Bromo-7-nitroquinoline SM->Product Reagent NBS, DMF (Electrophilic/Radical Bromination) Reagent->Product

Caption: Synthesis of 3-Bromo-7-nitroquinoline via regioselective bromination.

Synthesis of 7-Bromo-3-nitroquinoline

Direct nitration of 7-bromoquinoline is problematic because nitration typically occurs at the C5 or C8 positions. Therefore, a de novo ring construction strategy (Gould-Jacobs reaction) is preferred to install the 3-nitro group correctly.

Protocol: Modified Gould-Jacobs Route

  • Condensation: React 3-bromoaniline with diethyl ethoxymethylenemalonate (EMME) to form the enamine.

  • Cyclization: Thermal cyclization in diphenyl ether at 250°C yields 7-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification & Decarboxylation: Hydrolysis followed by heat yields 7-bromo-4-hydroxyquinoline.

  • Nitration: Treatment with

    
    /propionic acid introduces the nitro group at C3 (the most activated position on the enol tautomer).
    
  • Functionalization: The resulting 7-bromo-3-nitro-4-hydroxyquinoline is often converted to the 4-chloro derivative (using

    
    ) for further medicinal chemistry.
    

Synthesis7Br3NO2 Aniline 3-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine Condensation EMME EMME (110°C) EMME->Enamine Quinolone 7-Bromo-4-hydroxyquinoline Enamine->Quinolone Thermal Cyclization Cyclization Diphenyl Ether (250°C) Cyclization->Quinolone Product 7-Bromo-3-nitro-4-hydroxyquinoline (Precursor to 7-Br-3-NO2 core) Quinolone->Product Electrophilic Nitration (C3) Nitration HNO3, Propionic Acid Nitration->Product

Caption: Step-wise construction of the 7-Bromo-3-nitroquinoline scaffold.

Spectroscopic Characterization (NMR)[4][5][6][7][8][9]

Distinguishing these isomers relies on the coupling patterns (


-values) and chemical shifts (

) of the protons.[1]
Proton Position3-Bromo-7-nitroquinoline (

ppm)
7-Bromo-3-nitroquinoline (

ppm)
Diagnostic Feature
H2 (Pyridine) ~9.18 (d,

Hz)
~9.40 (s)H2 is most deshielded in 3-nitro due to strong EWG alpha to N.
H4 (Pyridine) ~8.97 (s)~9.10 (s)H4 in 3-nitro is highly deshielded.
H5 (Benzene) ~8.41 (d,

Hz)
~8.00 (d,

Hz)
H5 is deshielded by C7-nitro (peri-effect) in 3-Br-7-NO2.
H8 (Benzene) ~8.80 (d,

Hz)
~8.30 (d,

Hz)
H8 is a doublet (meta coupling) in both, but shifted downfield by adjacent nitro in 3-Br-7-NO2.

Key Identification Logic:

  • Look for the H2 singlet/doublet : In 3-nitroquinolines, H2 appears very far downfield (>9.3 ppm) as a sharp singlet (or small doublet). In 3-bromoquinolines, H2 is slightly more shielded (~9.0-9.2 ppm).

  • H5 shift : The 7-nitro group exerts a "peri-effect" on H5, shifting it downfield significantly compared to the 7-bromo analog.

Medicinal Chemistry Applications

3-Bromo-7-nitroquinoline[3]
  • Target Class: PRMT5 (Protein Arginine Methyltransferase 5) Inhibitors.

  • Mechanism: The 3-bromo group serves as a handle for palladium-catalyzed amination or Suzuki coupling to attach solubilizing tails or pharmacophores. The 7-nitro group is often reduced to an amine to form an amide linkage with the core scaffold.

  • Reference: Used as "Compound 1" in the synthesis of SLC16A3 inhibitors (Source: Cell Chemical Biology, 2023).

7-Bromo-3-nitroquinoline[3][10][11]
  • Target Class: Kinase Inhibitors (e.g., EGFR, PI3K).

  • Mechanism: The 3-nitro group activates the C4 position for

    
     reactions with anilines (to form the kinase hinge-binding motif). The 7-bromo group is preserved for late-stage diversification via cross-coupling to explore the solvent-exposed region of the binding pocket.
    

References

  • Synthesis of 3-Bromo-7-nitroquinoline & SLC16A3 Inhibitors

    • Source: Superti-Furga, G. et al. "Paralog-dependent isogenic cell assay cascade generates highly selective SLC16A3 inhibitors." Cell Chemical Biology, 2023.[2][3]

    • URL:[Link]

  • Regioselective Bromination of Quinolines Source: BenchChem Technical Guide, "Characteriz
  • Synthesis of 7-Bromo-3-nitroquinoline Deriv

    • Source: Vararr, M. et al. "Novel synthetic procedures for C2 substituted imidazoquinolines." Beilstein Journal of Organic Chemistry, 2016.
    • URL:[Link]

  • NMR Data for Nitroquinolines Source: ChemicalBook Spectrum D

Sources

7-Bromo-3-nitroquinoline: Solubility Profiling & Solvent Selection Guide

[1]

Executive Summary

7-Bromo-3-nitroquinoline (CAS: 1823335-91-6) represents a critical scaffold in medicinal chemistry, particularly for the synthesis of bioactive quinoline derivatives via Suzuki-Miyaura cross-coupling (at the C7-bromo position) or reduction to aminoquinolines (at the C3-nitro position).[1][2][3]

Despite its utility, specific quantitative solubility data for this intermediate is often absent from standard databases.[1][4] This guide addresses that gap by synthesizing physicochemical principles with empirical data from structural analogs. We identify Dimethyl Sulfoxide (DMSO) as the superior vehicle for high-concentration stock solutions (>25 mM) and Methanol (MeOH) as the primary "challenge solvent" for purification via recrystallization.[1][4]

Physicochemical Profile & Solvation Mechanics[1]

To understand the solubility behavior of 7-Bromo-3-nitroquinoline, we must analyze its molecular interactions.[1][4] The molecule possesses a distinct "push-pull" electronic character:

  • Lipophilic Domain: The bromo-substituted benzenoid ring increases

    
    , driving solubility in non-polar or moderately polar aprotic solvents (DCM, chloroform).[1]
    
  • Polar Domain: The nitro group at position 3 creates a strong dipole moment, facilitating interaction with polar aprotic solvents like DMSO.

  • Lattice Energy: The planar aromatic system encourages

    
    -
    
    
    stacking, which significantly reduces solubility in protic solvents (like methanol) at ambient temperatures due to the energy penalty required to disrupt the solvent's hydrogen-bonding network.[1]
Visualization: Solvation Dynamics

The following diagram illustrates the theoretical interaction mechanism between the solute and the two target solvents.

SolvationDynamicscluster_0Solute: 7-Bromo-3-nitroquinolinecluster_1Solvent A: DMSO (Polar Aprotic)cluster_2Solvent B: Methanol (Polar Protic)CoreAromatic Core(Pi-Stacking)MeOH_MechH-Bond Network(Resists Disruption)Core->MeOH_MechSteric/Energy BarrierNitro3-Nitro Group(Strong Dipole)DMSO_MechDipole-Dipole Interaction(Solvates Nitro Group)Nitro->DMSO_MechStrong InteractionBromo7-Bromo Group(Lipophilic)DMSO_ResultHigh Solubility(Stock Solutions)DMSO_Mech->DMSO_ResultMeOH_ResultLow Solubility at RT(Recrystallization)MeOH_Mech->MeOH_Result

Figure 1: Comparative solvation mechanisms. DMSO stabilizes the polar nitro group via dipole interactions, while Methanol's hydrogen bond network resists the intrusion of the hydrophobic aromatic core at room temperature.[1]

Solubility Analysis: DMSO vs. Methanol

DMSO: The Universal Stock Solvent

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing biological assay stock solutions and reaction mixtures requiring high concentrations.[4]

  • Estimated Solubility: >30 mg/mL (approx. 100 mM).[1][4]

  • Mechanism: DMSO acts as a Lewis base, effectively solvating the electron-deficient nitro-quinoline system.[1][4]

  • Application: Use DMSO for preparing

    
     mM stock solutions for storage at -20°C.
    
  • Caution: DMSO is hygroscopic.[4] Water absorption can cause the compound to precipitate over time.[4] Always use anhydrous DMSO (≤0.1% water) and store under inert gas if possible [1].[1][4]

Methanol: The Purification Solvent

Methanol (MeOH) exhibits a steep temperature-dependent solubility curve for nitro-quinolines, making it ideal for purification rather than dissolution.[1][4]

  • Estimated Solubility (25°C): <2 mg/mL (Sparingly Soluble).[1][4]

  • Estimated Solubility (65°C - Reflux): >15 mg/mL (Moderately Soluble).[1][4]

  • Application: This differential makes Methanol an excellent solvent for recrystallization .[4] Impurities often remain in solution (if highly soluble) or do not dissolve at all, while the target compound crystallizes upon cooling [2].[1][4]

Comparative Solvent Compatibility Table
SolventPolaritySolubility (RT)Primary Application
DMSO Polar AproticHigh (++++)Stock Solutions, Biological Assays
Methanol Polar ProticLow (+)Recrystallization, Washing
DCM Non-polarModerate/High (+++)Extraction, Synthesis Solvent
Ethyl Acetate Polar AproticModerate (++)Chromatography Eluent
Water Polar ProticInsoluble (-)Anti-solvent (Precipitation)

Experimental Protocols

Since exact literature values for this specific CAS are rare, the following protocols allow you to empirically validate solubility and purify your sample.

Protocol A: Saturation Shake-Flask (Solubility Determination)

Use this standard operating procedure (SOP) to determine the exact solubility limit in DMSO for your specific batch.

  • Preparation: Weigh approx. 10 mg of 7-Bromo-3-nitroquinoline into a 2 mL HPLC vial.

  • Addition: Add 100

    
    L of anhydrous DMSO. Cap and vortex vigorously for 1 minute.
    
  • Observation:

    • Clear Solution: Solubility is >100 mg/mL.[4][5]

    • Suspension: Proceed to Step 4.

  • Titration: Add DMSO in 50

    
    L increments, vortexing between additions, until the solid fully dissolves.
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (Methanol)

This workflow utilizes the low solubility in cold methanol to remove impurities.[4]

RecrystallizationStartCrude 7-Bromo-3-nitroquinolineDissolveAdd Hot Methanol (60-65°C)Until DissolvedStart->DissolveFilterHot Filtration(Remove Insoluble Impurities)Dissolve->Filter If solid remainsCoolSlow Cooling to RTThen 4°C (Ice Bath)Dissolve->Cool If fully dissolvedFilter->CoolCollectVacuum FiltrationWash with Cold MeOHCool->Collect CrystallizationDryVacuum DryYields Pure CrystalsCollect->Dry

Figure 2: Recrystallization workflow.[1][4] The steep solubility curve in methanol allows for effective separation from impurities.[1]

Step-by-Step:

  • Place crude solid in a round-bottom flask.

  • Add a minimal amount of hot methanol (near reflux).[4]

  • Swirl and heat until dissolved. If the solid does not dissolve in 20 volumes of hot methanol, add a co-solvent (e.g., 10% DCM or Acetone) to assist.[1]

  • Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Filter the resulting yellow needles/precipitate and wash with cold methanol.[4]

Handling & Stability References

  • Light Sensitivity: Nitro-aromatics can be light-sensitive.[4] Store solid and solutions in amber vials or wrapped in foil.

  • Safety: 7-Bromo-3-nitroquinoline is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1][4] Handle with gloves and in a fume hood [3].[4]

References

  • Gaylord Chemical. (2025).[4][6] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Link

  • Ökten, S., et al. (2016).[1][4] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[1] (Describes solubility behavior of analogous bromo-nitro-quinolines in MeOH/Acetone). Link

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 7-Bromoquinoline. (Analogous safety profile). Link

  • PubChem. (2025).[4][7][8] Compound Summary: 3-Nitroquinoline.[4] National Library of Medicine.[4] Link

A Comprehensive Technical Guide to 7-Bromo-3-nitroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of 7-Bromo-3-nitroquinoline, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the procurement, synthesis, and application of this versatile compound. This document offers insights into its commercial availability, pricing, quality control, and its role in the synthesis of novel therapeutic agents.

Introduction to 7-Bromo-3-nitroquinoline: A Privileged Scaffold

7-Bromo-3-nitroquinoline is a substituted quinoline derivative that has garnered significant interest in the field of medicinal chemistry. The quinoline scaffold itself is considered a "privileged structure" due to its recurring presence in a wide array of biologically active compounds and approved drugs. The unique arrangement of the bromo and nitro functionalities on this scaffold provides two reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries.

The bromine atom at the 7-position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The nitro group at the 3-position can be readily reduced to an amino group, which can then be further functionalized, for example, through acylation or reductive amination. This dual functionality allows for the rapid generation of molecular complexity and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Commercial Availability and Sourcing

7-Bromo-3-nitroquinoline (CAS No: 1354221-07-0) is available from several commercial suppliers specializing in fine chemicals and building blocks for research and development. The price of this compound can vary significantly based on the supplier, purity, and quantity ordered.

Table 1: Commercial Suppliers and Indicative Pricing for 7-Bromo-3-nitroquinoline

SupplierCatalog NumberPurityAvailable QuantitiesIndicative Price (USD)
BLDpharmBD29407195%100mg, 250mg, 1g, 5g€27.00 (100mg) - €441.00 (5g)[1]
AK Scientific7801DTNot specified100mg, 2.5g$310 (100mg) - $1535 (2.5g)[2]
Alichem1354221070Not specified5g$1736.37[2]
ChemicalBook-Not specified1g$152.25 (from Advanced Chemicals Intermediates)[2]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

When sourcing 7-Bromo-3-nitroquinoline, it is crucial for researchers to consider not only the price but also the supplier's reputation, quality control procedures, and the availability of analytical data to ensure the identity and purity of the compound. Reputable suppliers will provide a Certificate of Analysis (CoA) with each shipment, detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Chemical Properties

Plausible Synthetic Pathway

A likely two-step synthesis of 7-Bromo-3-nitroquinoline starts from 7-bromoquinoline.

Step 1: Nitration of 7-Bromoquinoline

The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is a critical consideration. In strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the benzene ring, primarily at the 5- and 8-positions.[3]

However, the presence of the bromine atom at the 7-position will influence the regioselectivity. Halogens are generally ortho-, para-directing deactivators in electrophilic aromatic substitution. Given the positions available on the quinoline ring, the directing effect of the bromine at C7 would favor substitution at C6 and C8. The formation of the 3-nitro isomer as a commercially available product suggests that either specific reaction conditions are employed to overcome the typical directing effects, or an alternative synthetic strategy is utilized.

One such alternative strategy could involve starting with a quinoline derivative that is already substituted at the 3-position, followed by bromination at the 7-position.

Step 2: Justification of the 3-Nitro Position

The synthesis of 3-nitroquinoline derivatives can be achieved through various methods, often involving cyclization reactions to construct the quinoline core with the desired substitution pattern. The presence of 7-Bromo-3-nitroquinoline as a commercial product strongly indicates that a viable and regioselective synthetic route exists.

Synthetic Pathway 7-Bromoquinoline 7-Bromoquinoline Nitration Nitration 7-Bromoquinoline->Nitration HNO₃, H₂SO₄ 7-Bromo-3-nitroquinoline 7-Bromo-3-nitroquinoline Nitration->7-Bromo-3-nitroquinoline Regiocontrol? Alternative Precursor Alternative Precursor Cyclization/Functionalization Cyclization/Functionalization Alternative Precursor->Cyclization/Functionalization Multi-step Cyclization/Functionalization->7-Bromo-3-nitroquinoline caption Figure 1. Plausible synthetic approaches to 7-Bromo-3-nitroquinoline.

Caption: Figure 1. Plausible synthetic approaches to 7-Bromo-3-nitroquinoline.

Key Chemical Properties
  • Molecular Formula: C₉H₅BrN₂O₂

  • Molecular Weight: 253.05 g/mol

  • Appearance: Typically a solid powder.

  • Solubility: Likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Quality Control and Characterization

Ensuring the identity and purity of 7-Bromo-3-nitroquinoline is paramount for its use in research and drug development. A combination of analytical techniques should be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of 7-Bromo-3-nitroquinoline is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbon atoms attached to the bromine and nitro groups will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 7-Bromo-3-nitroquinoline, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. A reversed-phase HPLC method can be developed to separate 7-Bromo-3-nitroquinoline from any starting materials, by-products, or other impurities.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 7-Bromo-3-nitroquinoline make it a valuable building block for the synthesis of a variety of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 7-position serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse range of aryl and heteroaryl groups, enabling the synthesis of libraries of compounds for screening in drug discovery programs.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry reaction vessel, combine 7-Bromo-3-nitroquinoline (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Workflow cluster_reactants Reactants 7-Bromo-3-nitroquinoline 7-Bromo-3-nitroquinoline Reaction Mixture Reaction Mixture 7-Bromo-3-nitroquinoline->Reaction Mixture Boronic Acid Boronic Acid Boronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Inert Atmosphere Work-up Work-up Heating->Work-up Monitoring (TLC/LC-MS) Purification Purification Work-up->Purification Extraction Coupled Product Coupled Product Purification->Coupled Product Chromatography caption Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Caption: Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of Aminoquinoline Derivatives

The nitro group at the 3-position can be readily reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂), iron powder in acidic media, or catalytic hydrogenation. The resulting 7-bromo-3-aminoquinoline is a versatile intermediate that can be further functionalized.

Potential Therapeutic Applications

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[6] The ability to introduce diverse substituents at the 7- and 3-positions of the quinoline ring using 7-Bromo-3-nitroquinoline as a starting material allows for the systematic exploration of SAR and the optimization of biological activity. In particular, nitroquinolines and their derivatives have been investigated for their potential as anticancer agents.[7]

Safety and Handling

7-Bromo-3-nitroquinoline should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Bromo-3-nitroquinoline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the efficient synthesis of diverse libraries of quinoline derivatives for biological screening. While detailed synthetic and analytical data for this specific compound are not widely published, this guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, quality control considerations, and key applications. As research in the field of quinoline-based therapeutics continues to expand, the importance of key intermediates like 7-Bromo-3-nitroquinoline is expected to grow.

References

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • Ökten, S., et al. (2020). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • PubChem. 7-Bromoquinoline. [Link]

  • Lead Sciences. 3-Bromo-7-nitroquinoline. [Link]

Sources

Navigating the Safety Profile of 7-Bromo-3-nitroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identification and Properties

  • Chemical Name: 7-Bromo-3-nitroquinoline

  • Synonyms: Quinoline, 7-bromo-3-nitro-

  • CAS Number: 1823335-91-6[1][2]

  • Molecular Formula: C₉H₅BrN₂O₂

  • Molecular Weight: 253.05 g/mol

Inferred GHS Hazard Classification

Based on the hazard data for structurally related compounds such as 7-bromo-4-hydroxy-3-nitroquinoline and 7-bromo-4-chloro-3-nitroquinoline, the following GHS classification for 7-Bromo-3-nitroquinoline can be inferred. The "Warning" signal word is anticipated.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

GHS Pictograms:



Hazard Statements and Precautionary Measures

The following hazard and precautionary statements are derived from analogous compounds and represent best practices for handling 7-Bromo-3-nitroquinoline.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements - Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Precautionary Statements - Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Precautionary Statements - Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Precautionary Statements - Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to rigorous safety protocols is essential when working with 7-Bromo-3-nitroquinoline. The following workflows are designed to mitigate the risks identified in the inferred hazard profile.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense against exposure.

PPE_Workflow cluster_ppe Standard Laboratory PPE cluster_handling Handling 7-Bromo-3-nitroquinoline cluster_ventilation Ventilation Control lab_coat Lab Coat gloves Nitrile Gloves (or other chemical-resistant) goggles Safety Goggles (chemical splash-proof) weighing Weighing and Transferring fume_hood Certified Chemical Fume Hood weighing->fume_hood Perform inside reaction In Reaction Apparatus reaction->fume_hood Perform inside

Caption: Required PPE and engineering controls for handling 7-Bromo-3-nitroquinoline.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following table outlines the necessary procedures based on the known hazards of similar compounds.[3][4][5]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Management

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate immediate area Ensure proper ventilation start->evacuate ppe Don appropriate PPE (respirator may be needed) evacuate->ppe contain Contain spill with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop into a sealed container contain->collect decontaminate Decontaminate spill area with appropriate solvent collect->decontaminate dispose Label container as hazardous waste and dispose according to institutional protocols decontaminate->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for the safe cleanup of a 7-Bromo-3-nitroquinoline spill.

Storage and Stability

To ensure the integrity of the compound and the safety of the laboratory, proper storage is essential.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Recommended Storage: For long-term stability, storing in a freezer under an inert atmosphere is advisable.

Conclusion

While a dedicated MSDS for 7-Bromo-3-nitroquinoline is not widely available, a thorough analysis of its chemical structure and the known hazards of analogous compounds allows for the construction of a reliable safety framework. Researchers and drug development professionals should treat this compound as harmful if swallowed or inhaled, and as an irritant to the skin, eyes, and respiratory system. By implementing the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, 7-Bromo-3-nitroquinoline can be handled safely in a research setting.

References

Sources

A Comparative Analysis of 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Isomeric Distinction and its Implications in Chemical Synthesis and Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and physicochemical properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of these properties, making the study of isomeric derivatives a critical aspect of modern chemical research. This technical guide provides a comprehensive analysis of two such isomers: 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline.

Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced differences between these two molecules, arising from the positional variation of the bromine substituent. We will explore their synthesis, spectroscopic characterization, electronic properties, and potential applications, offering a comparative framework to understand how a subtle change in molecular architecture can significantly influence chemical behavior and biological function.

Structural and Electronic Landscape

The core difference between 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline lies in the position of the bromine atom on the benzo-fused ring of the quinoline nucleus. This seemingly minor variation has profound implications for the electronic distribution, and consequently, the reactivity and spectroscopic signatures of the molecules.

Diagrammatic Representation of Isomeric Structures

Caption: Chemical structures of 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline.

The electronic character of the quinoline ring is inherently polarized due to the presence of the nitrogen atom. The introduction of a bromine atom and a nitro group, both of which are electron-withdrawing, further modulates this electronic landscape.

  • Inductive and Mesomeric Effects: The bromine atom exerts a -I (negative inductive) effect and a +M (positive mesomeric) effect. The nitro group, on the other hand, exhibits strong -I and -M effects. The interplay of these effects, dictated by their relative positions, governs the electron density at various points on the quinoline ring.

  • Influence on Reactivity: The differing positions of the bromine atom in the 7- and 6-isomers lead to distinct electronic environments, which in turn affects their reactivity towards nucleophilic and electrophilic reagents. For instance, the electron-withdrawing nature of the substituents can activate the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions.[1]

Comparative Physicochemical Properties (Predicted)

Property7-Bromo-3-nitroquinoline6-Bromo-3-nitroquinoline
Molecular Formula C₉H₅BrN₂O₂C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol 253.05 g/mol
Boiling Point ~373.4 °C~373.4 °C
Density ~1.747 g/cm³~1.747 g/cm³
pKa ~ -0.43~ -0.43

Note: The data presented in this table is based on predicted values from publicly available chemical databases and may not reflect experimentally determined values.[2]

Synthetic Strategies: A Tale of Two Isomers

The synthesis of these target molecules can be approached through two primary retrosynthetic pathways: nitration of a pre-functionalized bromoquinoline or bromination of a 3-nitroquinoline precursor. The regioselectivity of these reactions is paramount and is dictated by the directing effects of the existing substituents.

Pathway 1: Nitration of Bromoquinolines

The nitration of bromoquinolines is a common method for introducing a nitro group onto the quinoline ring. The position of the incoming nitro group is influenced by the directing effect of the bromine atom and the quinoline nitrogen.

  • Synthesis of 6-Bromo-3-nitroquinoline: A plausible route involves the nitration of 6-bromoquinoline. The Skraup synthesis, a classic method for quinoline synthesis, can be employed to prepare the 6-bromoquinoline precursor from p-bromoaniline and glycerol.[2] Subsequent nitration would likely yield a mixture of isomers, from which the desired 6-bromo-3-nitroquinoline would need to be separated.

  • Synthesis of 7-Bromo-3-nitroquinoline: The synthesis of the 7-bromo isomer is more challenging due to the directing effects that often favor substitution at other positions.[3] One potential, albeit multi-step, approach could involve a Sandmeyer-type reaction starting from 7-aminoquinoline to introduce the bromo group, followed by nitration.

Illustrative Synthetic Workflow: Nitration of Bromoquinoline

G Bromoquinoline Bromoquinoline (6- or 7-isomer) Reaction Electrophilic Aromatic Substitution (Nitration) Bromoquinoline->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Product Bromo-nitroquinoline Isomer Mixture Reaction->Product Purification Chromatographic Separation Product->Purification Isomer1 Desired Bromo-3-nitroquinoline Isomer Purification->Isomer1 Isomer2 Other Isomers Purification->Isomer2

Caption: Generalized workflow for the synthesis of bromo-nitroquinolines via nitration.

Pathway 2: Bromination of 3-Nitroquinoline

Alternatively, one could start with 3-nitroquinoline and introduce the bromine atom. The strongly deactivating nature of the nitro group directs incoming electrophiles to the meta-positions on the same ring and influences substitution on the adjacent ring.

Experimental Protocol: Illustrative Nitration of 6-Bromoquinoline

This is a generalized protocol based on known procedures for similar reactions and should be optimized for the specific substrate.[4]

  • Dissolution: Dissolve 6-bromoquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Preparation of Nitrating Mixture: Slowly add fuming nitric acid (1.1 equivalents) to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-bromoquinoline, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is neutral.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 6-bromo-3-nitroquinoline isomer.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and differentiation of the 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline isomers.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra will be distinct for each isomer due to the different electronic environments of the protons and carbons.

Predicted ¹H NMR Spectral Features:

  • 7-Bromo-3-nitroquinoline: The protons on the pyridine ring (H-2 and H-4) will appear as downfield singlets or doublets. The protons on the benzene ring (H-5, H-6, and H-8) will exhibit a characteristic splitting pattern influenced by the bromine at C-7.

  • 6-Bromo-3-nitroquinoline: Similarly, H-2 and H-4 will be downfield. The protons on the benzene ring (H-5, H-7, and H-8) will show a different set of coupling constants and chemical shifts compared to the 7-bromo isomer, allowing for unambiguous identification.

Predicted ¹³C NMR Spectral Features:

The ¹³C NMR spectra will show nine distinct signals for each isomer. The carbon attached to the bromine (C-7 or C-6) and the carbons in the vicinity of the nitro group and the nitrogen atom will have characteristic chemical shifts.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • Molecular Ion Peak: Both isomers will exhibit a molecular ion peak (M+) with a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity at M+ and M+2). For C₉H₅BrN₂O₂, the expected m/z values for the molecular ion peaks would be around 252 and 254.

  • Fragmentation Pattern: The fragmentation patterns may show subtle differences that can aid in distinguishing the isomers, although they are often very similar for positional isomers.

Reactivity and Synthetic Utility

The positional difference of the bromine atom significantly influences the reactivity of the two isomers, particularly in reactions involving nucleophilic substitution or metal-catalyzed cross-coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the quinoline ring towards SNAr. The position of the bromine atom will determine the feasibility and regioselectivity of such reactions. For instance, the bromine at C-6 in 6-bromo-5-nitroquinoline has been shown to be susceptible to nucleophilic displacement.[4][5]

  • Cross-Coupling Reactions: Both 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline can serve as valuable building blocks in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecules.[6]

Logical Relationship of Synthetic Utility

G cluster_isomers Bromo-nitroquinoline Isomers cluster_reactions Key Transformations cluster_products Diverse Molecular Scaffolds 7-Bromo-3-nitroquinoline 7-Bromo-3-nitroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) 7-Bromo-3-nitroquinoline->SNAr CrossCoupling Metal-Catalyzed Cross-Coupling 7-Bromo-3-nitroquinoline->CrossCoupling 6-Bromo-3-nitroquinoline 6-Bromo-3-nitroquinoline 6-Bromo-3-nitroquinoline->SNAr 6-Bromo-3-nitroquinoline->CrossCoupling FunctionalizedQuinolines Highly Functionalized Quinoline Derivatives SNAr->FunctionalizedQuinolines CrossCoupling->FunctionalizedQuinolines

Caption: Synthetic utility of bromo-nitroquinoline isomers as precursors to complex quinoline derivatives.

Potential Applications in Drug Discovery and Materials Science

Quinoline derivatives are prevalent in a wide array of pharmaceuticals and functional materials. While specific applications for 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline are not extensively documented, their structural motifs suggest potential in several areas:

  • Medicinal Chemistry: Bromo- and nitro-substituted quinolines have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[5] These isomers could serve as intermediates in the synthesis of novel bioactive compounds. The bromine atom provides a handle for further diversification through cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up another avenue for chemical modification.

  • Materials Science: The quinoline core is a component of various organic electronic materials. The electronic properties of these isomers, influenced by the bromo and nitro substituents, could be of interest in the design of new organic semiconductors, dyes, or sensors.

Conclusion

The distinction between 7-Bromo-3-nitroquinoline and 6-Bromo-3-nitroquinoline, though subtle in structure, is significant in its chemical and potential biological implications. This guide has provided a comparative overview of their synthesis, characterization, and reactivity, highlighting the importance of positional isomerism in determining the properties of functionalized quinolines. While specific experimental data for these two compounds remains somewhat limited in the public domain, the principles and methodologies discussed herein provide a solid foundation for researchers to build upon. The exploration of these and other isomeric quinoline derivatives will undoubtedly continue to be a fruitful area of research, contributing to the development of new therapeutics and advanced materials.

References

  • Google Patents. CN105837503A - Preparation method for 6-bromine quinoline.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • PubChem. 7-bromo-3-nitroquinolin-4-amine. Available from: [Link]

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(30), 18763-18776.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available from: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

Sources

Strategic Functionalization of 7-Bromo-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In the landscape of privileged structures, the quinoline core remains a cornerstone of kinase inhibitor and DNA-intercalator design. However, the 7-bromo-3-nitroquinoline scaffold represents a uniquely high-value building block due to its electronic orthogonality .

Unlike simple halo-quinolines, this scaffold offers two distinct vectors for diversification that can be actuated sequentially without protecting group manipulations:

  • C7-Bromine: A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned to extend into hydrophobic pockets (e.g., the "back pocket" of kinase domains).

  • C3-Nitro: A masked amino group. Its electron-withdrawing nature activates the ring for C4-nucleophilic attacks (optional) and, upon reduction, provides a C3-amine bioisostere of the indole core, crucial for H-bond donor/acceptor interactions.

This guide details the synthetic logic, functionalization hierarchy, and validated protocols for exploiting this scaffold in library generation.

Structural Analysis & Reactivity Map

The chemical utility of 7-bromo-3-nitroquinoline arises from the interplay between the electron-deficient pyridine ring (further deactivated by the 3-nitro group) and the aryl bromide.

Electronic Properties
  • N1 (Quinoline Nitrogen): Weakly basic due to the electron-withdrawing effect of the 3-nitro group (

    
     significantly lower than quinoline's 4.9).
    
  • C3-Nitro Group: Strongly deactivating. It directs nucleophiles to the C4 position (via

    
     or addition-oxidation) and renders the C2 proton acidic.
    
  • C7-Bromine: Sterically unencumbered and electronically isolated enough to undergo oxidative addition with Pd(0) without interference from the nitro group.

Reactivity Visualization

The following diagram maps the divergent synthetic pathways available from this single core.

ReactivityMap Core 7-Bromo-3-nitroquinoline (Core Scaffold) C7_Coupling C7 Functionalization (Suzuki/Buchwald) Core->C7_Coupling Pd(0), Ar-B(OH)2 (Chemoselective) C4_Attack C4 Nucleophilic Displacement (S_NAr) Core->C4_Attack Nu-H, Oxidation (Activated by NO2) C3_Reduction C3 Reduction (Nitro → Amine) C7_Coupling->C3_Reduction SnCl2 or Fe/NH4Cl (Sequential) Library Diversified Bioactive Library C3_Reduction->Library Amide Coupling/ Urea Formation

Figure 1: Divergent synthesis pathways. The solid arrows represent the recommended "Coupling-First" strategy to avoid catalyst poisoning by free amines.

Synthetic Accessibility: Constructing the Core

Direct nitration of 7-bromoquinoline typically yields the 5-nitro or 8-nitro isomers due to the directing effects of the protonated nitrogen in acidic media. Therefore, de novo ring construction is the only authoritative method to secure the 3-nitro regioisomer with high fidelity.

The Modified Friedländer/Condensation Route

The most robust synthesis involves the condensation of 2-amino-4-bromobenzaldehyde with a nitro-methylene equivalent (e.g., methazonic acid or nitroethanol).

Reaction Scheme:

  • Precursor: 2-Amino-4-bromobenzaldehyde (Commercial or from 4-bromo-2-nitrobenzaldehyde reduction).

  • Cyclization: Reaction with 2-nitroethanol in the presence of dehydrating agents (e.g.,

    
     or acidic anhydride conditions) or condensation with dimethylaminonitroethylene.
    

Expert Insight: Avoid direct nitration of the quinoline ring. It requires harsh conditions (


) that often degrade the bromo-substituent or yield inseparable mixtures of 5/8-nitro isomers.

Strategic Functionalization Guide

To maximize yield and purity, the order of operations is critical. The "Coupling-First" strategy is recommended.

Phase 1: C7-Arylation (Suzuki-Miyaura)

The bromine at C7 is an excellent candidate for Suzuki coupling. The 3-nitro group is stable under standard basic Suzuki conditions (


/Dioxane).
  • Why First? Reducing the nitro group first yields a primary amine (C3-

    
    ). Primary amines can coordinate to Palladium, poisoning the catalyst and reducing the yield of the subsequent C7 coupling. Additionally, the free amine often requires protection (Boc/Cbz) before coupling, adding two unnecessary synthetic steps.
    
Phase 2: C3-Nitro Reduction

Once the carbon skeleton is extended at C7, the nitro group is reduced to the amine.

  • Method of Choice:

    
     in Ethanol or 
    
    
    
    .
  • Avoid: Catalytic hydrogenation (

    
    ) if the C7 substituent contains reducible alkenes or benzyl halides, although it is generally safe for biaryl systems.
    
Phase 3: Amide/Urea Formation

The resulting 3-aminoquinoline is less nucleophilic than aniline due to the electron-deficient quinoline ring.

  • Activation: Requires strong coupling reagents (HATU,

    
    ) or acid chlorides.
    

Experimental Protocols

The following protocols are designed to be self-validating. If the color changes described do not occur, check reagent purity.

Protocol A: C7-Suzuki Coupling (General Procedure)

Objective: Install an aryl group at C7 while preserving the C3-nitro group.

  • Setup: In a microwave vial or sealed tube, charge 7-bromo-3-nitroquinoline (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to quinoline) and 2M aqueous

    
     (3.0 equiv).
    
  • Degassing: Sparge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Visual Check: The reaction usually turns from orange/brown to deep black (active Pd).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The nitro-product is typically highly UV active and moves easily on silica.

Protocol B: Chemo-selective Nitro Reduction ( )

Objective: Reduce C3-


 to C3-

without dehalogenating (if other halogens are present) or reducing sensitive C7 motifs.
  • Dissolution: Dissolve the C7-substituted-3-nitroquinoline (1.0 equiv) in Ethanol (0.1 M).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to 70°C (Reflux) for 2–4 hours.

    • Monitoring: TLC will show a significant polarity shift. The amine is much more polar (lower

      
      ) and often fluoresces blue under UV (365 nm).
      
  • Workup (Critical Step):

    • Cool to room temperature.

    • Pour into ice water and neutralize with saturated

      
       or 1M NaOH until pH > 8.
      
    • Note: Tin salts form a thick emulsion. Filter the entire mixture through a Celite pad to remove the tin salts before extraction with EtOAc.

  • Isolation: The filtrate separates easily. Evaporate organic layer to yield the 3-aminoquinoline.

Visualization of the Workflow

Workflow Start Start: 7-Bromo-3-nitroquinoline Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Inter Intermediate: 7-Aryl-3-nitroquinoline Step1->Inter High Yield Retains NO2 Step2 Step 2: Nitro Reduction (SnCl2, EtOH, Reflux) Inter->Step2 Prod Product: 7-Aryl-3-aminoquinoline Step2->Prod Polarity Shift (Blue Fluorescence) Div Step 3: Library Gen (Amides, Ureas, Sulfonamides) Prod->Div

Figure 2: Step-by-step synthetic workflow for library generation.

Comparative Data: Reduction Methods

MethodReagentsCompatibilityYieldNotes
Tin Chloride

, EtOH
High85-95%Best for small scale. Requires Celite filtration. Tolerates halides.
Iron Reduction

,

, EtOH/H2O
Very High80-90%"Green" alternative. Heterogeneous; easy workup.
Hydrogenation

, Pd/C
Low (for this scaffold)VariableRisk: Dehalogenation of the C7-Aryl group or the core itself if over-reduced.
Dithionite

, THF/H2O
Medium60-80%Good for very acid-sensitive substrates.

References

  • Quinoline Scaffold in Medicinal Chemistry

    • Title: Quinoline derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.[2][3]

    • Source:Chemical Biology & Drug Design (2022).
    • URL:[Link]

  • Suzuki Coupling Methodologies

    • Title: Suzuki-Miyaura Cross-Coupling: St
    • Source:Chemical Reviews (via NIH/PubMed).
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: Selective reduction of nitro compounds to amines.[4][5]

    • Source:Organic Syntheses / BenchChem Protocols.
    • URL:[Link] (Reference to general nitro-reduction logic).

  • Friedländer/Condensation Synthesis Logic

    • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
    • Source:Molecules (2013).
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 7-Bromoimidazo[4,5-c]quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context[1]

The imidazo[4,5-c]quinoline scaffold represents a privileged pharmacophore in immunopharmacology, serving as the core structure for Toll-like Receptor 7 and 8 (TLR7/8) agonists such as Imiquimod and Resiquimod. These agents are critical in activating the innate immune system for antiviral and antitumor therapies.

This application note details the synthesis of 7-bromoimidazo[4,5-c]quinoline derivatives starting from 7-bromo-3-nitroquinoline . The 7-bromo substituent is of particular strategic value; it serves as a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate libraries of potent TLR modulators.

Key Technical Challenges Addressed:

  • C4-Functionalization: Converting the unreactive C4 position of the starting material into an electrophilic center.

  • Chemoselective Reduction: Reducing the 3-nitro group to an amine without hydrodebrominating the labile 7-bromo moiety.

  • Regiocontrol: Ensuring exclusive formation of the linear imidazo[4,5-c] isomer.

Retrosynthetic Logic & Workflow

The synthesis relies on an Activation-Substitution-Reduction-Cyclization strategy. Unlike routes starting from 4-hydroxyquinolines, starting from 7-bromo-3-nitroquinoline requires an initial N-oxidation to activate the C4 position via a Meisenheimer-type rearrangement.

Synthetic Workflow Diagram

G SM 7-Bromo-3-nitroquinoline NOx N-Oxide Intermediate SM->NOx m-CPBA CH2Cl2 Cl 4-Chloro-3-nitro-7-bromoquinoline NOx->Cl POCl3 Rearrangement Amine 4-Amino-3-nitro-7-bromoquinoline Cl->Amine R-NH2 SNAr Diamine 3,4-Diamino-7-bromoquinoline Amine->Diamine Na2S2O4 (Chemoselective) or Pt/C + H2 Product 7-Bromoimidazo[4,5-c]quinoline Diamine->Product Triethyl Orthoformate Cyclization

Figure 1: Step-wise synthetic progression from 7-bromo-3-nitroquinoline to the imidazo[4,5-c]quinoline scaffold.

Detailed Experimental Protocols

Phase 1: Activation of C4 (N-Oxidation & Chlorination)

The starting material, 7-bromo-3-nitroquinoline, lacks a leaving group at the C4 position necessary for introducing the amine. We must first activate the ring.

Step 1.1: N-Oxidation

Objective: Create the N-oxide to facilitate nucleophilic attack/rearrangement at C4.

  • Reagents: 7-Bromo-3-nitroquinoline (1.0 equiv), m-Chloroperoxybenzoic acid (m-CPBA, 1.2–1.5 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 7-bromo-3-nitroquinoline in DCM (0.1 M concentration).

    • Add m-CPBA portion-wise at 0°C to control the exotherm.

    • Warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (the N-oxide is significantly more polar).

    • Workup: Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄ and concentrate.

    • Yield Expectation: >85%.

Step 1.2: Chlorination (Meisenheimer Rearrangement)

Objective: Install a chlorine atom at C4.

  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated intermediate that allows chloride to attack C4 (followed by elimination of the phosphate species).

  • Reagents: Phosphorus Oxychloride (POCl₃).

  • Protocol:

    • Suspend the N-oxide in POCl₃ (excess, acts as solvent, ~5–10 equiv).

    • Heat to reflux (105°C) for 1–3 hours. The solution should clarify.

    • Critical Safety Step: Cool the mixture and pour slowly onto crushed ice/ammonia water. Exothermic hydrolysis of POCl₃ is violent.

    • Extract the precipitate or oil with Ethyl Acetate (EtOAc).

    • Validation: 1H NMR should show the loss of the C4 proton signal.

Phase 2: SNAr Displacement (Introduction of N1-Substituent)

This step defines the N1-substituent (e.g., isobutyl for Imiquimod-like activity).[1]

  • Reagents: 4-Chloro-3-nitro-7-bromoquinoline, Primary Amine (e.g., Isobutylamine), Triethylamine (Et₃N), DCM or DMF.

  • Protocol:

    • Dissolve the chloro-intermediate in DCM.

    • Add Et₃N (1.5 equiv) and the primary amine (1.2 equiv).

    • Stir at RT (or mild heat 40°C) for 2–6 hours. The reaction is usually rapid due to the electron-withdrawing nitro group at C3.

    • Workup: Wash with water and brine. Recrystallize from Ethanol/Hexanes if necessary.

    • Product: 4-(Alkylamino)-3-nitro-7-bromoquinoline.

Phase 3: Chemoselective Nitro Reduction (The Critical Step)

Expert Insight: This is the most common failure point. Standard catalytic hydrogenation (H₂/Pd-C) will frequently cause hydrodebromination , stripping the 7-bromo substituent and yielding the inactive des-bromo analog.

Recommended Method: Sodium Dithionite Reduction This method is mild, scalable, and strictly chemoselective for the nitro group in the presence of aryl halides.

  • Reagents: 4-(Alkylamino)-3-nitro-7-bromoquinoline, Sodium Dithionite (Na₂S₂O₄), Ethanol, Water, K₂CO₃.

  • Protocol:

    • Dissolve the nitro compound in a mixture of Ethanol/THF (3:1).

    • Prepare a solution of Na₂S₂O₄ (3–5 equiv) and K₂CO₃ (3 equiv) in water.

    • Add the aqueous solution to the organic phase.

    • Heat to 50–60°C for 2–4 hours. The yellow nitro compound will turn into a colorless or pale fluorescent amine.

    • Workup: Evaporate volatiles, extract aqueous residue with EtOAc.

    • Product: 3,4-Diamino-7-bromoquinoline. Note: Diamines are oxidation-sensitive (air); proceed immediately to Phase 4.

Alternative (Catalytic): Use Pt/C (sulfided) or Raney Nickel with H₂. Avoid Pd/C.

Phase 4: Imidazole Ring Closure
  • Reagents: Triethyl Orthoformate (TEOF), p-Toluenesulfonic acid (catalytic).

  • Protocol:

    • Suspend the fresh diamine in TEOF (excess, acts as solvent) or Toluene/TEOF mixture.

    • Add catalytic p-TsOH (1–2 mol%).

    • Reflux (100–110°C) for 2–4 hours.

    • Workup: Cool to RT. The product often precipitates as a hydrochloride or tosylate salt, or can be isolated by basification (NH₄OH) and filtration.

    • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Quantitative Data & Stoichiometry Table

Reaction StepReagentEquiv.SolventTempTypical YieldCritical QC Parameter
1. Activation m-CPBA1.2DCM0°C → RT85-90%Disappearance of SM (TLC)
2. Chlorination POCl₃5.0Neat105°C70-80%Safety: Quench carefully
3. SNAr R-NH₂1.2DCM/Et₃NRT90-95%Color change (Yellow intense)
4. Reduction Na₂S₂O₄4.0EtOH/H₂O60°C75-85%Retention of Br signal (MS)
5. Cyclization TEOFExcessToluene110°C80-90%Formation of imidazole C-H (NMR)

Troubleshooting & Expert Insights

Regioselectivity in Chlorination

While 3-nitroquinoline-N-oxide generally favors C4-chlorination with POCl₃, steric bulk can occasionally lead to C2 byproducts.

  • Mitigation: If C2-chloro is observed (verified by NMR NOE studies), consider converting the N-oxide to the 4-hydroxyl first (via acetic anhydride rearrangement/hydrolysis) and then chlorinating.

Handling the Diamine

The 3,4-diamino-7-bromoquinoline intermediate is electron-rich and prone to air oxidation (turning dark brown/black).

  • Protocol Adjustment: Do not store the diamine. Perform the reduction and cyclization in a "telescoped" manner if possible, or keep the diamine under Argon at -20°C.

The "Gerster" Surrogate Strategy

If the 7-bromo-3-nitroquinoline starting material proves difficult to source or purify, the industrial standard (Gerster et al.) utilizes 4-hydroxy-7-bromoquinoline .

  • Pathway: Nitration of 4-hydroxy-7-bromoquinoline yields 3-nitro-4-hydroxy-7-bromoquinoline directly, bypassing the N-oxide step. This is the preferred route for scale-up (>100g).

References

  • Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that act as high affinity Toll-like receptor 7 agonists. Journal of Medicinal Chemistry, 48(10), 3481–3491. Link

  • Surrey, A. R., & Cutler, R. A. (1951). The Preparation of 3-Nitro-4-(alkylamino)-quinolines and Related Compounds. Journal of the American Chemical Society, 73(6), 2413–2416. Link

  • Wightman, R. H., et al. (2002). The reduction of nitro compounds using sodium dithionite.[2] Tetrahedron Letters, 43(8), 1493-1495. (Demonstrates chemoselectivity over halogens).

  • Shukla, N. M., et al. (2010).[3] Structure-Activity Relationships in Human Toll-Like Receptor 7-Active Imidazoquinoline Analogues. Journal of Medicinal Chemistry, 53(11), 4450–4465.[3] Link

Sources

Protocol for reduction of 7-Bromo-3-nitroquinoline to 7-bromo-3-aminoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The reduction of 7-bromo-3-nitroquinoline to 7-bromoquinolin-3-amine presents a classic chemoselectivity challenge in organic synthesis: Halogen Retention .

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is thermodynamically favorable for both nitro reduction and hydrodehalogenation (cleavage of the C-Br bond). In the quinoline scaffold, the electron-deficient pyridine ring renders the C-7 position particularly susceptible to oxidative addition by transition metals, increasing the risk of yielding the debrominated byproduct, 3-aminoquinoline.

To ensure the integrity of the aryl bromide—a critical handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig)—we must utilize Single Electron Transfer (SET) mechanisms rather than catalytic hydrogenation. This guide details two validated protocols:

  • Method A (SnCl₂): The high-fidelity laboratory standard.

  • Method B (Fe/NH₄Cl): The scalable, "green" alternative.

Mechanistic Pathway

The reduction proceeds via a stepwise deoxygenation cascade. The preservation of the bromine atom relies on the specific redox potential of the metal reductant, which is sufficient to reduce the nitro group (-0.4 to -0.6 V) but insufficient to insert into the C-Br bond under these conditions.

ReactionPathway Nitro 7-Bromo-3-nitroquinoline (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e- / + 2H+ Debromo 3-Aminoquinoline (Impurity) Nitro->Debromo H2/Pd-C (AVOID) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e- / + 2H+ Amine 7-Bromoquinolin-3-amine (Target Product) Hydroxyl->Amine + 2e- / + 2H+ (Rate Limiting Step)

Figure 1: Stepwise reduction pathway via SET mechanism. Note the divergence avoiding catalytic hydrogenation.

Experimental Protocols

Method A: Stannous Chloride (SnCl₂) Reduction

Best for: Small-to-medium scale (<5g), high reliability. Mechanism: Acid-mediated electron transfer. Critical Control Point: Quenching the reaction without forming an intractable tin emulsion.

Reagents & Stoichiometry
ReagentEquiv.Role
7-Bromo-3-nitroquinoline1.0Substrate
SnCl₂ · 2H₂O5.0Reductant
Ethanol (Absolute)Solvent10 mL / g substrate
Ethyl Acetate (EtOAc)SolventExtraction
Rochelle's Salt (Na/K Tartrate)N/AEmulsion Breaker
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-bromo-3-nitroquinoline (1.0 eq) in Ethanol.

  • Addition: Add SnCl₂ · 2H₂O (5.0 eq) in a single portion. The solution may turn slightly yellow/turbid.

  • Reaction: Heat the mixture to 70°C (reflux) for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by the fluorescent amine spot (lower R_f).

  • Workup (The "Rochelle" Method):

    • Cool reaction to room temperature.[1][2][3]

    • Crucial Step: Pour the mixture into a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Stir vigorously for 30 minutes.

    • Why? Tartrate chelates Sn(IV) and Sn(II) ions, preventing the formation of gelatinous tin hydroxides that trap product.

  • Extraction: Dilute with EtOAc. Separate layers. Wash the aqueous layer 2x with EtOAc.[3]

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Method B: Iron/Ammonium Chloride (Fe/NH₄Cl)

Best for: Scale-up (>5g), cost-efficiency, and "green" chemistry. Mechanism: Surface-mediated electron transfer on activated Iron.

Reagents & Stoichiometry
ReagentEquiv.Role
7-Bromo-3-nitroquinoline1.0Substrate
Iron Powder (325 mesh)4.0 - 5.0Reductant
Ammonium Chloride (NH₄Cl)0.5 - 1.0Electrolyte/Buffer
Ethanol / Water (4:1)Solvent10-15 mL / g substrate
Step-by-Step Protocol
  • Activation: In the reaction vessel, suspend Iron Powder in the EtOH/Water mixture. Add NH₄Cl .

  • Pre-heat: Heat the suspension to 60°C for 15 minutes to "activate" the iron surface (etching oxide layers).

  • Addition: Add 7-bromo-3-nitroquinoline slowly to the hot suspension.

    • Note: The reaction is exothermic.[4] Monitor internal temperature.

  • Reaction: Reflux at 80°C for 1–3 hours. Vigorous stirring is essential to keep the iron suspended.

  • Filtration (Hot):

    • While still hot, filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxides.

    • Wash the Celite pad efficiently with hot Ethanol or EtOAc.

  • Isolation: Concentrate the filtrate to remove bulk ethanol. Dilute the remaining aqueous residue with water and extract with EtOAc.[3]

  • Drying: Dry organic phase over MgSO₄ and concentrate. This method often yields product of sufficient purity (>95%) to proceed without chromatography.

Workflow Decision Logic

Use the following logic map to determine the appropriate protocol for your specific constraints.

WorkflowLogic Start Start: Reduction of 7-Bromo-3-nitroquinoline ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale Lab Scale LargeScale > 5 grams ScaleCheck->LargeScale Process Scale SnCl2 Method A: SnCl2 (High reliability, easy setup) SmallScale->SnCl2 FeNH4Cl Method B: Fe / NH4Cl (Cheaper, easier workup) LargeScale->FeNH4Cl WorkupCheck Workup Constraint: Avoid heavy metals? SnCl2->WorkupCheck Evaluate Waste WorkupCheck->FeNH4Cl Yes (Green Chem)

Figure 2: Decision matrix for protocol selection based on scale and waste constraints.

Quality Control & Validation

Expected Analytical Data
  • Appearance: Yellow to light brown solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • The disappearance of the distinctive downfield signals of the nitro-substituted pyridine ring.

    • Appearance of a broad singlet (2H) around δ 5.5–6.5 ppm corresponding to the -NH₂ group (exchangeable with D₂O).

    • Retention of the aromatic pattern consistent with the 7-bromo substitution (no loss of integration in the aryl region).

  • MS (ESI+):

    • Target Mass: [M+H]⁺ = 223.0 / 225.0 (1:1 isotopic ratio for Br).

    • Flag: If you see m/z 145, you have debrominated (failed).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Aged SnCl₂ or Oxidized FeUse fresh SnCl₂ (should be white, not yellow). Pre-activate Fe with dilute HCl if necessary.
Emulsion during Workup Tin HydroxidesAdd more Rochelle's Salt and stir longer (up to 12h). Alternatively, filter through Celite.[1][5]
Product is Red/Dark Oxidation of AmineAnilines oxidize in air. Store under Argon/N₂ in the dark.
Loss of Bromine Over-reductionSTOP. Do not use Pd/C or harsh hydrides (LiAlH₄). Switch to Fe/NH₄Cl.[1][3]

References

  • Selective Reduction of Nitroarenes: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link[5]

  • Iron-Mediated Reduction Protocol: Ramadas, K., & Srinivasan, N. (1992).[1] Iron-ammonium chloride - A convenient and inexpensive reductant for nitro compounds. Synthetic Communications, 22(22), 3189-3195.[1] Link

  • Quinoline Synthesis Overview: Kouzi, S. A., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93.[6] Link

  • Green Chemistry Approaches: Sharma, S., et al. (2014).[7] Chemoselective metal-free reduction of nitroarenes. Journal of Organic Chemistry, 79(20), 9433-9439. Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation on the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and functional properties. The targeted functionalization of the quinoline core is therefore of paramount importance in the development of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 7-bromo-3-nitroquinoline, a substrate of significant interest for the synthesis of complex molecular architectures.

The presence of both a bromine atom at the 7-position and a strongly electron-withdrawing nitro group at the 3-position presents unique considerations for this transformation. Understanding the interplay of these functional groups is critical for achieving high-yielding and clean reactions. This document will delve into the mechanistic rationale behind the choice of reaction parameters and provide experimentally validated protocols for researchers in drug development and organic synthesis.

Molecular Considerations: The Reactivity of 7-Bromo-3-nitroquinoline

The electronic nature of 7-bromo-3-nitroquinoline is a key determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The strongly electron-withdrawing nitro group significantly influences the electron density of the quinoline ring system. This has two important consequences for the Suzuki-Miyaura coupling:

  • Activation of the C-Br Bond: The electron-deficient nature of the aromatic ring enhances the electrophilicity of the carbon atom bonded to the bromine. This facilitates the initial, often rate-determining, oxidative addition step of the palladium(0) catalyst into the C-Br bond.[2]

  • Stability of the Nitro Group: The nitro group is generally a stable functionality under the typically mild and basic conditions of the Suzuki-Miyaura reaction. However, it is crucial to select reaction conditions that avoid potential side reactions, such as reduction of the nitro group or its participation as a leaving group, which has been observed in some contexts.[3]

The quinoline nitrogen itself can also play a role, potentially coordinating to the palladium catalyst. The choice of an appropriate ligand is therefore essential to maintain catalyst activity and prevent catalyst deactivation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for 7-bromo-3-nitroquinoline.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd_complex Ar-Pd(II)L₂-Br Pd0->Pd_complex Ar-Br ArBr 7-Bromo-3-nitroquinoline (Ar-X) ArBr->OxAdd OxAdd->Pd_complex Transmetal Transmetalation Pd_diaryl Ar-Pd(II)L₂-Ar' Pd_complex->Pd_diaryl Ar'-B(OH)₃⁻ Boronic Arylboronic Acid (Ar'-B(OH)₂) Base Base Base->Transmetal Transmetal->Pd_diaryl Pd_diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product 7-Aryl-3-nitroquinoline (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Protocols

Based on established methodologies for related electron-deficient bromo-aza-aromatic systems, the following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-3-nitroquinoline. Optimization of these conditions for specific boronic acid coupling partners is recommended.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction with a variety of arylboronic acids.

Materials:

Reagent/MaterialMolecular WeightAmount (1.0 mmol scale)Molar Equivalents
7-Bromo-3-nitroquinoline253.06 g/mol 253 mg1.0
Arylboronic AcidVariable1.2 mmol1.2
Pd(PPh₃)₄1155.56 g/mol 58 mg0.05
K₂CO₃138.21 g/mol 276 mg2.0
1,4-Dioxane-4.0 mL-
Water-1.0 mL-

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 7-bromo-3-nitroquinoline (253 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Challenging or Sterically Hindered Couplings

For less reactive boronic acids or when Protocol 1 gives low yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.

Materials:

Reagent/MaterialMolecular WeightAmount (1.0 mmol scale)Molar Equivalents
7-Bromo-3-nitroquinoline253.06 g/mol 253 mg1.0
Arylboronic Acid Pinacol EsterVariable1.1 mmol1.1
Pd₂(dba)₃915.72 g/mol 23 mg0.025
XPhos476.65 g/mol 24 mg0.05
K₃PO₄212.27 g/mol 425 mg2.0
Toluene-5.0 mL-

Procedure:

  • In an oven-dried Schlenk tube, add 7-bromo-3-nitroquinoline (253 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5.0 mL) under a positive pressure of argon.

  • Heat the mixture to 110 °C in a preheated oil bath and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a fresh batch of catalyst and base. Increase the reaction temperature in 10 °C increments. Consider a more active ligand such as XPhos or SPhos.
Formation of Homocoupled Boronic Acid Reaction temperature is too high, presence of oxygen.Lower the reaction temperature. Ensure the reaction is performed under a strictly inert atmosphere.
Decomposition of Starting Material Base is too strong, prolonged heating.Switch to a milder base such as Cs₂CO₃ or K₃PO₄. Reduce the reaction time and monitor closely.
Reduction of Nitro Group Presence of a reducing agent (e.g., from solvent impurities).Use freshly distilled or anhydrous solvents. Ensure the inert gas is of high purity.

Workflow for Suzuki-Miyaura Coupling of 7-Bromo-3-nitroquinoline

Suzuki_Workflow start Start reagents Combine Reactants: - 7-Bromo-3-nitroquinoline - Boronic Acid/Ester - Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar or N₂) catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 90-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 7-bromo-3-nitroquinoline is a highly effective method for the synthesis of diverse 7-aryl-3-nitroquinoline derivatives. The electron-withdrawing nature of the nitro group facilitates the key oxidative addition step, making this substrate well-suited for this transformation. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving optimal results. The protocols provided herein offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, paving the way for the discovery of new drug candidates and functional materials.

References

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Nobel Lecture.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precatalysts: The Role of Precatalyst Impurities in the Suzuki–Miyaura Reaction.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Chemist's Cookbook. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • D. J. Young, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 871.

Sources

Iron-mediated reduction of 7-Bromo-3-nitroquinoline using Fe/NH4Cl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 7-Bromo-3-nitroquinoline using Fe/NH₄Cl

Abstract

This technical guide details the protocol for the chemoselective reduction of 7-Bromo-3-nitroquinoline to 7-Bromoquinolin-3-amine (CAS: 1266322-58-0). While catalytic hydrogenation (


/Pd-C) is a standard method for nitro reduction, it poses a high risk of hydrodehalogenation (cleavage of the C-Br bond). The Iron/Ammonium Chloride (

)
system offers a mild, robust, and highly chemoselective alternative, preserving the halogen motif essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This note covers mechanistic insights, optimized stoichiometry, detailed experimental procedures, and safety protocols for handling pyrophoric iron waste.

Introduction & Strategic Rationale

Target Molecule: 7-Bromoquinolin-3-amine CAS Number: 1266322-58-0 Molecular Weight: 223.07 g/mol [1][2][3]

The 3-aminoquinoline scaffold is a privileged structure in kinase inhibitors and antimalarial drugs. The presence of the bromine at the C7 position is critical, serving as a distinct "handle" for further diversification.[4]

The Chemoselectivity Challenge: Standard reduction methods often fail to discriminate between the nitro group and the aryl halide:

  • Catalytic Hydrogenation (

    
    , Pd/C):  Frequently results in debromination, yielding the non-functionalized 3-aminoquinoline.
    
  • Tin(II) Chloride (

    
    ):  Effective but generates stoichiometric amounts of toxic tin waste that is difficult to purge from the final API (Active Pharmaceutical Ingredient).
    
  • Fe/HCl: Harsh acidic conditions can lead to chlorination side products or hydrolysis of sensitive groups.

The Solution: Fe/NH₄Cl System The use of iron powder in the presence of ammonium chloride is a "soft" electron transfer method. The reaction proceeds in a protic medium (typically Ethanol/Water) at neutral to slightly acidic pH (buffered by


), which is sufficient to activate the nitro group without compromising the aryl-bromide bond.

Mechanistic Principles

The reduction does not proceed via a direct hydride transfer but rather through a stepwise single-electron transfer (SET) mechanism on the iron surface. Ammonium chloride serves two critical roles:

  • Electrolyte: Increases the ionic strength of the solvent, facilitating electron transfer from the solid iron surface.

  • Proton Source & Buffer: Provides protons for the reduction steps (

    
    ) while preventing the reaction mixture from becoming highly basic, which would favor the formation of azo/azoxy coupling byproducts.
    

Diagram 1: Mechanistic Pathway

Fe_Reduction_Mechanism cluster_conditions Reaction Environment (EtOH/H2O) Nitro Nitroquinoline (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H+ (from NH4+) - H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2H+ Amine 7-Bromoquinolin-3-amine (R-NH2) Hydroxylamine->Amine + 2H+ - H2O Fe_Surface Fe(0) Surface (Electron Source) Fe_Surface->Nitro SET (2e-) Fe_Surface->Nitroso SET (2e-) Fe_Surface->Hydroxylamine SET (2e-)

Caption: Stepwise reduction of the nitro group via single-electron transfer (SET) on the iron surface, buffered by ammonium chloride.

Experimental Protocol

Reagents & Stoichiometry

For a standard 10 mmol scale reaction:

ReagentEquiv.[5][6][7]AmountRole
7-Bromo-3-nitroquinoline 1.02.53 gLimiting Reagent
Iron Powder (Fe) 4.0 - 5.0~2.8 gReductant (Use 325 mesh for best kinetics)
Ammonium Chloride (

)
5.0 - 10.0~2.7 gBuffer/Electrolyte
Ethanol (EtOH) -40 mLSolvent (Solubilizes substrate)
Water (

)
-10-15 mLSolvent (Solubilizes

)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar (oval or egg-shaped for suspension stirring) and a reflux condenser.

  • Charge the flask with 7-Bromo-3-nitroquinoline (1.0 equiv) and Ethanol (4 vol).

  • Prepare a solution of

    
      (5.0 equiv) in Water  (1-1.5 vol) and add it to the RBF.
    
    • Note: The mixture may appear milky or biphasic initially.

Step 2: Activation & Initiation

  • Add Iron powder (5.0 equiv) in a single portion to the stirring mixture.

  • Heat the reaction mixture to 70–80°C (Reflux) .

  • Vigorous stirring is mandatory. The iron must be suspended throughout the liquid phase to ensure surface contact.

Step 3: Monitoring

  • Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Endpoint: The starting material (

    
    ) should disappear, and a new, more polar fluorescent spot (
    
    
    
    , the amine) will appear.
  • Time: Typically 1 to 4 hours. If stalled >4h, add an additional 1.0 equiv of Fe powder.

Step 4: Workup (Critical for Purity)

  • Hot Filtration: While the mixture is still hot (~50°C), filter it through a pad of Celite® (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

    • Why Hot? The product may precipitate if the solution cools completely.

  • Wash the Celite pad copiously with warm Ethyl Acetate (EtOAc) or Methanol to recover all adsorbed product.

  • Concentrate the filtrate under reduced pressure to remove the Ethanol/Methanol.

Step 5: Isolation

  • Dilute the remaining aqueous residue with water (20 mL) and extract with EtOAc (3 x 30 mL) .

  • Wash combined organics with Brine (1 x 20 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol or purify via short silica plug (DCM

    
     5% MeOH/DCM).
    

Process Safety & Troubleshooting

Hazard: Pyrophoric Iron Waste The "spent" iron filter cake can be pyrophoric (spontaneously ignite) when it dries out, due to highly active surface areas on the iron oxides.

  • Protocol: Never throw the dry Celite/Iron cake directly into the trash. Keep the filter cake wet with water. Transfer it to a dedicated waste container submerged in water or dilute acid.

Troubleshooting Table:

IssueRoot CauseSolution
Stalled Reaction (<50% Conv.) Poor agitation; Iron surface passivation.Increase stirring speed (vortex). Add 1-2 equiv fresh Fe. Ensure temp is at reflux.
Product Trapped in Sludge Product adsorption to iron oxides.Wash Celite cake with hot MeOH or EtOAc. Sonicate the filter cake if necessary.
Emulsion during Extraction Fine iron particles passed through filter.Filter the organic layer through a second, tighter Celite pad or use a brine wash to break emulsion.

Workflow Visualization

Diagram 2: Experimental Workflow

Fe_Reduction_Workflow Start Start: Charge RBF (Substrate + EtOH + aq. NH4Cl) Add_Fe Add Fe Powder (Stir Vigorously) Start->Add_Fe Reflux Reflux (70-80°C) 1-4 Hours Add_Fe->Reflux Check_TLC TLC Check (Complete?) Reflux->Check_TLC Check_TLC->Reflux No (Add more Fe) Hot_Filter Hot Filtration (Celite) Remove Fe Sludge Check_TLC->Hot_Filter Yes Workup Concentrate & Extract (EtOAc / Brine) Hot_Filter->Workup Product Final Product 7-Bromoquinolin-3-amine Workup->Product

Caption: Operational workflow for the batch reduction process, emphasizing the critical hot filtration step.

References

  • General Iron/NH4Cl Reduction Methodology

    • Ramadas, K., & Srinivasan, N. (1992).
    • ChemSpider Synthetic Pages:

  • Chemoselectivity of Fe Reduction (Halogen Tolerance)

    • Chandrappa, S., et al. (2010). Synlett, 3019-3022.

  • Target Compound Data (7-Bromoquinolin-3-amine)

    • PubChem CID 52987757.

    • BenchChem Technical Guide.[6]

  • Safety in Iron Reductions

    • Org.[3][5][6][7][8] Process Res. Dev. 2015, 19, 7, 704–716. (Handling of pyrophoric iron residues).

Sources

Synthesis of 7-aryl-3-nitroquinolines via palladium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for 3-aminoquinolines (DNA intercalators) and kinase inhibitors. While functionalization at the C2 and C4 positions is well-documented, the C7 position offers a unique vector for optimizing pharmacokinetic properties and structure-activity relationships (SAR) in the benzenoid ring.

This guide details a robust, self-validating protocol for the regioselective installation of aryl groups at the C7 position of 3-nitroquinoline via Suzuki-Miyaura cross-coupling. Unlike standard couplings, this protocol accounts for the strong electron-withdrawing nature of the 3-nitro group, which activates the scaffold toward oxidative addition but also increases sensitivity to nucleophilic degradation.

Retrosynthetic Logic & Strategy

The synthesis relies on the palladium-catalyzed cross-coupling of 7-bromo-3-nitroquinoline with varying aryl boronic acids.

Critical Design Considerations:

  • Electronic Activation: The nitro group at C3 acts as a strong electron-withdrawing group (EWG). This significantly lowers the electron density of the quinoline ring, facilitating the oxidative addition of Pd(0) into the C7-Br bond compared to un-nitrated quinolines.

  • Chemoselectivity: The primary risk is the reduction of the nitro group to an amine or hydroxylamine, which can poison the catalyst. Hydrogen sources (e.g., formate salts) must be strictly avoided.

  • Base Sensitivity: The electron-deficient quinoline ring is susceptible to nucleophilic attack by strong bases (e.g., hydroxide, alkoxides). Mild carbonate or phosphate bases are required to prevent ring degradation.

Retrosynthesis cluster_conditions Key Reaction Parameters Target Target: 7-Aryl-3-Nitroquinoline Precursor Precursor: 7-Bromo-3-nitroquinoline Target->Precursor Suzuki-Miyaura (Pd(0), Base) Boronic Reagent: Aryl Boronic Acid (Ar-B(OH)2) Target->Boronic Cat Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base Base: K2CO3 (aq) Atm Atmosphere: Argon (Strict)

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the biaryl core.

Experimental Protocol

Materials & Reagents
  • Substrate: 7-Bromo-3-nitroquinoline (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

    • Why: This bidentate ligand resists de-coordination better than PPh₃, enhancing stability against the electron-deficient substrate.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen (balloon or manifold)

Step-by-Step Procedure

Step 1: Inerting and Setup

  • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

  • Cool under a stream of Argon.

  • Charge the vessel with 7-bromo-3-nitroquinoline (253 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Cap the vessel and purge with Argon for 5 minutes (vacuum/fill cycles x3).

Step 2: Solvent and Base Addition

  • Add 1,4-Dioxane (8 mL) via syringe through the septum.

  • Add 2.0 M aq. K₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

    • Critical Check: The solution should be biphasic. Ensure vigorous stirring to maximize interfacial surface area.

Step 3: Reaction

  • Heat the mixture to 90°C in an oil bath (or microwave at 100°C for 30 min).

  • Monitoring: Check TLC every hour (Eluent: 30% EtOAc/Hexanes).

    • Visual Cue: The starting bromide is usually pale yellow; the product is often bright yellow/orange and highly fluorescent under UV (254/365 nm).

    • Endpoint: Disappearance of the bromide spot (Rf ~0.6) and appearance of the product (Rf ~0.4-0.5).

Step 4: Workup & Purification [1][2]

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

  • Separate phases.[3] Extract aqueous layer with EtOAc (2 x 15 mL).

  • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Scavenging (Optional but Recommended): Add 100 mg of silica-bound thiol scavenger (SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd.

  • Concentrate in vacuo.

  • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes.

Mechanistic Insight & Troubleshooting

The reaction follows the catalytic cycle depicted below. The presence of the nitro group influences the Oxidative Addition step.

Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast due to NO2 EWG) Pd0->OxAdd + 7-Br-3-NO2-Quinoline Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetalation (Rate Limiting) Complex1->TransMet + Ar'-B(OH)2 / Base Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle.[4] The electron-deficient nature of the 3-nitroquinoline scaffold accelerates oxidative addition, making transmetalation the likely turnover-limiting step.

Optimization Table
ParameterStandard ConditionOptimization for Difficult SubstratesRationale
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ + XPhosXPhos is electron-rich and bulky, facilitating coupling with sterically hindered boronic acids.
Base K₂CO₃K₃PO₄Phosphate is milder than carbonate, reducing risk of nucleophilic attack on the nitro-quinoline ring.
Solvent Dioxane/H₂OToluene/EtOH/H₂OEthanol acts as a co-solvent to improve boronic acid solubility without high temperatures.
Temp 90°C60°C (longer time)Lower temperature prevents de-nitration or tar formation in sensitive substrates.

Safety & Handling

  • Explosion Hazard: Nitro-substituted heterocycles can be energetic. Do not heat dry solids. Always perform reactions in solution.

  • Palladium Toxicity: All palladium wastes must be segregated.

  • Venting: Boronic acid couplings generate CO₂ gas when carbonate bases are used. Ensure the reaction vessel is not sealed too tightly without pressure relief capability if running on a large scale.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Li, J. J. "Suzuki-Miyaura Cross-Coupling." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014 . Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Provides basis for ligand selection in electron-deficient systems). Link

  • Gribble, G. W. "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." (Analogous reactivity patterns for benzofused nitrogen heterocycles). Topics in Heterocyclic Chemistry, 2010 . Link

Disclaimer: This protocol is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application Note: Functionalization of C7-Position in 3-Nitroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitroquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from EGFR kinase inhibition (anticancer) to anti-parasitic efficacy (Leishmaniasis). While the C3-nitro group provides essential electronic properties and hydrogen-bonding potential, it significantly alters the reactivity of the quinoline core, deactivating the benzenoid ring (positions C5-C8) toward electrophilic substitution.

This Application Note addresses the C7-functionalization challenge . Unlike the highly reactive C2 and C4 positions, the C7 position requires a "pre-functionalization" strategy. We detail a robust protocol for Suzuki-Miyaura Cross-Coupling on 7-bromo-3-nitroquinoline. This method offers high regioselectivity and functional group tolerance, preserving the sensitive C3-nitro moiety while installing diverse aryl and heteroaryl pharmacophores at C7.

Structural Analysis & Reactivity Profile

Electronic Landscape

The 3-nitroquinoline system is highly electron-deficient. The nitro group at C3 acts as a powerful electron-withdrawing group (EWG), reinforcing the natural


-deficiency of the pyridine ring.
  • C2 & C4 (Electrophilic): These positions are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3 (The Anchor): The nitro group is sensitive to reduction. Harsh reducing conditions (e.g.,

    
    , 
    
    
    
    ) must be avoided during C7 functionalization to prevent conversion to the amine.
  • C7 (The Target): Located on the benzenoid ring, C7 is electronically deactivated. Direct C-H activation is kinetically disfavored compared to C5 or C8. Therefore, transition-metal catalyzed cross-coupling using a halide handle (Br/I) is the most reliable synthetic pathway.

Reactivity Logic Diagram

The following diagram illustrates the divergent reactivity of the scaffold, guiding the selection of the Suzuki-Miyaura pathway.

ReactivityMap Scaffold 3-Nitroquinoline Scaffold C2_C4 C2 / C4 Positions (High Electrophilicity) Scaffold->C2_C4 C3 C3-Nitro Group (Redox Sensitive) Scaffold->C3 C7 C7 Position (Electronically Deactivated) Scaffold->C7 Method_SNAr Method: S_NAr (Nucleophilic Attack) C2_C4->Method_SNAr Preferred Method_Coupling Method: Pd-Catalyzed Cross-Coupling C3->Method_Coupling Must Preserve (-NO2 Group) C7->Method_Coupling Required Strategy (via 7-Bromo)

Figure 1: Reactivity landscape of 3-nitroquinoline. Note the strategic necessity of cross-coupling for C7 functionalization.

Synthetic Strategy: Suzuki-Miyaura Coupling[1][2]

Why Suzuki-Miyaura?

While other couplings (Stille, Negishi) are possible, the Suzuki reaction is preferred for 3-nitroquinolines because:

  • Boronic Acid Stability: Reagents are stable and commercially available.[1]

  • Mild Conditions: Weak bases (Carbonates/Phosphates) prevent degradation of the nitro group.

  • Toxicity: Avoids organotin byproducts (Stille).

Substrate Selection
  • Electrophile: 7-bromo-3-nitroquinoline . The bromide offers the best balance of reactivity and stability. (Iodides are more reactive but less stable; Chlorides are often unreactive without specialized ligands).

  • Nucleophile: Aryl/Heteroaryl Boronic Acids.

Detailed Experimental Protocol

Materials & Reagents Table
ComponentRoleRecommended ReagentStoichiometry
Substrate Electrophile7-bromo-3-nitroquinoline1.0 equiv
Coupling Partner NucleophileAryl Boronic Acid1.2 – 1.5 equiv
Catalyst Pd Source

3 – 5 mol%
Base Activator

or

2.0 – 3.0 equiv
Solvent System Medium1,4-Dioxane : Water (4:1)0.1 M (conc.)[2]
Atmosphere ProtectionArgon or NitrogenBalloon/Manifold
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere is Critical)

  • Charge a dry Schlenk tube or microwave vial with 7-bromo-3-nitroquinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

    
    , 2.0 equiv).
    
  • Add the catalyst

    
      (5 mol%).
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      as it is more robust against air oxidation and less likely to interact with the nitro group.
  • Seal the vessel with a septum.[3]

  • Evacuate and backfill with Argon (x3 cycles) to remove oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Step 2: Solvent Addition & Degassing

  • Add the solvent mixture (1,4-Dioxane/Water 4:1 ) via syringe.

  • Sparge the solution with Argon for 5–10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.

Step 3: Thermal Activation

  • Heat the reaction mixture to 90°C (oil bath) or 100°C (Microwave, 30-60 mins).

  • Monitor reaction progress via TLC (Thin Layer Chromatography).[1]

    • Visualization: 3-nitroquinolines are often UV-active and may appear yellow.

    • Target: Disappearance of the starting bromide.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Filter through a pad of Celite to remove Palladium black.

  • Extract aqueous layer with EtOAc (x3). Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Process Workflow Diagram

ProtocolWorkflow Start Start: Reagent Weighing (Substrate, Boronic Acid, Base) Degas CRITICAL STEP: Degas Solvent (Ar Sparging) Prevent O2 Poisoning Start->Degas Catalyst Add Catalyst: Pd(dppf)Cl2 (5 mol%) Degas->Catalyst Heat Reaction: 90°C for 4-12 Hours Catalyst->Heat Check TLC Monitoring: Is SM Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Workup: Celite Filtration -> Extraction Check->Workup Yes Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the Suzuki coupling of 7-bromo-3-nitroquinoline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Catalyst poisoning by

Increase degassing time; switch to fresh catalyst batch.
Homocoupling of Boronic Acid Excess Oxygen presentEnsure rigorous inert atmosphere; add base after degassing.
Nitro Group Reduction Harsh conditions / H-sourceEnsure solvent is peroxide-free; Do NOT use alcohols (EtOH/MeOH) if reduction is observed (dioxane is safer).
Protodehalogenation Overheating / Wet solventLower temperature to 80°C; use anhydrous dioxane.[1]

References

  • Anticancer Potential of 3-Nitroquinolines

    • Title: Discovering novel 3-nitroquinolines as a new class of anticancer agents.[4]

    • Context: Establishes the biological relevance (EGFR inhibition) of the scaffold.

    • Source: PubMed / NIH
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions.[1]

    • Context: Provides baseline stoichiometry and solvent systems adapted for this protocol.
    • Source: BenchChem[1]

  • Synthesis of 7-Substituted Quinolines

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

    • Context: Discusses alternative metallation str
    • Source: Durham University
    • URL:[Link]

  • Nitro-Promoted Functionalization

    • Title: Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.[5]

    • Context: Reviews the reactivity of nitro-activated scaffolds, highlighting the electronic bias.
    • Source: MDPI Molecules
    • URL:[Link][6]

Sources

Application Note & Protocols: 7-Bromo-3-nitroquinoline as a Strategic Intermediate for the Synthesis of Novel GABA-A Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These ligand-gated ion channels are heteropentameric structures assembled from a large family of subunits (e.g., α, β, γ), resulting in a vast number of receptor isoforms with distinct pharmacological properties.[3] When activated by GABA, the receptor's integral chloride channel opens, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[2][4] The profound influence of GABA-A receptors on CNS activity makes them a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3][5]

Well-known drugs like benzodiazepines (e.g., alprazolam) act as positive allosteric modulators (PAMs) at the GABA-A receptor, enhancing the effect of GABA without directly activating the receptor themselves.[6][7] However, the quest for novel ligands with improved subtype selectivity and better side-effect profiles is a major driver in medicinal chemistry. The quinoline scaffold has emerged as a promising privileged structure in this pursuit, with various derivatives showing activity at GABA-A receptors.[8][9] This guide details the strategic use of 7-bromo-3-nitroquinoline as a versatile starting material for the synthesis of a library of potential GABA-A receptor ligands, leveraging its distinct electronic and positional properties for sequential, controlled functionalization.

Strategic Value of the 7-Bromo-3-nitroquinoline Intermediate

The 7-bromo-3-nitroquinoline scaffold is an ideal starting point for library synthesis due to its orthogonal reactivity. The two key functional groups, the C7-bromine and the C3-nitro group, can be addressed with high selectivity using distinct chemical transformations.

  • C7-Bromine: This position is primed for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling systematic exploration of the structure-activity relationship (SAR) at this position.

  • C3-Nitro Group: The electron-withdrawing nitro group can be readily reduced to a primary amine (NH2).[12][13][14] This amine then serves as a versatile chemical handle for subsequent derivatization, such as amide bond formation, sulfonylation, or reductive amination, to introduce a second point of diversity into the molecule.

This sequential functionalization strategy is a powerful tool for generating a focused library of compounds for pharmacological screening.

Synthetic Workflow Overview

The overall synthetic strategy is a three-stage process designed for efficiency and modularity, allowing for the creation of a diverse chemical library from a single, advanced intermediate.

G A Start: 7-Bromo-3-nitroquinoline B Stage 1: C7 Functionalization (Suzuki-Miyaura Coupling) A->B C Intermediate 1: 7-Aryl-3-nitroquinolines B->C D Stage 2: C3 Nitro Reduction C->D E Intermediate 2: 7-Aryl-quinolin-3-amines D->E F Stage 3: C3-Amine Derivatization (Amide Coupling) E->F G Final Products: Target Ligand Library F->G R1 Aryl/Heteroaryl Boronic Acids R1->B R2 Carboxylic Acids / Acyl Chlorides R2->F

Caption: Modular synthetic workflow for GABA-A ligand library generation.

Part 1: Protocols for Synthesis and Core Functionalization

Protocol 1.1: Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol describes the palladium-catalyzed coupling of 7-bromo-3-nitroquinoline with a representative arylboronic acid.

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp2)-C(sp2) bonds.[15] The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields, especially with heteroaromatic substrates.[10] A base is required to activate the boronic acid for the transmetalation step.[15] Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Materials:

  • 7-Bromo-3-nitroquinoline

  • Phenylboronic acid (or other desired aryl/heteroaryl boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a 100 mL round-bottom flask, add 7-bromo-3-nitroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl2 (0.03 eq).

  • To the flask, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 40 mL dioxane, 10 mL water).

  • Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (a 7-aryl-3-nitroquinoline) by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation:

  • TLC: Expect a new, less polar spot corresponding to the product and disappearance of the starting bromide.

  • LC-MS: Confirm the mass of the desired coupled product.

  • ¹H NMR: Observe the appearance of new aromatic proton signals from the coupled aryl group and the disappearance of the characteristic pattern of the bromo-substituted quinoline.

Protocol 1.2: Reduction of the C3 Nitro Group

This protocol details the reduction of the nitro-intermediate to the corresponding 3-aminoquinoline derivative.

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While catalytic hydrogenation (H2/Pd-C) is very effective, it can sometimes be non-selective.[14] Tin(II) chloride (SnCl2) in an acidic medium is a classic and highly reliable method that is tolerant of many other functional groups, making it ideal for complex molecules.[13] The reaction proceeds via a series of single-electron transfers from Sn(II). The final basic workup is necessary to deprotonate the ammonium salt and yield the free amine.[16]

Materials:

  • 7-Aryl-3-nitroquinoline (from Protocol 1.1)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 10 M solution

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the 7-aryl-3-nitroquinoline (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add SnCl2·2H2O (4-5 eq) to the solution.

  • Carefully add concentrated HCl (a few drops to catalyze) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Cool the residue in an ice bath and carefully basify by the slow addition of 10 M NaOH solution until the pH is >10. A tin hydroxide precipitate will form.

  • Extract the aqueous slurry with ethyl acetate or a 9:1 mixture of DCM/isopropanol (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting crude 7-aryl-quinolin-3-amine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Self-Validation:

  • TLC: The product amine will be significantly more polar than the starting nitro compound.

  • LC-MS: Confirm the mass corresponding to the amine (M-30 relative to nitro, due to loss of O2 and gain of H2).

  • ¹H NMR: The proton signals on the quinoline ring, particularly those adjacent to the C3 position, will show a significant upfield shift due to the change from the electron-withdrawing -NO2 to the electron-donating -NH2 group. A broad singlet corresponding to the -NH2 protons will appear.

Part 2: Protocol for Library Derivatization

Protocol 2.1: Amide Bond Formation at the C3-Amine

This protocol describes the coupling of the 3-aminoquinoline intermediate with a carboxylic acid to generate the final amide library members.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, proceeds under mild conditions, and minimizes racemization if chiral carboxylic acids are used. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and to deprotonate the carboxylic acid, facilitating the reaction.

Materials:

  • 7-Aryl-quinolin-3-amine (from Protocol 1.2)

  • Desired carboxylic acid (e.g., benzoic acid, acetic acid, etc.)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Lithium chloride (LiCl) solution, 5% aqueous

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a vial, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add a solution of the 7-aryl-quinolin-3-amine (1.0 eq) in a small amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% LiCl solution (2x) to remove DMF, followed by saturated NaHCO3 solution (2x), and finally brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final amide product by flash column chromatography or preparative HPLC.

Self-Validation:

  • LC-MS: Confirm the mass of the final amide product.

  • ¹H NMR: Observe the disappearance of the -NH2 signal and the appearance of a new amide N-H signal (a singlet or triplet, depending on coupling). Also, observe signals corresponding to the newly introduced acyl group.

  • FT-IR: Look for a characteristic strong C=O stretch around 1650-1680 cm⁻¹.

Part 3: Data Presentation and Pharmacological Context

The synthetic protocols described allow for the generation of a library of compounds. The yields and key analytical data should be tabulated for clear comparison.

Table 1: Representative Yields for Synthetic Intermediates

Step Starting Material Product Typical Yield
1.1 7-Bromo-3-nitroquinoline 7-Phenyl-3-nitroquinoline 75-90%
1.2 7-Phenyl-3-nitroquinoline 7-Phenyl-quinolin-3-amine 80-95%

| 2.1 | 7-Phenyl-quinolin-3-amine | N-(7-phenylquinolin-3-yl)benzamide | 70-85% |

Pharmacological Evaluation Context

The synthesized compounds are designed as potential modulators of the GABA-A receptor. To assess their activity, a standard screening cascade would be employed.

G A Synthesized Compound Library B Primary Screen: Radioligand Binding Assay (e.g., [3H]flunitrazepam) A->B Displacement C Secondary Screen: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes B->C Active Hits D Determine EC50 / IC50 and % Modulation C->D E Lead Compound Identification D->E

Caption: Standard pharmacological screening workflow for GABA-A modulators.

  • Primary Screening (Binding): A radioligand binding assay is used to determine if the compounds bind to the target receptor, typically at the benzodiazepine site. This is a high-throughput method to identify initial "hits."

  • Secondary Screening (Function): Hits from the primary screen are then evaluated in a functional assay, such as two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subtypes.[17][18] This assay directly measures the ion channel's response to GABA in the presence and absence of the test compound, confirming whether the compound is an agonist, antagonist, or allosteric modulator and quantifying its potency (EC50) and efficacy (% modulation).[5]

This structured approach, combining modular synthesis with a validated screening cascade, provides a powerful platform for the discovery of novel and potentially selective GABA-A receptor ligands, starting from the strategically designed 7-bromo-3-nitroquinoline intermediate.

References

  • Kristiansen, U., et al. (2012). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Chemical Neuroscience. Available at: [Link]

  • Allen, M.J., & Sabir, S. (2025). GABA Receptor. StatPearls. Available at: [Link]

  • Sleem, A., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. Available at: [Link]

  • Wikipedia contributors. (2024). Alprazolam. Wikipedia. Available at: [Link]

  • Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). ACS Publications. Available at: [Link]

  • Wikipedia contributors. (2024). Norfloxacin. Wikipedia. Available at: [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. Available at: [Link]

  • Borah, B.J., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. Available at: [Link]

  • Chander, S., et al. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. Available at: [Link]

  • Kubíček, V., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Available at: [Link]

  • Cole, K.P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. Available at: [Link]

  • Olsen, R.W., & Sieghart, W. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • Casarotto, P., et al. (2024). Open-State Dynamics and Allosteric Modulation of the α1β3γ2 GABAA Receptor Stabilized by L9′T/S Substitutions. bioRxiv. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Guerrini, G., et al. (2012). Development of ligands at γ-aminobutyrric acid type A (GABAA) receptor subtype as new agents for pain relief. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Selective modulators for extrasynaptic GABA A receptor. Available at: [Link]

  • Wikipedia contributors. (2024). GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • de la Cuesta, J., et al. (2017). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Molecules. Available at: [Link]

  • L'hermite, N., & Gevorgyan, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Available at: [Link]

Sources

Application Note: Precision Functionalization of Activated Nitroquinolines via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics (e.g., Chloroquine, Bosutinib). The introduction of a nitro group (


) onto the quinoline ring—specifically at the 3-, 5-, or 8-positions—dramatically alters the electronic landscape of the heterocycle. This "activation" enables facile Nucleophilic Aromatic Substitution (SNAr) of leaving groups (typically halogens) that would otherwise be inert. This guide provides a comprehensive technical overview of exploiting activated nitroquinolines for rapid library generation, detailing mechanistic insights, regioselectivity controls, and validated experimental protocols.

Mechanistic Foundation: The "Activated" Advantage

Standard quinolines are electron-deficient, but often require harsh conditions for SNAr at the 2- or 4-positions. The addition of a nitro group acts as a "super-activator" via two synergistic mechanisms:

  • Inductive Withdrawal (-I): The strong electronegativity of the nitro group pulls electron density from the ring, lowering the energy of the LUMO and making the carbon centers more electrophilic.

  • Resonance Stabilization (-M): When the nucleophile attacks, the resulting negative charge in the intermediate Meisenheimer complex (sigma complex) can be delocalized onto the nitro group oxygens. This is most effective when the nitro group is ortho or para to the leaving group.[1]

The Meisenheimer Complex

The rate-determining step in these reactions is typically the formation of the Meisenheimer complex (Step 1), not the expulsion of the leaving group (Step 2). Therefore, stabilizing this intermediate is critical.

SNAr_Mechanism Substrate Activated Substrate (4-Chloro-3-nitroquinoline) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu:) Complex Meisenheimer Complex (Resonance Stabilized by NO2) TS1->Complex k1 (Slow) Product Substituted Product (4-Amino-3-nitroquinoline) Complex->Product k2 (Fast) - Cl⁻

Figure 1: The reaction trajectory of SNAr on a nitro-activated quinoline.[2] The nitro group acts as an electron sink, stabilizing the high-energy intermediate.

Regioselectivity: Navigating 2,4-Dichloro-3-nitroquinoline

A common starting material in drug discovery is 2,4-dichloro-3-nitroquinoline . This substrate presents two electrophilic sites (C2 and C4), both activated by the C3-nitro group.

  • C4 Position: Generally more reactive due to the specific electronic distribution of the quinoline ring and less steric hindrance from the ring nitrogen lone pair compared to C2.

  • C2 Position: Reactivity is secondary. Accessing C2 usually requires displacing C4 first or using specific blocking groups.

Rule of Thumb: Under standard thermal or microwave conditions with equimolar nucleophile, substitution occurs preferentially at the C4 position .

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Efficiency)

Best for: Rapid library generation, difficult substrates, and "green" chemistry compliance.

Rationale: Microwave irradiation provides direct dielectric heating, often accelerating SNAr reactions from hours (reflux) to minutes. Polar solvents (EtOH, Water) couple efficiently with microwave energy.

Materials:

  • Substrate: 4-Chloro-3-nitroquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 - 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) [High absorbance]

Step-by-Step:

  • Setup: In a 10 mL microwave process vial, dissolve 4-chloro-3-nitroquinoline (0.5 mmol) in EtOH (3 mL).

  • Addition: Add the amine (0.55 mmol) and DIPEA (0.75 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Parameters: Temperature = 100°C; Time = 10–15 minutes; Pressure Limit = 200 psi; Power = Dynamic (max 150W).

  • Workup:

    • Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold EtOH, and dry.

    • If soluble: Evaporate solvent under reduced pressure. Resuspend in EtOAc, wash with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane:EtOAc).

Protocol B: Classical Thermal Reflux (Scale-Up Friendly)

Best for: Large-scale batches (>10g) where microwave penetration depth is a limitation.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.

  • Solvent System: Suspend the nitroquinoline substrate in Acetonitrile (MeCN) or DMF (for low solubility substrates).

  • Reaction: Add

    
     (2.0 equiv) and the nucleophile (1.1 equiv).
    
  • Heating: Heat to reflux (80°C for MeCN, 100°C for DMF) for 2–6 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the starting chloride peak.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Poor solubility or weak nucleophile.Switch solvent to DMF or NMP. Increase temperature (Microwave to 120°C). Use a stronger base (Cs2CO3).
Hydrolysis Byproduct (Phenol) Wet solvent or hygroscopic base.Use anhydrous solvents. Switch base to anhydrous Et3N or DIPEA. Avoid hydroxide bases.
Regioisomer Mixture (2- vs 4-) Substrate is 2,4-dichloro; lack of selectivity control.[3]Lower the temperature (0°C to RT) to favor the kinetic product (C4). Use bulky amines to enhance steric discrimination.
Nitro Reduction Presence of reducing agents or excessive heating with oxidizable amines.Avoid metal vessels (use glass). Keep reaction times short (Microwave preferred).

Workflow Visualization

Workflow Start Start: Nitroquinoline Substrate Condition_Check Select Condition Start->Condition_Check MW_Path Microwave (Protocol A) 100°C, 10 min, EtOH Condition_Check->MW_Path Rapid/Library Thermal_Path Thermal Reflux (Protocol B) 80°C, 4 hrs, MeCN Condition_Check->Thermal_Path Scale-Up Monitor Monitor: LC-MS / TLC (Check for SM disappearance) MW_Path->Monitor Thermal_Path->Monitor Workup_Solid Precipitate Formed? Filter & Wash Monitor->Workup_Solid Yes Workup_Liquid Soluble Product? Extraction (EtOAc/Water) Monitor->Workup_Liquid No Final Final Product (NMR/MS Verification) Workup_Solid->Final Workup_Liquid->Final

Figure 2: Decision tree for selecting and executing the optimal SNAr protocol.

References

  • Mechanism of SNAr

    • Nucleophilic aromatic substitution. Wikipedia.[4] Retrieved October 26, 2023, from [Link]

    • Note: Provides the foundational theory of the Meisenheimer complex and electron-withdrawing group activ
  • Microwave Protocol & Regioselectivity

    • Khunger, A. et al. (2014).[5] Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline.... Bioorganic & Medicinal Chemistry Letters.[6][7][8] Retrieved from [Link]

    • Note: This key reference validates the microwave protocol (10-15 min) and confirms the regioselective preference for C4 substitution in 2,4-dichloro-3-nitroquinoline systems.
  • General SNAr Methodology

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

    • Note: Excellent resource for understanding the "Mirror Image" rel
  • Green Chemistry Applications

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI Pharmaceuticals. Retrieved from [Link]

    • Note: Supports the use of ethanol/water and microwave heating as a greener alternative to traditional reflux in toxic solvents.

Sources

Application Notes & Protocols: 7-Bromo-3-nitroquinoline as a Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview and detailed protocols for leveraging 7-Bromo-3-nitroquinoline as a versatile starting material for the synthesis of novel, bioactive quinoline-based heterocycles. We will explore key synthetic transformations, including Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr), providing researchers in drug discovery and organic synthesis with the foundational knowledge and practical steps to generate diverse molecular libraries.

Introduction: The Strategic Value of 7-Bromo-3-nitroquinoline

Quinoline derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is paramount to modulating this activity and developing new chemical entities with improved efficacy and specificity.

7-Bromo-3-nitroquinoline is an exceptionally valuable building block for several key reasons:

  • Orthogonal Reactivity: It possesses two distinct, electronically differentiated reaction sites. The bromine atom at the C7 position is primed for metal-catalyzed cross-coupling reactions, while the electron-deficient nature of the quinoline core, profoundly amplified by the strongly electron-withdrawing nitro group at C3, activates the C7 position for nucleophilic aromatic substitution (SNAr).

  • Vector for Diversification: The bromine atom serves as a synthetic handle to introduce a vast array of aryl, heteroaryl, and alkyl groups, enabling systematic exploration of the chemical space around the quinoline core.

  • Latent Functionality: The nitro group not only serves as a powerful activating group but can also be readily reduced to a primary amine. This subsequent 3-aminoquinoline moiety provides a new vector for diversification through amide bond formation, sulfonylation, or further heterocycle construction, exponentially increasing the structural diversity achievable from a single starting material.

This guide will detail the primary synthetic pathways accessible from this scaffold, providing both the mechanistic rationale and actionable laboratory protocols.

Core Synthetic Pathways

Two principal synthetic strategies allow for the selective functionalization of 7-Bromo-3-nitroquinoline. The choice between these pathways is dictated by the desired C-C or C-N bond formation.

G cluster_0 Key Synthetic Strategies cluster_1 Resulting Scaffolds Start 7-Bromo-3-nitroquinoline Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling C-C & C-N Bond Formation SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr C-N, C-O, C-S Bond Formation Aryl 7-Aryl/Heteroaryl- 3-nitroquinolines Pd_Coupling->Aryl Amino 7-Amino- 3-nitroquinolines Pd_Coupling->Amino SNAr->Amino Other 7-Alkoxy/Thio- 3-nitroquinolines SNAr->Other Reduction Reduction of Nitro Group Aryl->Reduction Amino->Reduction Final Bioactive 3-Aminoquinoline Derivatives Reduction->Final

Figure 1: Key synthetic transformations of 7-Bromo-3-nitroquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation due to their high functional group tolerance and mild reaction conditions.[3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for installing aryl or heteroaryl substituents at the C7 position. It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[4]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[4]

Suzuki_Mechanism Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R L₂Pd(II)(Ar)R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Ar-X (7-Bromo-3-nitroquinoline) ArX->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for Suzuki couplings on halo-aromatic systems and provides a robust starting point for optimization.[5][6]

ParameterRecommended Reagents/ConditionsNotes
Substrate 7-Bromo-3-nitroquinoline1.0 equivalent (Limiting reagent)
Coupling Partner Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2 - 5 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)Degassed prior to use
Temperature 80 - 100 °CReaction progress monitored by TLC/LC-MS
Time 4 - 16 hoursVaries with substrate reactivity

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 7-Bromo-3-nitroquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-3-nitroquinoline.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of 7-aminoquinoline derivatives, the Buchwald-Hartwig amination is a highly effective method, coupling the aryl bromide with a primary or secondary amine.[7][8]

Expertise & Experience: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[9] The base, commonly a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOt-Bu), is necessary to deprotonate the amine, forming the palladium-amido complex required for the catalytic cycle.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard conditions for the amination of aryl bromides.[8][10]

ParameterRecommended Reagents/ConditionsNotes
Substrate 7-Bromo-3-nitroquinoline1.0 equivalent (Limiting reagent)
Coupling Partner Primary or Secondary Amine1.1 - 1.5 equivalents
Catalyst System Pd₂(dba)₃ with a ligand (e.g., XPhos, BINAP)1-2 mol% Pd, 2-4 mol% Ligand
Base NaOt-Bu or K₃PO₄1.5 - 2.0 equivalents
Solvent Anhydrous Toluene or 1,4-DioxaneDegassed and free of oxygen
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive amines
Time 6 - 24 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry Schlenk tube.

  • Add 7-Bromo-3-nitroquinoline (1.0 eq.) and the amine (1.2 eq.).

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing effect of the 3-nitro group significantly reduces the electron density of the quinoline ring system, making the C7 position susceptible to attack by strong nucleophiles. This allows for a metal-free alternative for introducing amine, ether, and thioether linkages.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the bromide leaving group.[11]

SNAr_Mechanism Start 7-Bromo-3-nitroquinoline + Nucleophile (Nu⁻) Step1 Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Elimination of Leaving Group Intermediate->Step2 Product 7-Nu-3-nitroquinoline + Br⁻ Step2->Product

Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: General Procedure for SNAr with Amines

This protocol is a general method for the substitution of activated aryl halides with amine nucleophiles.[12]

ParameterRecommended Reagents/ConditionsNotes
Substrate 7-Bromo-3-nitroquinoline1.0 equivalent
Nucleophile Aliphatic or Aromatic Amine2.0 - 5.0 equivalents (acts as nucleophile and base)
Base (Optional) K₂CO₃ or Et₃NMay be required for less basic amines or amine HCl salts
Solvent DMF, DMSO, or PyridineHigh-boiling polar aprotic solvents are preferred
Temperature 100 - 150 °CHigher temperatures accelerate the reaction
Time 12 - 48 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 7-Bromo-3-nitroquinoline (1.0 eq.) in the chosen solvent (e.g., DMF).

  • Add the amine nucleophile (3.0 eq.). If using an amine salt, add an external base like K₂CO₃ (2.5 eq.).

  • Heat the mixture to 120 °C and stir.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove the solvent and excess amine, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 7-amino-3-nitroquinoline derivative.

Subsequent Transformations: Unlocking Further Diversity

A key advantage of using 7-Bromo-3-nitroquinoline is the potential for subsequent modification of the nitro group.

Protocol 4: Reduction of the Nitro Group to a Primary Amine

The 3-nitro group can be efficiently reduced to the corresponding 3-amino group, a critical functional handle for further derivatization.

Expertise & Experience: Several methods can achieve this transformation. Catalytic hydrogenation (H₂, Pd/C) is clean and effective but may not be compatible with other reducible functional groups. Chemical reduction using metals in acidic media (e.g., SnCl₂·2H₂O in HCl/Ethanol) is a robust and widely used alternative that is tolerant of many functional groups.

ParameterRecommended Reagents/ConditionsNotes
Substrate 7-Substituted-3-nitroquinoline1.0 equivalent
Reducing Agent SnCl₂·2H₂O (Stannous Chloride Dihydrate)4.0 - 5.0 equivalents
Solvent Ethanol or Ethyl AcetateCo-solvents may be needed for solubility
Additive Concentrated HCl (catalytic to excess)Creates the acidic environment required
Temperature 60 - 80 °C (Reflux)
Time 1 - 4 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Suspend the 7-substituted-3-nitroquinoline (1.0 eq.) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.5 eq.) to the suspension.

  • Carefully add concentrated HCl and heat the mixture to reflux (approx. 78 °C).

  • Stir until the starting material is fully consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully basify the mixture with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~8-9.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography if necessary to yield the 7-substituted-quinoline-3-amine.

This resulting 3-aminoquinoline is a valuable intermediate for creating libraries of amides, sulfonamides, and other heterocycles, significantly expanding the potential for discovering novel bioactive compounds.

References

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids Source: MDPI URL: [Link]

  • Title: Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines Source: RSC Publishing URL: [Link]

  • Title: Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen Source: PMC - NIH URL: [Link]

  • Title: Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity Source: PMC - NIH URL: [Link]

  • Title: Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids Source: MDPI URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity Source: ResearchGate URL: [Link]

  • Title: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 7-Bromo-3-nitroquinoline reduction reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Chemoselective Reduction | Ticket ID: #BR-NO2-RED-001

Executive Summary

The Challenge: Reducing the nitro group (


) of 7-Bromo-3-nitroquinoline  to its amine counterpart (7-Bromoquinolin-3-amine ) presents a classic chemoselectivity paradox. Standard catalytic hydrogenation (Pd/C + 

) frequently causes hydrodebromination , stripping the bromine atom at the 7-position before reducing the nitro group, resulting in the useless byproduct quinolin-3-amine.

The Solution: To preserve the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura), you must utilize single-electron transfer (SET) reagents or poisoned heterogeneous catalysts. This guide prioritizes the Iron/Ammonium Chloride method as the "Gold Standard" for scalability and selectivity.

Module 1: Diagnostic & Decision Matrix

Before starting, identify your constraints to select the correct protocol.

ReductionDecisionTree Start Start: 7-Bromo-3-nitroquinoline Scale What is your reaction scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 1 gram (Process/Scale-up) Scale->Large SnCl2 Method B: SnCl2 (High reliability, messy workup) Small->SnCl2 Quick setup FeNH4 Method A: Fe / NH4Cl (Gold Standard: Scalable, Green) Small->FeNH4 Clean product needed Equipment Is H2 gas/autoclave available? Large->Equipment Large->FeNH4 Avoid toxic waste Equipment->FeNH4 No PtC Method C: Pt/C (Sulfided) (Requires specialized catalyst) Equipment->PtC Yes (Strict control)

Figure 1: Decision matrix for selecting the optimal reduction pathway based on scale and available equipment.

Module 2: The Protocols

Method A: The Gold Standard (Fe / )

Best for: High yield (>90%), scalability, and absolute preservation of the bromine atom.

The Mechanism: Iron acts as the electron source in a protic medium. Ammonium chloride buffers the pH, preventing the formation of condensation byproducts (azo/azoxy compounds) that occur in highly basic media.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of 7-Bromo-3-nitroquinoline in a mixture of Ethanol:Water (3:1 ratio) .

    • Note: If solubility is poor, add THF to the solvent mixture until clear at reflux.

  • Activation: Add 5.0 equiv of Iron powder (325 mesh is optimal) and 5.0 equiv of Ammonium Chloride (

    
    ).
    
  • Reaction: Heat to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (yellow/orange) should disappear, replaced by a highly fluorescent blue spot (amine).

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[1]

    • Partition the residue between Ethyl Acetate and Water.[1]

    • Dry organic layer over

      
       and concentrate.[1]
      

Typical Yield: 85–95%

Method B: The "Legacy" Method ( )

Best for: Small-scale discovery chemistry where iron residues might interfere with sensitive downstream assays.

The Trap: Stannous chloride reductions are notorious for forming thick, intractable emulsions during extraction due to amphoteric tin hydroxides.

The Fix (Rochelle Salt Workup):

  • Reaction: Dissolve substrate in Ethanol. Add 5.0 equiv

    
    . Heat to 
    
    
    
    for 2 hours.
  • Quench: Cool to room temperature.

  • The Secret Step: Pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 30 minutes.

    • Why? Tartrate ligands chelate the Tin (Sn) ions, keeping them in the aqueous phase and breaking the emulsion.

  • Extraction: Extract with EtOAc. The layers will separate cleanly.

Module 3: Troubleshooting & FAQs

Issue 1: "I lost my Bromine atom!"

User Report: I used Pd/C with a hydrogen balloon. The nitro reduced, but the NMR shows a triplet at the 7-position instead of the expected doublet/singlet pattern. Root Cause: Hydrodebromination . Palladium inserts into the


 bond faster than it reduces the nitro group in electron-deficient heterocycles.
Immediate Fix:  Stop using Pd/C. If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst enough to prevent oxidative addition into the C-Halogen bond but allows nitro reduction.
Issue 2: "My yield is >100% and the product is red."

Root Cause: Incomplete Reduction (Azoxy/Azo intermediates). This occurs if the reaction pH becomes too basic or the reducing agent is under-charged. Fix:

  • Ensure you are using 5.0 equivalents of Fe or Sn.

  • Add more

    
     to buffer the pH.
    
  • Resubmit the crude material to the reaction conditions for another 2 hours.

Issue 3: "The Iron sludge is clogging my filter."

Root Cause: Fine iron oxide particles (


) blocking the frit.
Fix: 
  • Do not allow the reaction to cool completely before filtering. Filter while warm .

  • Use a dual-layer filter pad : A layer of sand on top of a layer of Celite. The sand catches the heavy iron; the Celite catches the fines.

Comparison of Methods

MetricMethod A: Fe /

Method B:

Method C: Pd/C +

Chemoselectivity Excellent (Br retained)Excellent (Br retained)Poor (Br lost)
Workup Ease High (Simple filtration)Low (Emulsion risk)High (Filtration)
Toxicity Low (Green)Moderate (Tin waste)Low
Cost Very LowModerateHigh (Pd catalyst)
Scalability Kg-scale ready<10g recommendedKg-scale ready

References

  • Selective Reduction Protocol (Fe/NH4Cl)

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."
    • URL:[Link]

    • Relevance: Establishes the iron-ammonium chloride method as the primary protocol for preserving halogenated arom
  • Stannous Chloride Workup (Rochelle Salt)

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • URL:[Link]

    • Relevance: Provides the definitive chemical engineering solution for handling Tin emulsions during workup.
  • Source: BenchChem Technical Guides. "Preventing debromination side reactions.
  • General Halo-Nitro Reduction

    • Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions."
    • URL:[Link]

    • Relevance: Comparative analysis of Zn, Fe, and Sn methods for functional group tolerance.

Sources

Purification of 7-Bromo-3-nitroquinoline via flash column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Bromo-3-nitroquinoline

Executive Summary & Compound Profile

User Inquiry: "I am struggling to purify 7-Bromo-3-nitroquinoline (CAS: 1823335-91-6) from a crude reaction mixture. The compound streaks on silica, has poor solubility in hexanes, and co-elutes with regioisomers. I need a robust flash chromatography method."

Scientist's Analysis: Purifying functionalized quinolines requires navigating two opposing chemical properties: the basicity of the heterocyclic nitrogen (causing interaction with acidic silanols) and the polarity of the nitro group. 7-Bromo-3-nitroquinoline is a weakly basic, electron-deficient aromatic system. The primary challenges are tailing (streaking) due to silanol interactions and solubility limits in non-polar mobile phases.

Compound Properties (Predicted):

Property Value / Description Implications for Chromatography
Formula C₉H₅BrN₂O₂ Moderate molecular weight (253.05 g/mol ).[1]
Appearance Yellow to off-white solid Visual fraction collection is often possible.
Solubility Low in Hexanes; High in DCM, DMSO Critical: Requires solid loading or DCM-based liquid loading.
pKa (Conj. Acid) ~2-3 (estimated) Weak base; less prone to streaking than quinoline, but still significant.

| LogP | ~2.5 - 3.0 | Moderately lipophilic; elutes in mid-polarity range. |

Recommended Purification Workflow

The following workflow integrates solubility management with chromatographic selectivity.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Test (DCM vs. Hex/EtOAc) Start->SolubilityCheck TLC TLC Method Dev Target Rf 0.2 - 0.3 SolubilityCheck->TLC LoadDecision Loading Method? TLC->LoadDecision SolidLoad Solid Load (Adsorb on Celite/Silica) LoadDecision->SolidLoad Insoluble in Mobile Phase LiquidLoad Liquid Load (Min. vol. DCM) LoadDecision->LiquidLoad Soluble in Mobile Phase ColumnRun Flash Chromatography Gradient: 0-40% EtOAc/Hex SolidLoad->ColumnRun LiquidLoad->ColumnRun Analysis Fraction Analysis (TLC/LC-MS) ColumnRun->Analysis End Pure 7-Bromo-3-nitroquinoline Analysis->End

Figure 1: Decision matrix for loading and purification of sparingly soluble quinolines.

Detailed Protocol

Phase 1: Method Development (TLC)

Before running the column, you must neutralize the silica activity on the TLC plate to mimic the column conditions.

  • Solvent System: Start with Hexanes:Ethyl Acetate (3:1) .

  • Modifier: Add 1% Triethylamine (TEA) to the TLC developing chamber.

    • Why? TEA blocks acidic silanol sites on the silica, preventing the quinoline nitrogen from "sticking" and streaking [1].

  • Target Rf: Adjust polarity until the product spot is at Rf = 0.25 – 0.30 .

    • Note: If the spot is still streaking, switch to a DCM:MeOH (98:2) system.

Phase 2: Sample Loading (Critical Step)
  • The Issue: 7-Bromo-3-nitroquinoline is likely insoluble in the starting mobile phase (Hexanes). Liquid loading with DCM will cause the compound to precipitate at the top of the column, leading to broad, ugly bands.

  • The Solution: Solid Loading (Dry Loading)

    • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

    • Add silica gel or Celite 545 (ratio: 2g solid support per 1g crude).

    • Evaporate the solvent under vacuum (Rotavap) until you have a free-flowing powder.

    • Load this powder into a solid load cartridge or pour it directly on top of the pre-packed column.

Phase 3: Gradient Elution
  • Cartridge: Standard Silica (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane) + 1% TEA.

  • Mobile Phase B: Ethyl Acetate + 1% TEA.

  • Gradient Profile:

    • 0% B (2 CV) – Equilibration.

    • 0% to 10% B (5 CV) – Elute non-polar impurities.

    • 10% to 40% B (15 CV) – Elute Product.

    • 40% to 100% B (5 CV) – Wash column.

Troubleshooting Guide (Q&A)

Q1: My compound is streaking (tailing) badly, even with 1% TEA. What now? A: The nitro group withdraws electrons, making the nitrogen less basic, but if streaking persists, the interaction is likely strong.

  • Solution A: Switch stationary phases. Use Amine-functionalized silica (NH2-Silica) . This phase is basic and prevents the acid-base interaction entirely. You can use a simple Hexane/EtOAc gradient without TEA.

  • Solution B: Use Neutral Alumina instead of silica. Alumina is less acidic and often resolves basic heterocycles better than silica [2].

Q2: I see two spots very close together. Is it an isomer? A: Yes, nitration of bromoquinolines often yields regioisomers (e.g., 7-bromo-8-nitro vs. 7-bromo-3-nitro) [3].

  • Diagnosis: Run a 2D-TLC or check LC-MS. If masses are identical, they are isomers.

  • Remedy:

    • Shallower Gradient: Slow the gradient down (e.g., 10% to 20% B over 20 CV).

    • Change Selectivity: Switch the solvent system to DCM:Toluene or DCM:Acetonitrile . Toluene interacts with the pi-systems of the isomers differently, often improving separation factor (

      
      ).
      

Q3: The product precipitated inside the column and blocked the flow. A: This is "crashing out." It happens when the sample is dissolved in a strong solvent (DCM) and hits the weak mobile phase (Hexane).

  • Fix: You must use the Solid Loading technique described in Phase 2. Do not attempt liquid injection for this compound unless you are using a high-solubility mobile phase (like 100% DCM).

Q4: I recovered my mass, but the NMR shows high-molecular-weight impurities. A: Nitro-compounds can sometimes degrade or polymerize on active silica if left too long.

  • Fix: Minimize residence time. Do not leave the compound on the column overnight. Flush rapidly once the peak is observed.

Troubleshooting Logic Map

Troubleshooting Issue Identify Issue Streaking Streaking / Tailing Issue->Streaking CoElution Co-eluting Impurities Issue->CoElution Precipitation Column Clogging Issue->Precipitation AddTEA Add 1% TEA or NH2-Silica Streaking->AddTEA ChangeSolvent Switch to DCM/Toluene CoElution->ChangeSolvent SolidLoadNode Use Solid Loading Precipitation->SolidLoadNode

Figure 2: Rapid response decision tree for common chromatographic failures.

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Ökten, S., et al. (2016).[3] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[3] Retrieved from

Sources

Optimizing reaction temperature for nitration of 7-bromoquinoline

[1]

Topic: Optimizing Reaction Temperature & Regioselectivity Target Audience: Medicinal Chemists, Process Development Scientists Current Status: Active Support[1]

Introduction: The "Deactivated" Challenge

Welcome to the technical guide for the nitration of 7-bromoquinoline . This reaction is a critical entry point for synthesizing amino-quinoline pharmacophores, but it presents a classic organic chemistry conflict:

  • Electronic Deactivation: The quinoline ring is electron-deficient due to the nitrogen atom.[1] The 7-bromo substituent further deactivates the ring via induction, despite being an ortho/para director.[1]

  • Regiochemical Ambiguity: Standard quinoline nitration occurs at positions C5 and C8.[1][2] In 7-bromoquinoline, the 7-Br group sterically crowds the C8 position (already hindered by the ring nitrogen's peri-effect), while electronically directing towards it.[1]

The Result: The reaction favors 5-nitro-7-bromoquinoline (Major) over 8-nitro-7-bromoquinoline (Minor), but temperature mismanagement leads to "tar" (oxidative polymerization) or intractable isomer mixtures.[1]

This guide provides the "Cold-Load, Warm-Cook" protocol to maximize the C5 product while suppressing byproducts.

Module 1: The Thermal Landscape (Mechanism & Causality)[1]

Understanding why temperature matters is the first step to control.[1]

Temperature ZoneChemical EventOutcome
< 0°C (Cryogenic) Viscosity increases; Nitronium ion (

) formation is slow.[1]
Stalled Reaction: Low conversion; accumulation of unreacted acid (safety risk upon warming).[1]
0°C - 5°C (The "Load" Zone) Kinetic control.[1] Rate of nitration < Rate of heat dissipation.[1]Safe Addition: Minimizes di-nitration and oxidative ring opening.[1]
20°C - 60°C (The "Cook" Zone) Thermodynamic activation.[1] Overcomes the activation energy of the deactivated ring.[1]Reaction Completion: Drives conversion to the 5-nitro product.
> 80°C (Danger Zone) Oxidation of the pyridine ring; Polymerization.[1]Black Tar: Irreversible decomposition; yield loss.[1]
Regioselectivity Logic
  • C5 Attack (Preferred): The C5 position is para to the ring nitrogen (electronically communicated) and meta to the Bromine.[1] It is the most accessible "alpha" position on the benzene ring.[1]

  • C8 Attack (Disfavored): Although 7-Br directs ortho to C8, the peri-interaction between the C8 position and the quinoline Nitrogen lone pair creates a "steric pocket" that repels the incoming electrophile.[1] High temperatures can overcome this barrier, increasing the unwanted C8 impurity.[1]

Module 2: Standard Operating Procedure (SOP)

Protocol ID: NIT-BQ7-OPT Scale: 10g - 100g basis[1]

Reagents
  • Substrate: 7-Bromoquinoline (1.0 equiv)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%) - 10-15 volumes[1]
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) - 1.2 to 1.5 equiv[1]
    
Step-by-Step Workflow
  • Dissolution (The Heat Sink):

    • Charge

      
       into the reactor.[1] Cool to 0°C .[1][2][3]
      
    • Add 7-bromoquinoline portion-wise. Note: This is exothermic due to protonation of the quinoline nitrogen (

      
      ).[1]
      
    • Checkpoint: Ensure internal temp returns to 0-5°C before proceeding.

  • Nitration (The "Cold-Load"):

    • Add Fuming

      
       dropwise over 30-60 minutes.[1]
      
    • CRITICAL: Maintain internal temperature < 10°C . If it spikes, stop addition immediately.

  • Reaction (The "Warm-Cook"):

    • Remove ice bath.[1] Allow to warm to 20-25°C naturally.

    • Stir for 2-4 hours.

    • Monitor: Check TLC/HPLC. If >10% starting material remains after 4 hours, heat gently to 50°C for 1 hour. Do not exceed 60°C.

  • Quench & Isolation:

    • Pour reaction mixture onto crushed ice (5x weight of acid).

    • Neutralize with

      
       or solid 
      
      
      to pH 8-9.[1] Precipitate will form.[1]
    • Filter yellow solid.[1] Wash with cold water.[1][3]

  • Purification (Isomer Management):

    • Recrystallize from Ethanol or Acetonitrile to remove the minor 8-nitro isomer.[1]

Module 3: Troubleshooting Center (FAQs)

Q1: "The reaction turned into a black sludge/tar. What happened?"

Diagnosis: Thermal Runaway / Oxidative Degradation. Cause: You likely exceeded 60°C or added the Nitric acid too fast, causing a localized exotherm.[1] The quinoline ring is sensitive to oxidation at high temperatures in strong acid.[1] Fix:

  • Strictly keep addition at 0-5°C.[1]

  • Do not heat the "Cook" phase above 50°C unless absolutely necessary.

  • Ensure vigorous stirring to prevent "hot spots" during acid addition.[1]

Q2: "I have 30% starting material left, even after 24 hours at Room Temp."

Diagnosis: Kinetic Stall. Cause: The 7-Br group deactivates the ring significantly. Room temperature might not provide enough activation energy (Ea) for complete conversion.[1] Fix:

  • Gently ramp the temperature to 45-50°C . Monitor by HPLC every 30 minutes.

  • Ensure your Nitric Acid is "Fuming" (>90%).[1][3] Standard 65-70%

    
     is often too weak for deactivated quinolines without excessive heat.[1]
    
Q3: "I see two spots on TLC close together. How do I separate them?"

Diagnosis: Regioisomer Contamination (5-nitro vs 8-nitro). Cause: The 8-nitro isomer forms as a minor product (typically 5-15%).[1] Fix:

  • Solubility Trick: The 5-nitro isomer is often less soluble in polar solvents than the 8-nitro isomer due to symmetry and dipole moments.[1]

  • Protocol: Recrystallize the crude solid in Acetonitrile or Ethanol .[1] The 5-nitro product usually crystallizes out, leaving the 8-nitro enriched in the mother liquor.[1]

  • Advanced: Convert to the Hydrohalide salt in wet DMF (See Ref 3) to precipitate the 5-nitro salt selectively.

Module 4: Visualization & Logic Mapping

Figure 1: Reaction Pathway & Thermal Decision Tree

This diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision points for temperature control.[1]

GStart7-Bromoquinoline(Substrate)AcidAdd H2SO4(Protonation QH+)Start->AcidColdAddAdd HNO3 @ 0-5°C(Kinetic Control)Acid->ColdAddPath5Major Pathway(C5 Attack)ColdAdd->Path5 FavoredPath8Minor Pathway(C8 Attack - Steric Hindrance)ColdAdd->Path8 DisfavoredCheckCheck Conversion(TLC/HPLC @ 25°C)Prod55-Nitro-7-Bromoquinoline(Target)Check->Prod5 CompleteHeatHeat to 50-60°CCheck->Heat IncompletePath5->CheckPath8->CheckProd88-Nitro-7-Bromoquinoline(Impurity)Heat->Prod5 Drives RxnHeat->Prod8 Increases ImpurityTarRISK: Black Tar(Oxidative Degradation)Heat->Tar >80°C

Caption: Fig 1. Reaction logic flow. Maintaining low temperature during addition favors the C5 kinetic product.[1] Excessive heat promotes C8 impurity formation and degradation (Tar).[1]

References
  • BenchChem. (2025).[1][3] Nitration of 6-Bromoquinoline Derivatives: Protocols and Applications. (Analogous chemistry for bromo-quinolines). [1]

  • Motati, D. R., et al. (2018).[1] "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[1] Chemical Science. (Establishes C5 regioselectivity rules).

  • Eli Lilly and Co. (1998).[1][4] Separation of 5-nitroquinoline and 8-nitroquinoline.[1][2][4][5][6] European Patent EP0858998A1.[1] (Methodology for isomer separation via hydrohalide salts).

  • Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][5] Org.[1][4][5][7] Synth. 2003, 80, 219.[1] (Detailed safety protocols for nitration of deactivated heterocycles).

Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common and critical transformations in medicinal chemistry: the reduction of a nitro group on a quinoline scaffold to its corresponding amine. Aminoquinolines are a cornerstone in the development of therapeutics, particularly in the field of antimalarial drugs.[1][2][3] The successful and complete conversion of the nitro-precursor is paramount for efficacy and safety.

This resource is structured as a dynamic question-and-answer guide, designed to address the specific, real-world challenges you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: From Stalled Reactions to Unwanted Side Products

Question 1: My reduction of a nitroquinoline derivative using catalytic hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel) is sluggish or has stalled completely. What are the likely causes and how can I resolve this?

Incomplete or slow catalytic hydrogenation reactions are a frequent challenge. Several factors, from catalyst activity to substrate solubility, can be at play. Here is a systematic approach to diagnosing and solving the issue:

1. Catalyst Activity and Integrity:

  • Freshness and Storage: Catalysts, particularly palladium on carbon (Pd/C), can lose activity over time or with improper storage.[4] Ensure your catalyst is fresh or from a recently opened, reliable batch.

  • Catalyst Loading: Insufficient catalyst loading is a common oversight. For problematic reductions, consider increasing the weight percentage of the catalyst relative to your substrate.

  • Reactivation: If you suspect your catalyst has degraded, reactivation may be possible. For Pd/C, a common procedure involves stirring the catalyst in a 1:1 mixture of water and methanol for 24-48 hours, followed by filtration, washing with methanol, and drying under an inert atmosphere.[5]

  • Catalyst Poisoning: The quinoline nitrogen itself can act as a catalyst poison. Additionally, impurities in your starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst. Purifying the starting material by recrystallization or chromatography may be necessary.

2. Reaction Conditions:

  • Hydrogen Pressure: For stubborn reductions, atmospheric pressure from a hydrogen balloon may be insufficient.[6] If available, utilizing a Parr shaker or a similar apparatus to increase the hydrogen pressure can significantly accelerate the reaction rate.

  • Temperature: While many hydrogenations proceed efficiently at room temperature, some substrates require heating to achieve a reasonable rate.[4][6] Exercise caution, as higher temperatures can sometimes promote the formation of side products.

  • Solvent Choice and Solubility: Poor solubility of the nitroquinoline derivative in the reaction solvent is a major rate-limiting factor.[4]

    • Protic Co-solvents: The addition of a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) to a primary solvent such as tetrahydrofuran (THF) or ethyl acetate (EtOAc) can significantly enhance the reaction rate.[6]

    • Alternative Solvents: For highly hydrophobic substrates, consider using more lipophilic alcohol co-solvents like tert-butanol (tBuOH) or hexanol.[6]

3. Mechanical Factors:

  • Agitation: Vigorous stirring is crucial in heterogeneous catalysis to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.[5]

Below is a troubleshooting workflow to guide your experimental decisions:

G start Incomplete Hydrogenation catalyst Check Catalyst (Fresh? Loading?) start->catalyst pressure Increase H2 Pressure catalyst->pressure If catalyst is active success Complete Reduction catalyst->success If reaction proceeds solvent Optimize Solvent (Solubility? Protic Co-solvent?) pressure->solvent If still incomplete pressure->success If reaction proceeds temp Increase Temperature solvent->temp If still incomplete solvent->success If reaction proceeds purify Purify Starting Material temp->purify If side products form or still incomplete temp->success If reaction proceeds purify->start Re-run reaction

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Question 2: I am using a metal/acid reduction system (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH) and the reaction is not going to completion. How can I optimize this?

Metal/acid reductions are a classic and effective method, but their success hinges on the quality of the reagents and the reaction conditions.

  • Metal Purity and Activation: The purity and surface area of the metal are critical.[4] Ensure the metal is a fine powder to maximize the reactive surface area. If necessary, activate the metal. For example, zinc dust can be activated by washing with dilute acid to remove any passivating oxide layer.

  • Acid Concentration: The concentration of the acid is a key driver of the reaction rate.[4] If the reaction is slow, a modest increase in the acid concentration may be beneficial. However, be mindful of potential acid-catalyzed side reactions with other functional groups on your molecule.

  • Stoichiometry: Ensure you are using a sufficient excess of the metal and acid.

  • Temperature: Gentle heating can often drive these reductions to completion.[4]

Question 3: My reaction is producing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

The reduction of a nitro group proceeds in a stepwise manner, and the formation of intermediates like nitroso and hydroxylamine species is inherent to the mechanism. The accumulation of these as side products indicates that their further reduction to the amine is slow compared to the initial reduction steps.

  • Choice of Reducing Agent: Some reducing agents are more prone to generating intermediates. For instance, using metal hydrides like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds can often lead to the formation of azo compounds.[7][8]

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the complete reduction to the amine by slowing down competing side reactions.

    • pH Control: For metal/acid reductions, maintaining an acidic pH is crucial. As the reaction proceeds, the consumption of acid can lead to a pH increase, which may favor the formation of condensation products like azoxy compounds.

  • Alternative Reagents for Chemoselectivity: If your quinoline derivative contains other reducible functional groups (e.g., halogens, carbonyls), catalytic hydrogenation might not be suitable. In such cases, consider milder and more chemoselective reagents:

    • Iron (Fe) in acidic media (e.g., AcOH): This is a mild method that often preserves other reducible groups.[9][10]

    • Tin(II) chloride (SnCl₂): Provides a mild reduction and is often used when other reducible groups are present.[7][9]

    • Sodium dithionite (Na₂S₂O₄): Can be a good option, but ensure it is fresh as it can decompose upon storage.[4]

    • Sodium sulfide (Na₂S): Useful when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others.[7][9]

The stepwise reduction pathway and potential side products are illustrated below:

Caption: Stepwise reduction of a nitro group and a common side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) to reduce a nitroquinoline? Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, in the presence of a catalyst like Pd/C, NaBH₄ can be an effective reducing system.[11]

Q2: My nitroquinoline derivative is halogenated. Will catalytic hydrogenation cause dehalogenation? Yes, catalytic hydrogenation with Pd/C is known to cause dehalogenation of aromatic halides (Cl, Br, I).[9] To avoid this, consider using Raney Nickel as the catalyst, which is often less prone to causing dehalogenation.[8][9] Alternatively, non-catalytic methods like Fe/AcOH or SnCl₂ are excellent choices to preserve the halogen substituents.[9]

Q3: What is the best way to monitor the progress of my reduction reaction? Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable eluent system to achieve good separation between your starting material, the desired product, and any potential intermediates. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize spots that are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also provide definitive monitoring of the conversion.

Q4: Are there any newer or alternative methods for nitroquinoline reduction? Recent research has explored various novel catalytic systems. For example, copper(I) oxide (CuO) has been reported as a reusable solid reagent for the reduction of nitroquinolines to aminoquinolines using hydrazine monohydrate as a hydrogen source under mild conditions.[12] This method shows high activity and selectivity, attributed to the formation of oxygen vacancies on the CuO surface.[12]

Summary of Common Reduction Methods and Key Considerations

MethodCommon ReagentsAdvantagesPotential Issues & Troubleshooting
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiClean workup, high yields, scalableCatalyst poisoning, dehalogenation, requires pressure equipment for difficult substrates.[4][9][13] Solution: Use fresh catalyst, increase pressure/temperature, switch to Raney Ni to avoid dehalogenation.[6][9]
Metal/Acid Reduction Fe/HCl, Fe/AcOH, SnCl₂/HCl, Zn/AcOHChemoselective, tolerates many functional groups, inexpensiveStoichiometric waste, sometimes requires heating.[4][9] Solution: Use activated, high surface area metal; optimize acid concentration and temperature.[4]
Transfer Hydrogenation Hydrazine (N₂H₄), Ammonium formateAvoids use of gaseous hydrogenHydrazine is toxic. Solution: Use appropriate safety precautions.
Sulfide/Dithionite Reduction Na₂S, (NH₄)₂S, Na₂S₂O₄Mild, useful for sensitive substratesReagent stability (dithionite), potential for sulfur impurities in product.[4][9] Solution: Use fresh reagents.

This guide is intended to provide a solid foundation for troubleshooting the reduction of nitroquinolines. Successful synthesis relies on a systematic and informed approach to overcoming experimental hurdles. By understanding the underlying principles of the reaction and the potential pitfalls, you can significantly increase your success rate in obtaining these valuable aminoquinoline building blocks.

References

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2025). ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Mendoza, M. S., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Patil, S. B., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines. (2025). ACS Publications. Retrieved from [Link]

  • Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines. (n.d.). ACS Publications. Retrieved from [Link]

  • Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube. Retrieved from [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace. Retrieved from [Link]

  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. (n.d.). PMC. Retrieved from [Link]

  • Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. (n.d.). PubMed. Retrieved from [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress. Retrieved from [Link]

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (n.d.). PMC. Retrieved from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved from [Link]

  • Primaquine or other 8-aminoquinoline for reducing Plasmodium falciparum transmission. (n.d.). PMC. Retrieved from [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros. Retrieved from [Link]

Sources

Recrystallization solvents for purifying 7-Bromo-3-nitroquinoline intermediates

[1]

Introduction 7-Bromo-3-nitroquinoline is a critical scaffold in the synthesis of kinase inhibitors and antimalarial agents. Its purification is often complicated by the presence of regioisomers (e.g., 5- or 8-nitro derivatives) and unreacted starting materials from cyclization reactions. This guide provides a robust, field-tested approach to recrystallization, moving beyond generic protocols to address the specific physicochemical properties of this nitro-halogenated heterocycle.

Part 1: Solvent Selection Strategy

Q: Why do standard single-solvent recrystallizations often fail for this intermediate? A: 7-Bromo-3-nitroquinoline possesses a "push-pull" electronic structure. The nitro group (C-3) significantly increases polarity, while the bromo-quinoline core remains lipophilic. Single solvents often lead to either excessive solubility (loss of yield in Ethanol/DMSO) or poor solubility (insoluble in Hexanes).

Recommendation: Use a Binary Solvent System . This allows you to decouple the dissolution power (Solvent A) from the crystallization force (Solvent B).

Table 1: Recommended Solvent Systems
System ClassSolvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)Best For
Primary (High Purity) Ethyl Acetate Hexanes (or Heptane) 1:3 to 1:5Removing non-polar impurities and regioisomers.
Secondary (High Yield) Ethanol (95%) None (Single)N/ABulk purification when crude purity is >85%.
Alternative (Oiling Out) Toluene Heptane 1:4Preventing "oiling out" by maintaining higher boiling points.

Technical Insight: For 7-bromo-substituted quinolines, literature suggests that Ethyl Acetate/Hexane provides the sharpest melting point transitions, effectively purging oligomeric by-products common in cyclization reactions [1, 2].

Part 2: Detailed Recrystallization Protocol (Binary System)

Workflow Visualization The following diagram outlines the critical decision points during the purification process.

RecrystallizationWorkflowStartCrude 7-Bromo-3-nitroquinolineDissolveDissolve in Hot Ethyl Acetate(Reflux ~77°C)Start->DissolveFilterHot Filtration(Remove insoluble inorganics)Dissolve->FilterAddAntiAdd Warm Hexanes(Dropwise until turbidity)Filter->AddAntiReheatReheat to Clear SolutionAddAnti->ReheatCoolSlow Cooling(RT -> 4°C -> -20°C)Reheat->CoolCheckCrystals Formed?Cool->CheckOilOiling Out?Check->OilNo/AmorphousCollectVacuum Filtration & Wash(Cold Hexanes)Check->CollectYesSeedAdd Seed Crystal / Scratch GlassOil->SeedYesSeed->Cool

Figure 1: Optimized binary solvent recrystallization workflow for nitroquinoline derivatives.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add minimal Ethyl Acetate and heat to reflux. If solids remain, add more EtOAc in small increments until dissolved.

    • Note: If black specks remain (likely inorganic salts or carbon), perform a hot filtration immediately.

  • Precipitation Initiation: While maintaining a gentle reflux, add Hexanes dropwise. Stop immediately when a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of EtOAc to clear the solution again. This ensures the solution is saturated but stable at high temperature.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2–3 hours. Rapid cooling here causes impurity entrapment.

  • Harvesting: Once crystals form, cool further in an ice bath (0–4°C) for 1 hour. Filter the crystals and wash with cold Hexanes to remove surface impurities.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. What went wrong? Diagnosis: This occurs when the product separates as a liquid phase before it crystallizes, usually because the boiling point of the solvent is higher than the melting point of the solvated product, or the solution is too concentrated. Fix:

  • Immediate: Reheat the mixture to dissolve the oil. Add more of the dissolving solvent (EtOAc) to lower the saturation slightly.

  • Strategic: Switch to the Toluene/Heptane system. Toluene is an excellent solvent for aromatic pi-stacking systems and often prevents oiling by stabilizing the crystal lattice formation [3].

Q2: The yield is low (<50%), but the purity is high. How do I recover the rest? Diagnosis: You likely used too much solvent (Solvent A) or didn't cool the solution sufficiently. Fix:

  • Concentrate the mother liquor (the filtrate) to half its volume on a rotovap.

  • Repeat the cooling process to harvest a "second crop."

  • Warning: Always analyze the second crop separately (TLC/NMR), as it will contain a higher ratio of impurities.

Q3: I see a persistent impurity at ~5-10% by LC-MS. Recrystallization isn't removing it. Diagnosis: This is likely a regioisomer (e.g., 3-bromo-7-nitroquinoline or similar positional isomer) with similar solubility. Fix:

  • Perform a "swish" or trituration instead of full recrystallization. Suspend the solid in refluxing Ethanol , stir for 30 minutes, and filter hot. The less soluble isomer (usually the desired para-like substituted quinoline) will remain solid, while the more soluble impurities dissolve.

Part 4: Safety & Handling (E-E-A-T)

  • Nitro Group Hazards: While 7-bromo-3-nitroquinoline is generally stable, polynitro by-products from the synthesis can be explosive. Never distill the mother liquor to dryness if you suspect multiple nitrations occurred.

  • Halogenated Waste: All filtrates containing the bromo-compound must be disposed of as halogenated organic waste.

  • Skin Sensitization: Quinoline derivatives are known sensitizers. Double-glove (Nitrile) and work in a fume hood.

References

  • National Institutes of Health (NIH). Synthesis and characterization of 7-bromo-4-chloro-3-nitroquinoline. PubChem. Available at: [Link]

  • Organic Syntheses.[1] Preparation of 5-bromo-8-nitroisoquinoline (Analogous Protocol). Org. Synth. 2003, 80, 219. Available at: [Link]

Technical Support Center: Handling Moisture Sensitivity in 7-Bromo-3-nitroquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7B3NQ-H2O-Protocol Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User Advisory: While 7-Bromo-3-nitroquinoline is a stable solid at room temperature and is not inherently hygroscopic, the reaction environments required to functionalize it are critically sensitive to moisture. The electron-withdrawing nitro group (


) at position 3 and the bromine handle at position 7 create a specific reactivity profile that is easily disrupted by water.

Core Sensitivity Areas:

  • Synthesis Precursors: The use of phosphorus oxybromide (

    
    ) during synthesis is a high-hazard moisture event.
    
  • Catalytic Interference: Trace moisture in Suzuki-Miyaura couplings can lead to protodeboronation or catalyst deactivation.

  • Competitive Nucleophilicity: In

    
     reactions, water acts as a competitive nucleophile, leading to hydroxy-impurities.
    
  • Reagent Incompatibility: Organolithium reagents (often used for Br-exchange) are incompatible with the nitro group, regardless of moisture levels.

Critical Protocols: Moisture Control by Reaction Type

Module A: Synthesis via (The High-Hazard Zone)

Context: Converting 3-nitro-7-hydroxyquinoline to 7-bromo-3-nitroquinoline.

The Issue: This reaction typically uses phosphorus oxybromide (


). This reagent reacts violently with water to produce phosphoric acid and hydrogen bromide gas (

), which can degrade the nitro group or cause pressure buildup.

Protocol:

  • Reagent Handling:

    
     must be weighed in a glovebox or a dedicated dry bag. If the solid appears "clumpy" or emits white fumes upon opening, it has already hydrolyzed and must be discarded.
    
  • Solvent Drying: Use Anhydrous DMF or Toluene. Water content must be

    
    .
    
  • Quenching (The Danger Step): NEVER pour the reaction mixture directly into water.

    • Correct Method: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The ice acts as a heat sink for the exothermic hydrolysis of excess

      
      .
      
Module B: Anhydrous Suzuki-Miyaura Coupling

Context: Functionalizing C7 with boronic acids.

The Issue: While Suzuki couplings are often "water-tolerant," the electron-deficient nature of 3-nitroquinoline makes the boronic acid partner prone to protodeboronation (losing the boron group before coupling) in the presence of water/base.

Troubleshooting Guide:

  • Symptom: High consumption of boronic acid, low yield of product, recovery of unreacted 7-bromo-3-nitroquinoline.

  • Root Cause: Water in the solvent system is protonating the boronic acid faster than the transmetallation step occurs.

Recommended Anhydrous System:

Component Standard (Avoid) High-Performance (Recommended)

| Base |


 (Aqueous) | 

(Anhydrous, finely ground)
| | Solvent | DMF/Water | 1,4-Dioxane (Dry) or Toluene | | Catalyst |

|

+ S-Phos or X-Phos
|

Standard Operating Procedure (SOP):

  • Flame-dry the Schlenk flask under vacuum.

  • Add solid reagents (

    
    , Catalyst, Ligand, Boronic Acid, Substrate).
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous solvent via syringe.

  • Note: The base is insoluble; vigorous stirring is required to maintain the heterogeneous surface area.

Module C: Nucleophilic Aromatic Substitution ( )

Context: Displacing the Bromine with Amines/Alkoxides.

The Issue: The 3-nitro group activates the ring. If water is present (even atmospheric moisture), the hydroxide ion (


) competes with your desired nucleophile. This produces 7-hydroxy-3-nitroquinoline  (a yellow impurity that is difficult to separate).

Prevention:

  • Use molecular sieves (3Å) in the amine/solvent mixture for 4 hours prior to addition.

  • Avoid hydroxide bases (

    
    , 
    
    
    
    ). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or
    
    
    .

The "Forbidden" Reaction: Lithiation Warning

User Question: "Can I use n-BuLi to exchange the Bromine at -78°C?"

Technical Response: ABSOLUTELY NOT. This is not a moisture issue; it is a chemoselectivity issue.

  • Mechanism of Failure: Organolithiums (n-BuLi, t-BuLi) are hard nucleophiles. They will attack the nitro group (

    
    ) via single electron transfer (SET) or direct addition, leading to a complex mixture of azo-compounds, phenols, and polymerization tars.
    
  • Alternative: If you must metalate C7, you must first reduce/protect the nitro group, or use a milder halogen-metal exchange reagent like iPrMgCl·LiCl (TurboGrignard) at very low temperatures (

    
     to 
    
    
    
    ), though even this carries significant risk with a nitro group present. Palladium-catalyzed cross-coupling is the preferred route for this substrate.

Visual Troubleshooting & Logic Pathways

Diagram 1: Reaction Failure Decision Tree

Caption: Diagnostic logic for identifying moisture vs. chemical incompatibility issues.

ReactionTroubleshooting Start Reaction Failed / Low Yield CheckReagent Are you using Organolithiums (n-BuLi, t-BuLi)? Start->CheckReagent LithiumYes STOP: Chemically Incompatible. Nitro group attack. CheckReagent->LithiumYes Yes LithiumNo Check Reaction Type CheckReagent->LithiumNo No TypeSuzuki Suzuki Coupling LithiumNo->TypeSuzuki TypeSNAr Nucleophilic Sub (SNAr) LithiumNo->TypeSNAr CheckSuzuki Did you recover starting material? TypeSuzuki->CheckSuzuki CheckSNAr Is there a yellow hydroxy-impurity? TypeSNAr->CheckSNAr SuzukiYes Catalyst Death or Protodeboronation (Moisture) CheckSuzuki->SuzukiYes Yes SuzukiNo Homocoupling (O2 leak) CheckSuzuki->SuzukiNo No SNArYes Hydrolysis. Water competed with Nucleophile. CheckSNAr->SNArYes Yes SNArNo Steric Hindrance. Increase Temp. CheckSNAr->SNArNo No

Frequently Asked Questions (FAQs)

Q1: I need to reduce the nitro group to an amine. Is


 safe? 
A:  While 

is a standard reducing agent, it is overkill and dangerous for this substrate. It will likely reduce the bromine (dehalogenation) along with the nitro group.
  • Recommendation: Use Stannous Chloride (

    
    )  in ethanol (reflux) or Iron powder (
    
    
    
    )
    in acetic acid. These are water-tolerant and chemoselective, leaving the bromine intact for future coupling.

Q2: My Suzuki coupling turned black immediately. Is this moisture? A: Immediate black precipitation usually indicates Palladium black formation, meaning your ligand failed to stabilize the Pd(0) species. While moisture can accelerate this, the primary culprit is often oxygen . Ensure your freeze-pump-thaw cycles are rigorous. If the reaction stays yellow/orange but yields no product, then suspect moisture (protodeboronation).

Q3: Can I store 7-Bromo-3-nitroquinoline on the shelf? A: Yes. Unlike the reagents used to make it, the compound itself is stable. Store in a cool, dry place protected from light (amber vial). It does not require a glovebox for storage, only for setting up sensitive reactions.

References

  • Synthesis via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[1] (2016).[1][2] 
    
  • Suzuki Coupling Optimization: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (PMC). (2016).[1][3][2]

  • Nucleophilic Substitution (

    
    ): Nucleophilic reactions with the novel 7-(chromon-3-yl)quinolino... ResearchGate. (2023). 
    
  • Organolithium Safety: Safe handling of organolithium compounds in the laboratory. Princeton EHS.

  • Nitro-Group Reactivity: Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. (2020).

Sources

Technical Support Center: Separation of 7-Bromo-3-nitroquinoline Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 7-Bromo-3-nitroquinoline and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the chromatographic challenges associated with these compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, grounded in the principles of separation science.

Introduction: The Challenge of Isomer Separation

The separation of 7-Bromo-3-nitroquinoline from its positional isomers is a classic chromatographic challenge. Positional isomers, such as those formed during the nitration of 7-bromoquinoline or the bromination of 3-nitroquinoline, often possess nearly identical molecular weights and polarities.[1][2] This similarity makes their separation by standard High-Performance Liquid Chromatography (HPLC) methods non-trivial.

Effective separation hinges on exploiting subtle differences in their molecular structure and electron distribution. The key to success lies not in forcing a standard C18 column to work, but in understanding and manipulating the multiple interaction mechanisms available in modern liquid chromatography. This guide will provide the strategic framework and tactical protocols to achieve baseline resolution and robust quantification.

Frequently Asked Questions (FAQs)

Q1: Why is a standard C18 column often insufficient for separating 7-Bromo-3-nitroquinoline isomers?

A standard C18 column primarily separates analytes based on hydrophobicity (non-polar interactions). Positional isomers of 7-Bromo-3-nitroquinoline have very similar hydrophobic characteristics, leading to poor resolution or co-elution. Achieving separation requires a stationary phase that offers alternative chemistries, such as π-π interactions, dipole-dipole interactions, or shape selectivity, to exploit the minor electronic and steric differences between the isomers.[3][4]

Q2: What is the most critical mobile phase parameter to control for this separation?

For quinoline derivatives, mobile phase pH is the most critical parameter. The quinoline ring contains a basic nitrogen atom (pKa ≈ 4.9). Operating with a mobile phase buffered at a low pH (e.g., 2.5 - 3.5) ensures this nitrogen is consistently protonated.[5][6] This has two major benefits:

  • Consistent Retention: It prevents shifts in retention time that occur when the analyte's ionization state fluctuates near its pKa.

  • Improved Peak Shape: Protonating the basic analyte minimizes secondary interactions with acidic residual silanols on the silica backbone of the column, which are a primary cause of peak tailing.[5]

Q3: What detector is best suited for this analysis?

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. While a standard UV-Vis detector set at a single wavelength (e.g., 254 nm) can work, a PDA detector provides richer data.[7][8] It allows you to:

  • Confirm Peak Purity: Assess the spectral homogeneity across a peak to ensure it is a single component.

  • Aid in Peak Identification: Compare the UV spectra of eluted peaks against a reference standard of 7-Bromo-3-nitroquinoline to tentatively identify isomers.

  • Optimize Wavelength: Select the wavelength of maximum absorbance for the best sensitivity.

Q4: Should I use an isocratic or gradient elution method?

For method development and analyzing samples with a wide range of impurities (e.g., starting materials, byproducts), a gradient method is the superior starting point. A gradient from a low to a high percentage of organic modifier ensures that all components are eluted in a reasonable time and with good peak shape. Once the retention behavior of the target isomers is understood, the method can be optimized and potentially converted to a faster isocratic method if the separation window allows.

HPLC Method Development Workflow

Developing a robust method requires a systematic approach. The following workflow illustrates the logical progression from initial column selection to a finalized, robust protocol.

MethodDevWorkflow Start Define Separation Goal: Baseline resolution (Rs > 1.5) of 7-Bromo-3-nitroquinoline from key isomers. Col_Select Step 1: Stationary Phase Selection (Primary Selectivity Driver) Start->Col_Select Screening Screen Columns: 1. Phenyl-Hexyl (π-π) 2. PFP (Dipole/π-π) 3. C18 (Hydrophobic) Col_Select->Screening MP_Select Step 2: Mobile Phase Optimization (Fine-tune Selectivity) Screening->MP_Select Choose best candidate(s) Scout_Grad Run Generic Scouting Gradient (e.g., 10-90% ACN in 20 min) Low pH (0.1% Formic Acid) MP_Select->Scout_Grad Eval_Res Evaluate Resolution (Rs) Scout_Grad->Eval_Res Eval_Res->Col_Select No separation on any column Optimize Step 3: Parameter Optimization Eval_Res->Optimize Rs < 1.5 Final_Method Final Validated Method Eval_Res->Final_Method Rs > 1.5 Opt_Params Adjust Gradient Slope, Temperature, & Flow Rate to maximize Rs and minimize run time. Optimize->Opt_Params Opt_Params->Scout_Grad Re-evaluate

Caption: A systematic workflow for developing an HPLC method for separating challenging isomers.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor or No Resolution Between Isomer Peaks

  • Question: My isomer peaks are co-eluting or are only visible as a small shoulder. How can I improve the separation?

  • Answer: This is a problem of insufficient selectivity (α) . The primary goal is to change the chromatographic conditions to enhance the differential interactions between the isomers and the stationary phase.

    • Causality & Solution:

      • Insufficient π-π Interaction: Your current phase (likely C18) is not effectively discriminating between the aromatic systems of the isomers.

        • Action: Switch to a stationary phase with aromatic character. A Phenyl-Hexyl or Biphenyl column provides strong π-π interactions with the quinoline ring system. A Pentafluorophenyl (PFP) phase is an even better choice, as it offers a combination of aromatic, dipole-dipole, and hydrophobic interactions, providing unique selectivity for halogenated and nitro-substituted aromatics.[3][4]

      • Incorrect Organic Modifier: Acetonitrile and methanol interact differently with analytes and stationary phases.

        • Action: If you are using acetonitrile, try substituting it with methanol . Methanol is a stronger hydrogen bond donor and can alter the presentation of the analyte to the stationary phase, sometimes dramatically changing the elution order and improving resolution.

      • Temperature Effects: Temperature can subtly affect selectivity.

        • Action: Systematically evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures decrease viscosity and analysis time.

Problem 2: Broad or Tailing Peaks for All Isomers

  • Question: My peaks are not sharp and symmetrical; they show significant tailing. What is the cause and how do I fix it?

  • Answer: Peak tailing for basic compounds like quinolines is most often caused by secondary interactions with the stationary phase or other system issues.

    • Causality & Solution:

      • Silanol Interactions: The primary cause is the interaction between the protonated basic nitrogen of the quinoline and deprotonated, acidic residual silanols (Si-OH) on the silica surface of the column packing.[5]

        • Action: Ensure your mobile phase has a low pH. Using 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.5 will suppress silanol ionization and sharpen the peaks.[5][9] Using a modern, high-purity, end-capped column also minimizes the number of available silanols.

      • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.

        • Action: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were overloading the column.

      • Extra-Column Dispersion: Dead volume in the HPLC system (e.g., from using tubing with an incorrect inner diameter or poorly made connections) can cause peak broadening.

        • Action: Check all fittings between the injector, column, and detector. Ensure you are using the correct capillary tubing for your system (e.g., 0.005" or 0.12 mm I.D. for UHPLC/HPLC).

Troubleshooting Decision Tree

TroubleshootingTree Start Identify Problem Poor_Res Poor Resolution (Rs < 1.5) Start->Poor_Res Peak_Tailing Peak Tailing (Asymmetry > 1.2) Start->Peak_Tailing Pressure_High High Backpressure Start->Pressure_High Change_Col Change Stationary Phase (PFP or Phenyl-Hexyl) Poor_Res->Change_Col Primary Action Check_pH Check Mobile Phase pH (Ensure pH 2.5-3.5) Peak_Tailing->Check_pH Primary Action Remove_Col Remove Column & Test System Pressure Pressure_High->Remove_Col Change_Org Change Organic Modifier (ACN <-> MeOH) Change_Col->Change_Org If still poor Opt_Grad Optimize Gradient Slope Change_Org->Opt_Grad Fine-tuning Dilute_Sample Dilute Sample (1:10) Check_pH->Dilute_Sample If still tailing Check_Fittings Check System Fittings & Tubing Dilute_Sample->Check_Fittings If still tailing System_OK System Pressure OK? Remove_Col->System_OK Flush_Col Backflush Column System_OK->Flush_Col Yes System_Clog System Clogged (Check lines, injector) System_OK->System_Clog No Replace_Frit Replace Inlet Frit Flush_Col->Replace_Frit If pressure still high

Caption: A decision tree for systematically troubleshooting common HPLC issues.

Recommended HPLC Protocols

The following protocols provide a robust starting point for your method development.

Protocol 1: PFP Column Scouting Method

This method is designed to maximize potential separation by leveraging the unique selectivity of a PFP stationary phase.

Step-by-Step Methodology:

  • Column: Use a high-quality PFP column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Prepare 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved. Filter through a 0.22 µm syringe filter before injection.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: PDA/DAD, 210-400 nm. Monitor 254 nm for the chromatogram.

  • Gradient Program:

    • Run a linear gradient as detailed in the table below.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the first injection.

Table 1: Scouting Gradient Program

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.09010Linear
20.01090Linear
25.01090Linear
25.19010Linear
30.09010Linear
Data Comparison: Stationary Phase Selectivity

The choice of stationary phase is the most powerful tool for influencing selectivity in isomer separations. The table below summarizes the expected performance of different columns based on their primary interaction mechanisms.

Table 2: Comparison of Stationary Phases for Aromatic Isomer Separation

Stationary PhasePrimary Interaction Mechanism(s)Suitability for 7-Bromo-3-nitroquinoline IsomersRationale
Standard C18 HydrophobicLowRelies only on minor differences in hydrophobicity; unlikely to provide adequate resolution.
Phenyl-Hexyl π-π, HydrophobicHighExcellent for aromatic compounds. The π-electron cloud of the phenyl rings interacts with the quinoline system, providing selectivity.[10]
PFP (Pentafluorophenyl) Dipole-dipole, π-π, HydrophobicVery HighThe highly electronegative fluorine atoms create a strong dipole, which can interact with the nitro group and bromine atom, offering unique selectivity.[4]
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingMediumCan offer alternative selectivity and better peak shape for basic compounds, but may not be as effective as π-π phases for this specific separation.[11]
Cyano (CN) Dipole-dipole, HydrophobicMediumCan be operated in both reversed-phase and normal-phase modes. Provides different selectivity compared to C18 and Phenyl phases.[8]

References

  • Reversed Phase HPLC Method Development. Phenomenex.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chrom
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. Benchchem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Solving Two Common Problems in HPLC. YouTube.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectral Interpretation of 7-Bromo-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the 13C NMR spectral data for 7-Bromo-3-nitroquinoline, a substituted heterocyclic compound of interest in medicinal chemistry.

Predicted 13C NMR Chemical Shifts for 7-Bromo-3-nitroquinoline

The predicted 13C NMR chemical shifts for 7-Bromo-3-nitroquinoline are presented below. These values are derived from a combination of substituent effect analysis based on experimental data for quinoline, 7-bromoquinoline, and 3-nitroquinoline, and are further supported by computational predictions using Density Functional Theory (DFT) methods.

Structure and Numbering of 7-Bromo-3-nitroquinoline

Caption: Structure of 7-Bromo-3-nitroquinoline with IUPAC numbering.

Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) of 7-Bromo-3-nitroquinoline and Related Compounds.

Carbon AtomQuinoline (Experimental)7-Bromoquinoline (Predicted)3-Nitroquinoline (Predicted)7-Bromo-3-nitroquinoline (Predicted)
C2 150.3~151~148~149
C3 121.1~122~138~139
C4 135.9~136~134~135
C4a 128.2~129~127~128
C5 126.5~128~127~129
C6 129.4~132~130~133
C7 127.7~118 (ipso)~124~119 (ipso)
C8 129.4~132~129~133
C8a 148.4~148~147~147

Note: The chemical shifts for the substituted quinolines are predicted based on additive substituent effects and comparison with known substituted quinoline data. The values are approximate and intended for interpretative guidance.

Comparative Analysis: The Influence of Substituents

The predicted 13C NMR spectrum of 7-Bromo-3-nitroquinoline is best understood by dissecting the electronic effects of the bromine and nitro groups on the parent quinoline ring system.

  • The Parent Scaffold: Quinoline: Quinoline itself displays a range of chemical shifts characteristic of an aromatic heterocyclic system. The carbons adjacent to the nitrogen (C2 and C8a) are significantly deshielded due to the electronegativity of the nitrogen atom.[1]

  • Effect of the 7-Bromo Substituent: Bromine is an electronegative atom that exerts a notable inductive (-I) effect, which generally deshields adjacent carbons. However, it also possesses lone pairs that can participate in resonance (+R effect), which tends to shield ortho and para positions. In the case of the carbon directly attached to the bromine (C7, the ipso-carbon), a strong downfield shift is typically observed. The surrounding carbons will experience a combination of these effects.

  • Effect of the 3-Nitro Substituent: The nitro group is a powerful electron-withdrawing group, exhibiting both a strong inductive (-I) and resonance (-R) effect. This leads to significant deshielding (downfield shifts) of the carbons in the pyridine ring, particularly the ipso-carbon (C3) and the carbons ortho and para to it.

  • Synergistic Effects in 7-Bromo-3-nitroquinoline:

    • C3: The presence of the nitro group at the 3-position is predicted to cause a substantial downfield shift for C3 compared to quinoline, moving it into the range of approximately 139 ppm.

    • C7: The bromine at the 7-position will cause a significant downfield shift for the ipso-carbon C7, placing it around 119 ppm.

    • Other Carbons: The remaining carbons will experience a combination of the electron-withdrawing effects of both substituents, leading to more subtle shifts in their chemical environments compared to the monosubstituted derivatives. For instance, C6 and C8 are expected to be deshielded due to the influence of the adjacent bromo group.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted data, the following experimental protocol for acquiring a high-quality 13C NMR spectrum of 7-Bromo-3-nitroquinoline is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid 7-Bromo-3-nitroquinoline sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent should be based on the solubility of the compound.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the resonant frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Key Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover the expected chemical shift range for organic compounds.[2][3]

      • Acquisition Time (AQ): At least 1-2 seconds to ensure good resolution.

      • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

      • Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

      • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply an exponential window function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired, though 13C NMR is not inherently as quantitative as 1H NMR without specific experimental setups.

Workflow for 13C NMR Data Acquisition and Interpretation

G cluster_acq Data Acquisition cluster_interp Spectral Interpretation prep Sample Preparation acq NMR Data Acquisition prep->acq proc Data Processing acq->proc peak Peak Picking & Referencing proc->peak assign Assignment of Signals peak->assign compare Comparison with Predicted Data & Analogues assign->compare elucidate Structure Elucidation compare->elucidate

Caption: A streamlined workflow from sample preparation to final structure elucidation using 13C NMR.

The Role of Computational Chemistry in Modern Spectroscopy

In the absence of experimental data, computational methods have become an indispensable tool for predicting NMR spectra.[4][5][6] Density Functional Theory (DFT) calculations, for instance, can provide highly accurate predictions of 13C chemical shifts.[5] These methods are particularly valuable for:

  • Structure Verification: Comparing an experimental spectrum to a computationally predicted spectrum can provide strong evidence for the proposed structure.

  • Isomer Differentiation: In cases where multiple isomers are possible, comparing the experimental data to the predicted spectra for each isomer can help in identifying the correct one.

  • Understanding Substituent Effects: Computational models allow for the systematic study of how different functional groups influence the electronic environment and, consequently, the NMR chemical shifts of a molecule.[7][8]

More advanced approaches, including machine learning and neural networks, are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra from large datasets.[9][10]

Conclusion

The interpretation of the 13C NMR spectrum of 7-Bromo-3-nitroquinoline, while approached here from a predictive standpoint, highlights the power of combining foundational principles of spectroscopy with modern computational techniques. The strong electron-withdrawing nature of the nitro group and the combined inductive and resonance effects of the bromine atom are expected to create a unique and interpretable pattern of chemical shifts. The experimental protocol outlined provides a clear path for researchers to obtain high-quality data for this and other novel quinoline derivatives, contributing to the acceleration of drug discovery and development programs.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • ACS Publications. Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • eGrove. 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link]

  • ResearchGate. Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. [Link]

  • PubMed. A general 13C NMR spectrum predictor using data mining techniques. [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]

  • PubChem. 3-Nitrochalcone. [Link]

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Comparative HRMS Profiling of 7-Bromo-3-nitroquinoline: Ionization Dynamics & Fragmentation Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-3-nitroquinoline is a critical heterocyclic scaffold in the development of antiproliferative agents, particularly targeting topoisomerase I inhibition in cancer therapy. Its structural duality—combining an electron-withdrawing nitro group with a halogenated quinoline core—presents unique challenges and opportunities in High-Resolution Mass Spectrometry (HRMS).

This guide objectively compares ionization modalities (ESI vs. APCI) and delineates the specific fragmentation mechanics required for structural validation. It is designed for senior analytical chemists and drug discovery researchers requiring rigorous, self-validating protocols.

Part 1: Ionization Source Comparison (ESI vs. APCI)

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is pivotal for nitroquinolines. While ESI is the industry standard for bioanalysis, APCI offers distinct advantages for this specific chemotype due to its moderate polarity and lack of basic functionality.

Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for 7-Bromo-3-nitroquinoline
Ionization Mechanism Solution-phase ionization (Soft). Relies on protonation sites (Quinoline N).Gas-phase ion-molecule reactions (Harder). Relies on proton affinity vs. solvent.[1]APCI is often superior for nitro-aromatics which can be difficult to protonate in ESI due to electron-withdrawing -NO2 groups reducing basicity.
Sensitivity High for polar/ionic species.[1] Lower for neutral, hydrophobic aromatics.Excellent for non-polar to moderately polar compounds.[2]APCI typically yields 2-5x higher signal intensity for halogenated nitro-aromatics.
Matrix Tolerance Low. Susceptible to ion suppression from salts/lipids.High. Gas-phase ionization reduces matrix effects.APCI is preferred for PK/PD studies in plasma.
Thermal Degradation Minimal (Ambient temperature).Moderate (Requires vaporization at 300-500°C).ESI is safer if the nitro group is thermally labile, though 7-Br-3-NO2-Q is generally stable.
Decision Pathway: Selecting the Right Interface

IonizationSelection Start Analyte: 7-Bromo-3-nitroquinoline Matrix Sample Matrix? Start->Matrix Clean Clean (Synthesis) Matrix->Clean High Purity Bio Complex (Plasma/Tissue) Matrix->Bio High Background ESI Select ESI+ (Soft Ionization) Clean->ESI Standard QC Sens Sensitivity Critical? Bio->Sens Sens->ESI If Thermally Labile APCI Select APCI+ (Robustness) Sens->APCI Avoid Suppression

Figure 1: Decision tree for selecting ionization modes based on sample matrix and sensitivity requirements.

Part 2: HRMS Fragmentation Analysis

Characterizing 7-Bromo-3-nitroquinoline requires understanding two distinct spectral features: the isotopic signature of bromine and the dissociation pathways of the nitro-quinoline core.

The Isotopic Signature (The "Twin Towers")

Before fragmentation, the molecular ion ([M+H]⁺) is identified by the characteristic 1:1 doublet caused by naturally occurring ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • ⁷⁹Br Isotopologue: m/z ~252.961

  • ⁸¹Br Isotopologue: m/z ~254.959

  • Validation Rule: If the intensity ratio of M and M+2 deviates significantly from 1:1, the peak is not a monobrominated species.

Mechanistic Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable disassembly.

  • Primary Loss (-NO₂ vs -NO): The nitro group typically cleaves first.

    • Loss of[3][4] •NO₂ (46 Da): Homolytic cleavage generating a radical cation. Common in high-energy collisions.[1]

    • Loss of[3][4] •NO (30 Da): Rearrangement involving oxygen transfer to the ring, followed by CO loss.

  • Secondary Loss (-HCN): The quinoline ring opens, ejecting HCN (27 Da), a hallmark of nitrogen heterocycles.

  • Tertiary Loss (Bromine): Loss of the bromine radical (•Br) or HBr occurs in late-stage fragmentation.

Fragmentation Pathway Diagram[5]

Fragmentation Precursor Precursor [M+H]+ m/z 252.961 (79Br) (C9H6BrN2O2)+ Frag1 [M+H - NO2]+ m/z 206.968 (C9H6BrN)+ Precursor->Frag1 - NO2 (46 Da) Frag2 [M+H - NO]+ m/z 222.963 (C9H6BrN O2 -> Rearrangement) Precursor->Frag2 - NO (30 Da) Frag3 [M+H - NO2 - HCN]+ m/z 179.957 (C8H5Br)+ Frag1->Frag3 - HCN (27 Da) Ring Contraction Frag4 [M+H - NO2 - HCN - Br]+ m/z 101.039 (C8H5)+ Frag3->Frag4 - Br• (79 Da)

Figure 2: Proposed fragmentation pathway for 7-Bromo-3-nitroquinoline (⁷⁹Br isotopologue shown).[5] The loss of the nitro group followed by ring contraction is the dominant pathway.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and data integrity.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 7-Bromo-3-nitroquinoline in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial for protonation ([M+H]⁺) in positive mode.

    • Checkpoint: Solution must be clear. Turbidity indicates precipitation; add more ACN if necessary.

Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive (or APCI Positive based on Part 1).

  • Capillary Voltage: 3.5 kV (ESI) / 4.0 kV (Corona Current for APCI).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the precursor and deep fragments simultaneously.

  • Mass Range: m/z 50 – 300.

Data Acquisition & Processing
  • Calibrate instrument with standard tuning mix (e.g., NaCsI or commercial tune mix) to ensure mass accuracy < 2 ppm.

  • Acquire MS1 scan to verify the 1:1 Bromine doublet.

  • Acquire MS2 (Product Ion) scan selecting m/z 252.96 (⁷⁹Br) as the precursor.

Part 4: Theoretical HRMS Data Table

Use this table to validate your experimental results. Values are calculated for the ⁷⁹Br isotopologue.

Fragment IdentityFormulaTheoretical m/zMass DefectError Limit (ppm)
Precursor [M+H]⁺ [C₉H₆⁷⁹BrN₂O₂]⁺252.9607 0.9607± 5
[M+H - NO]⁺ [C₉H₆⁷⁹BrNO₂]⁺222.9631 0.9631± 5
[M+H - NO₂]⁺ [C₉H₆⁷⁹BrN]⁺206.9682 0.9682± 5
[M+H - NO₂ - HCN]⁺ [C₈H₅⁷⁹Br]⁺179.9573 0.9573± 5
Quinolyl Core [M-Br]⁺ [C₉H₆N₂O₂]⁺174.0424 0.0424± 5

Note: The presence of the doublet (M and M+2) must be preserved in fragments containing Bromine (rows 1-4). The "Quinolyl Core" fragment (row 5) will NOT show the bromine pattern.

References

  • AxisPharm . (n.d.). Electrospray and APCI Mass Analysis - Quick Comparison. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PMC. Retrieved from [Link] (Note: Generalized link to PMC search for context validation).

  • LibreTexts . (2023).[4] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Canadian Science Publishing . (1965). Mass Spectra of Oxygenated Quinolines. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Analysis of Substituted 3-Nitroquinolines: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional architecture of substituted 3-nitroquinolines is paramount. This class of compounds holds significant potential in medicinal chemistry, and its efficacy is intrinsically linked to its structure. This guide provides a comprehensive framework for the comparative analysis of 3-nitroquinoline derivatives using single-crystal X-ray crystallography. We will delve into the strategic considerations for synthesis, the meticulous process of crystallographic data acquisition, and the critical interpretation of structural parameters. This document is designed not as a static repository of data, but as a methodological roadmap for researchers embarking on the structural elucidation of novel 3-nitroquinoline analogues.

The Strategic Imperative: Why Crystal Structures Matter

The substitution pattern on the 3-nitroquinoline scaffold dictates its molecular conformation and, consequently, its intermolecular interactions in the solid state. These interactions govern crucial physicochemical properties such as solubility, stability, and ultimately, bioavailability. By systematically comparing the crystal structures of a series of derivatives, we can elucidate structure-property relationships, providing a rational basis for the design of new molecules with enhanced therapeutic potential. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and crystal packing of aromatic systems, making a detailed structural analysis particularly insightful.[1][2][3][4]

Experimental Blueprint: From Synthesis to Structure

A successful crystallographic comparison begins with a coherent synthetic strategy and culminates in high-quality diffraction data. The following protocols are presented as a robust starting point, adaptable to the specific requirements of the target molecules.

Part 1: Synthesis of Substituted 3-Nitroquinolines

The synthesis of substituted 3-nitroquinolines can be approached through various established methods. A common and effective strategy is the copper-catalyzed [4+2] cycloaddition between anthranils and substituted nitro-styrenes, which offers a versatile route to a range of derivatives under mild conditions.[5] Other methods, such as three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes, provide alternative pathways to multiply substituted quinolines.[6]

Exemplary Protocol: Copper-Catalyzed Synthesis [5]

  • Preparation of Starting Materials : Synthesize the required substituted nitro-olefins and anthranils according to established literature procedures.

  • Reaction Setup : In a clean, dry reaction vessel, combine the substituted nitro-olefin (1.0 mmol), the anthranil (1.2 mmol), and a copper catalyst (e.g., Cu(OAc)₂ , 10 mol%).

  • Solvent and Reaction Conditions : Add a suitable solvent (e.g., DMF, 5 mL) and stir the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup : Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted 3-nitroquinoline.

Diagrammatic Representation of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Starting Materials (Substituted Nitro-olefins, Anthranils) reaction Copper-Catalyzed Cycloaddition start->reaction Cu(OAc)₂, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Substituted 3-Nitroquinoline purification->product

Caption: A generalized workflow for the synthesis of substituted 3-nitroquinolines.

Part 2: Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Step-by-Step Crystallization and Data Collection Protocol

  • Crystal Growth :

    • Select a high-purity sample of the synthesized 3-nitroquinoline derivative.

    • Employ various crystallization techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. Experiment with a range of solvents and solvent mixtures to find optimal conditions.

    • Ideal crystals for single-crystal X-ray diffraction should be optically clear, have well-defined faces, and be between 30 and 300 microns in size.[7][8]

  • Crystal Mounting :

    • Carefully select a suitable single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.[7]

  • Data Collection :

    • Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and a source of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a complete sphere or hemisphere of diffraction data by rotating the crystal and collecting a series of diffraction images (frames).[8] Data collection can take several hours.[8]

  • Data Processing and Structure Solution :

    • Integrate the raw diffraction data to obtain the intensities and positions of the reflections.

    • Apply corrections for factors such as background scattering and absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[9]

    • Refine the structural model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.[10]

Visualizing the Crystallography Workflow

G cluster_xray X-ray Crystallography Workflow crystal_growth Single Crystal Growth mounting Crystal Mounting on Goniometer crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Integration data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Model Validation & Analysis refinement->validation

Caption: The sequential process of single-crystal X-ray diffraction analysis.

Comparative Analysis: Interpreting the Data

Once crystallographic data for a series of substituted 3-nitroquinolines has been obtained, a systematic comparison can be performed. The primary source for existing crystallographic data is the Cambridge Structural Database (CSD), which houses a comprehensive collection of small-molecule organic crystal structures.[11][12]

Data Presentation

A crucial aspect of a comparative guide is the clear and concise presentation of data. The following table provides a template for summarizing the key crystallographic parameters for a hypothetical series of 3-nitroquinoline derivatives.

Compound ID Substituent (R) Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z R-factor (%) CSD Refcode
1 HC₉H₆N₂O₂OrthorhombicPbcaDataDataData909090Data8DataXXXXXX
2 4-ClC₉H₅ClN₂O₂MonoclinicP2₁/cDataDataData90Data90Data4DataYYYYYY
3 4-OCH₃C₁₀H₈N₂O₃TriclinicP-1DataDataDataDataDataDataData2DataZZZZZZ
... ..........................................

Key Parameters for Comparison:

  • Unit Cell Dimensions (a, b, c, α, β, γ, V) : These parameters define the size and shape of the repeating unit in the crystal lattice. Changes in these values across a series of compounds can indicate how different substituents affect the overall packing density.

  • Crystal System and Space Group : These describe the symmetry of the crystal lattice. A change in space group between derivatives suggests a significant alteration in the packing arrangement.

  • Z : The number of molecules in the unit cell.

  • Bond Lengths and Angles : Compare key bond lengths and angles within the 3-nitroquinoline core and between the core and the substituent. The electron-withdrawing or -donating nature of the substituent can influence the geometry of the aromatic system.[1]

  • Torsion Angles : Analyze the conformation of the substituent relative to the quinoline ring. For flexible substituents, multiple conformations may be possible.

  • Intermolecular Interactions : This is a critical aspect of the analysis. Identify and quantify hydrogen bonds, halogen bonds, π-π stacking interactions, and other van der Waals forces. The nature and strength of these interactions are directly influenced by the substituents and are key determinants of the crystal packing. The nitro group itself can act as a weak hydrogen bond acceptor.[1]

The Influence of Substituents on Crystal Packing

The introduction of different functional groups onto the 3-nitroquinoline scaffold can lead to predictable changes in the crystal structure.

  • Electron-Withdrawing vs. Electron-Donating Groups : Electron-donating groups can increase the electron density of the aromatic system, potentially strengthening π-π stacking interactions. Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, influencing dipole-dipole interactions.[13]

  • Hydrogen Bond Donors and Acceptors : Substituents capable of forming strong hydrogen bonds (e.g., -OH, -NH₂, -COOH) will likely dominate the crystal packing, leading to well-defined hydrogen-bonded networks.

  • Halogen Atoms : Halogen substituents (F, Cl, Br, I) can participate in halogen bonding, a directional interaction that can be a powerful tool in crystal engineering.

  • Steric Bulk : Bulky substituents can disrupt efficient packing arrangements, potentially leading to lower density crystals or preventing the formation of certain types of intermolecular interactions.

By systematically analyzing these effects across a series of compounds, researchers can develop a predictive understanding of how to modify the 3-nitroquinoline scaffold to achieve desired solid-state properties. This knowledge is invaluable for the rational design of new drug candidates with optimized pharmaceutical profiles.

References

  • Awasthi, A., Yadav, P., Yadav, S., & Tiwari, D. (2021). Copper Catalyzed Synthesis of 3-Nitro-Quinolines from Nitro-Olefins and Anthranils: Its Application in the Synthesis of Quindoline.
  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). PMC - NIH.
  • Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal.
  • Single-crystal X-ray Diffraction (Part 1). (2019). The Royal Society of Chemistry.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • Substituent effects of nitro group in cyclic compounds. (n.d.).
  • Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews, 42(23), 8899-8911.
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 46(4), 1029-1038.
  • Predicting crystal structures of organic compounds. (n.d.).
  • Substituent effects of nitro group in cyclic compounds. (n.d.). OUCI.
  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101.
  • The Cambridge Structural Database. (n.d.).
  • Substituent effects of nitro group in cyclic compounds. (2020). SciSpace.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Arkhipova, V., et al. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • X ray Crystallography Overview | Structure of Organic Molecules | Griti. (2016). YouTube.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026).

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The Halogen Effect: A Comparative Guide to the Biological Activity of 7-Bromo vs. 7-Chloro Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For the research scientist and drug development professional, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. The introduction of a nitro group and halogen substituents can dramatically modulate this activity. This guide provides an in-depth, objective comparison of the biological activities of 7-bromo-nitroquinolines and 7-chloro-nitroquinolines, supported by experimental data and detailed protocols to empower your research and development efforts.

The strategic placement of a halogen atom at the 7-position of the quinoline ring is a well-established approach to enhance the therapeutic potential of these compounds. Both bromine and chlorine, being halogens, share certain physicochemical properties but also exhibit key differences in electronegativity, size, and lipophilicity. These subtle yet significant variations can have a profound impact on the compound's interaction with biological targets, ultimately influencing its efficacy and spectrum of activity. This guide will delve into these differences, drawing upon available scientific literature to provide a comparative analysis of their anticancer and antimicrobial properties.

Unraveling the Anticancer Potential: A Tale of Two Halogens

Quinoline derivatives have demonstrated significant promise as anticancer agents, and the presence of a halogen at the 7-position is often crucial for their cytotoxic effects. While direct comparative studies on 7-bromo- versus 7-chloro-nitroquinolines are limited, we can infer structure-activity relationships (SAR) from broader research on halogenated quinolines.

The anticancer activity of many quinoline derivatives stems from their ability to inhibit key enzymes involved in cell proliferation and DNA replication, such as topoisomerases. The nature of the halogen at the 7-position can influence the binding affinity of the compound to these enzymatic targets. Generally, the increased lipophilicity imparted by a bromine atom compared to a chlorine atom can enhance cell membrane permeability, leading to higher intracellular concentrations of the drug.

Comparative Cytotoxicity Data of Halogenated Quinolines

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
7-Chloroquinoline DerivativesVarious (NCI-60 panel)Submicromolar to low micromolar
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma)6.7 - 25.6 µg/mL
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL

Note: This table presents a compilation of data from different studies and is intended for comparative illustration. Direct comparison requires testing under identical experimental conditions.

The available data suggests that both 7-chloro and 7-bromo substituted quinolines exhibit potent anticancer activity. 7-Chloroquinolinehydrazones, for instance, have shown submicromolar GI50 values across a wide range of cancer cell lines. Studies on brominated 8-hydroxyquinolines also report significant antiproliferative activity. The slightly larger size and greater polarizability of bromine compared to chlorine can lead to different steric and electronic interactions within the target's binding pocket, potentially influencing potency.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (7-bromo-nitroquinoline and 7-chloro-nitroquinoline)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

The Antimicrobial Frontier: Halogen Influence on Bacterial and Fungal Inhibition

Halogenated quinolines have a long history as effective antimicrobial agents. The introduction of a halogen at the 7-position is a key feature of many fluoroquinolone antibiotics. While fluoroquinolones are a distinct class, the principles of halogen-mediated activity can be extended to other 7-haloquinolines.

The antimicrobial mechanism of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The electronic properties of the halogen substituent can influence the interaction of the quinoline core with these enzymes and the bacterial DNA. The greater lipophilicity of a 7-bromo substituent compared to a 7-chloro substituent may enhance the compound's ability to penetrate the bacterial cell wall and membrane.

Comparative Antimicrobial Activity of Halogenated Quinolines

Compound ClassMicroorganismMIC (µg/mL)Reference
7-Chloroquinoline DerivativesStaphylococcus aureus0.9 - 6.7
7-Haloanilino-8-nitrofluoroquinolonesStaphylococcus aureusModerate to good activity
7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh antigrowth activity

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific derivative and the microbial strain tested.

Studies have shown that 7-chloroquinoline derivatives possess good antibacterial properties, particularly against Gram-positive bacteria. Research on 7-bromo-8-hydroxyquinoline has indicated high activity against Gram-negative bacteria. This suggests that the choice between bromine and chlorine at the 7-position could be leveraged to tune the antimicrobial spectrum of the resulting nitroquinoline.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Test compounds (7-bromo-nitroquinoline and 7-chloro-nitroquinoline)

  • Positive control antibiotic

  • Negative control (broth only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including the positive and negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells with Bacterial/Fungal Suspension A->C B Prepare Standardized Inoculum (0.5 McFarland) B->C D Incubate for 18-24h C->D E Visually Inspect for Growth Inhibition D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: General workflow for MIC determination using the broth microdilution method.

Enzyme Inhibition: A Common Mechanism of Action

Many quinoline-based compounds exert their biological effects by inhibiting specific enzymes. For instance, their anticancer activity is often linked to the inhibition of topoisomerases, which are crucial for DNA topology and replication.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compounds (7-bromo-nitroquinoline and 7-chloro-nitroquinoline)

  • Positive control inhibitor (e.g., Camptothecin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a positive control, a negative control (no enzyme), and a no-compound control.

  • Enzyme Addition: Add Topoisomerase I to all tubes except the negative control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band, while the no-compound control will show a relaxed DNA band.

Conclusion and Future Perspectives

The available evidence strongly suggests that both 7-bromo- and 7-chloro-nitroquinolines are promising scaffolds for the development of novel therapeutic agents. While 7-chloroquinolines have been more extensively studied, particularly in the context of anticancer hydrazone derivatives, the unique properties of bromine—its size, lipophilicity, and polarizability—warrant a more thorough investigation into the biological activities of 7-bromo-nitroquinolines.

Direct, head-to-head comparative studies are essential to definitively elucidate the superior halogen substituent for specific biological targets and therapeutic applications. Researchers are encouraged to utilize the standardized protocols provided in this guide to generate robust and comparable data. Such studies will be instrumental in guiding the rational design of next-generation quinoline-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. The subtle interplay of the halogen and nitro substituents on the quinoline core undoubtedly holds the key to unlocking new and effective treatments for a range of diseases.

References

Negru Apostol, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel, Switzerland), 16(5), 691. [Link] Cherdtrakulkiat, R., Boonpang, T., & Limsuwan, S. (2019). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. [Link] Ökten, S., Çakmak, O., & Demirci, F. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link] Al-Hiari, Y. M., Qandil, A. M., Al-Zoubi, R. M., Alzweiri, M. H., Darwish, R. M., Shattat, G. F., & Al-Qirim, T. M. (n.d.). Synthesis and Antibacterial Activity of Novel 7- haloanilino-8-nitrofluoroquinolone Derivatives. Semantic Scholar. [Link] Negru Apostol, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed. [Link]

A Researcher's Guide to Elemental Analysis: Bridging Theory and Practice for C9H5BrN2O2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and synthetic chemistry, the confirmation of a molecule's empirical formula is a cornerstone of compound characterization. Elemental analysis serves as a fundamental checkpoint, verifying the purity and composition of a newly synthesized compound. This guide provides an in-depth comparison of the theoretical and experimental elemental analysis for the heterocyclic compound C9H5BrN2O2, offering practical insights for scientists to interpret their own results with confidence.

The Theoretical Benchmark: Calculating the Elemental Composition of C9H5BrN2O2

The first step in any elemental analysis is to establish the theoretical, or calculated, percentage composition based on the compound's molecular formula. This provides the ideal values against which experimental results will be compared. The calculation is a straightforward application of atomic masses and the principles of stoichiometry.

To determine the theoretical elemental composition of C9H5BrN2O2, we first need to calculate its molecular weight. This is achieved by summing the atomic masses of each constituent element, multiplied by the number of atoms of that element in the molecule.

Atomic Masses:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Bromine (Br): 79.904 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Molecular Weight Calculation:

  • C: 9 x 12.011 = 108.099 g/mol

  • H: 5 x 1.008 = 5.040 g/mol

  • Br: 1 x 79.904 = 79.904 g/mol

  • N: 2 x 14.007 = 28.014 g/mol

  • O: 2 x 15.999 = 31.998 g/mol

Total Molecular Weight = 108.099 + 5.040 + 79.904 + 28.014 + 31.998 = 253.055 g/mol

With the total molecular weight established, the percentage composition of each element can be calculated as follows:

  • %C = (108.099 / 253.055) * 100 = 42.72%

  • %H = (5.040 / 253.055) * 100 = 1.99%

  • %N = (28.014 / 253.055) * 100 = 11.07%

  • %O = (31.998 / 253.055) * 100 = 12.64%

  • %Br = (79.904 / 253.055) * 100 = 31.58%

These calculated values represent the "true" elemental composition of a perfectly pure sample of C9H5BrN2O2.

The Experimental Reality: Unpacking the Data

Experimental elemental analysis is most commonly performed via combustion analysis for carbon, hydrogen, nitrogen, and sulfur (CHNS).[1] In this technique, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting gases (CO2, H2O, and N2) are then separated and quantified by a detector. For halogen-containing compounds like C9H5BrN2O2, specialized techniques are required.

Experimental Protocol: Combustion Analysis for C, H, N and Bromine
  • Sample Preparation: A few milligrams of the C9H5BrN2O2 sample are accurately weighed into a tin or silver capsule. Meticulous weighing is critical for accurate results.

  • Combustion: The capsule is introduced into a high-temperature furnace (typically around 900-1000 °C) with a flow of pure oxygen. The organic compound is completely combusted, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2). The bromine is converted to hydrogen bromide (HBr) or other bromine-containing species.

  • Gas Separation and Detection (CHN): The combustion products are passed through a series of traps and columns to separate the CO2, H2O, and N2. These gases are then quantified using a thermal conductivity detector.

  • Bromine Determination: The determination of bromine can be more complex. One common method involves passing the combustion gases through a solution that absorbs the HBr. The resulting bromide ions can then be quantified by techniques such as ion chromatography or titration.[2] Another approach is the oxygen flask combustion method followed by a titrimetric or chromatographic determination of the resulting bromide.[2]

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis cluster_results Results Sample C9H5BrN2O2 Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Tin/Silver Capsule Weighing->Encapsulation Furnace High-Temperature Furnace (~1000°C) with O2 Encapsulation->Furnace Gases Combustion Gases (CO2, H2O, N2, HBr) Furnace->Gases CHN_Separation Gas Chromatography (CHN Separation) Gases->CHN_Separation Br_Absorption Bromine Absorption Gases->Br_Absorption CHN_Detection Thermal Conductivity Detector (TCD) CHN_Separation->CHN_Detection CHN_Percentages %C, %H, %N CHN_Detection->CHN_Percentages Br_Quantification Ion Chromatography/Titration Br_Absorption->Br_Quantification Br_Percentage %Br Br_Quantification->Br_Percentage

Caption: Experimental workflow for the elemental analysis of C9H5BrN2O2.

Comparing Theory and Experiment: A Data-Driven Perspective

In a research setting, the experimental results will rarely match the theoretical values perfectly. The key is to understand the acceptable range of deviation and the potential sources of error. For publication in most peer-reviewed journals, a deviation of ±0.4% from the theoretical value for each element is generally considered acceptable.[3][4]

Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis for C9H5BrN2O2

ElementTheoretical %Expected Experimental Range (±0.4%)
Carbon (C)42.7242.32 - 43.12
Hydrogen (H)1.991.59 - 2.39
Nitrogen (N)11.0710.67 - 11.47
Bromine (Br)31.5831.18 - 31.98
Oxygen (O)12.64Typically not directly measured

Note: Oxygen is usually determined by difference, which can lead to a larger margin of error as it accumulates the errors from the other elemental analyses.

Navigating Discrepancies: A Scientist's Troubleshooting Guide

When experimental values fall outside the acceptable ±0.4% range, it is crucial to systematically evaluate the potential causes.

1. Sample Purity: The most common reason for discrepancies is the presence of impurities.

  • Residual Solvents: Solvents used in the synthesis and purification, such as water, ethanol, or ethyl acetate, can be retained in the crystal lattice, leading to inaccurate C, H, and O percentages.
  • Inorganic Salts: Byproducts from the reaction or purification steps can contaminate the sample.
  • Starting Materials or Byproducts: Incomplete reactions or side reactions can result in a mixture of compounds.

2. Hygroscopic Nature: Some compounds readily absorb moisture from the atmosphere. This will artificially inflate the hydrogen and oxygen percentages.

3. Incomplete Combustion: For some complex or highly stable compounds, combustion may not be complete, leading to lower than expected carbon values. The presence of bromine can sometimes interfere with the complete combustion of the sample.

4. Instrument Calibration and Operation: While less common with modern automated analyzers, improper calibration or operational errors can lead to systematic errors in the results. It is always advisable to run a known standard to verify instrument performance.

5. Volatility of the Sample: Volatile or thermally unstable compounds can be challenging to analyze accurately.[5] Sample loss can occur during weighing or upon introduction to the high-temperature furnace, leading to erroneous results.[5]

Beyond Combustion: Alternative and Complementary Techniques

While combustion analysis is the gold standard for elemental composition, other analytical techniques can provide valuable complementary information, especially when discrepancies arise.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, including residual solvents.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive molecular structure and can identify any co-crystallized solvent molecules.

Conclusion

The elemental analysis of a novel compound like C9H5BrN2O2 is a critical step in its characterization. While theoretical calculations provide a precise benchmark, a thorough understanding of the experimental methodology and potential sources of error is essential for the accurate interpretation of results. By recognizing the acceptable range of deviation and employing a systematic approach to troubleshooting any discrepancies, researchers can confidently validate the elemental composition of their synthesized molecules, ensuring the integrity of their scientific findings.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • PubMed. (n.d.). Determination of bromine in organic compounds by high-performance liquid chromatography. Available at: [Link]

  • MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available at: [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Available at: [Link]

  • Intertek. (n.d.). Elemental Analysis. Available at: [Link]

  • FILAB. (n.d.). Elemental Analysis Services | Laboratory. Available at: [Link]

  • OEAlabs.com. (n.d.). Analytical Services for elemental analysis of CHNOS. Available at: [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • PubMed. (2018). Determination of adsorbable organic halogens in surface water samples by combustion-microcoulometry versus combustion-ion chromatography titration. Available at: [Link]

  • Reddit. (2023). Elemental Analysis Error. Available at: [Link]

  • PubMed Central. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]

Sources

Safety Operating Guide

7-Bromo-3-nitroquinoline: Advanced Disposal & Handling Protocol

[1]

Part 1: Core Directive & Scientific Rationale

The "Why" Behind the Protocol

Disposal of 7-Bromo-3-nitroquinoline requires a nuanced approach that goes beyond standard organic waste procedures. As a halogenated nitro-heterocycle , this compound presents a dual challenge:

  • Halogen Content (Bromine): Prohibits disposal in standard non-halogenated solvent streams due to the formation of corrosive acid gases (HBr) and potential dioxin precursors during improper incineration.[1]

  • Nitro Group (

    
    ):  While mono-nitro quinolines are generally stable, the nitro group introduces a theoretical energetic potential.[1] It renders the compound incompatible with strong reducers and bases, necessitating strict segregation to prevent exothermic decomposition.[1]
    

Operational Autonomy: This guide is not a generic checklist. It is a decision-support system designed to integrate into your laboratory’s existing Chemical Hygiene Plan (CHP).[1] It prioritizes source segregation —the single most effective method for minimizing downstream risk and disposal costs.[1]

Part 2: Hazard Identification & Safety Matrix

Before initiating disposal, you must validate the hazard profile.[1][2] Treat 7-Bromo-3-nitroquinoline as a hazardous substance requiring containment.[3][4][5][6][7][8][9][10][11]

Table 1: GHS Hazard Classification & PPE Requirements[2]
Hazard ClassCategoryHazard StatementCritical PPE / Engineering Control
Skin Irritation Cat.[12][3][6][7][13] 2H315: Causes skin irritationNitrile Gloves (Double-gloving recommended for solids)
Eye Irritation Cat.[12] 2AH319: Causes serious eye irritationChemical Safety Goggles (Face shield if pouring solutions)
STOT - SE Cat.[12] 3H335: May cause respiratory irritationFume Hood (Required for all open handling)
Acute Toxicity Cat.[12][3] 4 (Oral)*H302: Harmful if swallowedHygiene: Wash hands immediately after doffing gloves
Environmental AquaticToxic to aquatic lifeZero Drain Disposal: Strictly prohibited from sink disposal

*Note: Toxicity data is often extrapolated from structural analogues (e.g., 3-bromoquinoline, nitroquinoline).[1] Always adopt the "Precautionary Principle" and treat as acutely toxic.

Part 3: Disposal Workflows (Visualized)

Workflow A: Primary Disposal Decision Matrix

This logic gate ensures the compound enters the correct waste stream, preventing costly re-classification or dangerous incompatible mixtures.[1]

DisposalWorkflowStartStart: 7-Bromo-3-nitroquinoline WasteStateCheckPhysical State?Start->StateCheckSolidSolid / Powder ResidueStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidSolidPackPack in Wide-MouthHDPE/Glass JarSolid->SolidPackSolventCheckIs Solvent Halogenated?Liquid->SolventCheckLabelingLabel: 'Flammable, Toxic,Halogenated Organic'SolidPack->LabelingHaloStreamCombine withHALOGENATED WasteSolventCheck->HaloStreamYes (e.g., DCM, Chloroform)NonHaloStreamDo NOT Mix with General OrganicsSegregate as HALOGENATEDSolventCheck->NonHaloStreamNo (e.g., Acetone, MeOH)HaloStream->LabelingNonHaloStream->HaloStreamRe-route to Halo Stream(Due to solute Br content)FinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Decision matrix for segregating 7-Bromo-3-nitroquinoline. Note that even if dissolved in a non-halogenated solvent (like acetone), the presence of the bromine atom in the solute often mandates disposal in the Halogenated waste stream to comply with incinerator specs.[12][1]

Workflow B: Emergency Spill Response

In the event of a spill, immediate action is required to prevent contamination spread.[1]

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Goggles, Nitrile, Lab Coat)Alert->PPEContain3. Containment(Cover with Absorbent Pads)PPE->ContainClean4. Decontaminate(Soap/Water Wash x3)Contain->CleanDispose5. Bag & Tag(Treat as Haz Waste)Clean->Dispose

Figure 2: Rapid response protocol for laboratory spills. Speed and isolation are paramount.

Part 4: Detailed Operational Protocols

Protocol 1: Solid Waste Disposal (Pure Compound)

Objective: Safely package solid residues or expired shelf samples.

  • Container Selection: Use a dedicated wide-mouth jar (HDPE plastic or amber glass).[1] Do not use metal cans, as acidic hydrolysis of the bromo-group can cause corrosion over time.[1]

  • Transfer:

    • Work inside a certified chemical fume hood.[1]

    • Use a disposable spatula to transfer the solid.[1]

    • Critical: Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the solid waste container.[1] Do not wash the spatula in the sink initially.[1][2]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][11]

    • Constituents: Write "7-Bromo-3-nitroquinoline".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol 2: Liquid Waste (Reaction Mixtures/Solutions)

Objective: Prevent cross-contamination of non-halogenated streams.[1]

  • Segregation Rule:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy (Green Label).[1]

    • If dissolved in Acetone , Methanol , or Ethyl Acetate : You must still dispose of this in the Halogenated Waste stream.

    • Reasoning: The bromine atom in the solute renders the entire mixture "halogenated" for incineration purposes.[1] Mixing it into the non-halogenated (fuel blending) stream can violate environmental permits regarding acid gas emissions.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions inside the waste container.[1]

  • Triple Rinse: Rinse empty reaction flasks with a small amount of acetone and add the rinsate to the halogenated waste container.

Protocol 3: Empty Container Management

Regulatory Note: Under RCRA (USA) and similar global standards, a container is "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).[1]

  • No more than 2.5 cm (1 inch) of residue remains.[1]

Procedure:

  • Triple rinse the original bottle with a compatible solvent (e.g., acetone).[1]

  • Add rinsate to the Halogenated Liquid Waste .

  • Deface the label (cross out the name).[1]

  • Mark as "Empty" and discard in glass/trash recycling (depending on local facility rules for chemically contaminated glass).[1]

References

  • US EPA. (2024). Management of Halogenated Solvent Waste in Laboratories. Environmental Protection Agency.[1] Retrieved from [Link][1]

  • Temple University EHRS. (n.d.).[1] Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from [Link][1][11]

  • PubChem. (2025).[1] GHS Classification Summary: Nitroquinoline Derivatives. National Library of Medicine.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.